molecular formula C31H56O13 B178179 Benzyl-PEG12-alcohol CAS No. 1201808-31-2

Benzyl-PEG12-alcohol

Cat. No.: B178179
CAS No.: 1201808-31-2
M. Wt: 636.8 g/mol
InChI Key: UUPLECFEWRITCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG12-alcohol, also known as this compound, is a useful research compound. Its molecular formula is C31H56O13 and its molecular weight is 636.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O13/c32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-4-2-1-3-5-31/h1-5,32H,6-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPLECFEWRITCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634715
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201808-31-2
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Potential of Benzyl-PEG12-alcohol: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Overview of Benzyl-PEG12-alcohol for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the properties, synthesis, and applications of this compound, a heterobifunctional linker molecule of significant interest in the fields of targeted drug delivery and proteomics. This document is intended to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a well-defined polyethylene glycol (PEG) derivative that features a benzyl ether at one terminus and a primary alcohol at the other, connected by a 12-unit ethylene glycol chain. This unique structure imparts a combination of hydrophilicity, thanks to the PEG chain, and hydrophobicity from the benzyl group, making it a versatile tool in bioconjugation and drug delivery.[1]

Physicochemical and Biological Characteristics

The benzyl group provides stability and can serve as a protecting group or a point of hydrophobic interaction.[1] The PEG chain enhances solubility and biocompatibility, which can improve the pharmacokinetic profile of conjugated molecules.[1] The terminal hydroxyl group offers a reactive handle for the covalent attachment of various payloads, such as small molecule drugs or targeting ligands.[1]

Below is a summary of the available quantitative data for this compound and its parent compound, Benzyl Alcohol.

PropertyThis compoundBenzyl Alcohol (Parent Compound)
IUPAC Name 1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-olPhenylmethanol[2]
CAS Number 2218463-17-1100-51-6[2]
Molecular Formula C31H56O13[3]C7H8O[2]
Molecular Weight 636.77 g/mol [3]108.14 g/mol [2]
Physical Form SolidColorless liquid[2]
Melting Point Not available-15 °C[4]
Boiling Point Not available205 °C[4]
Density Not available1.044 g/cm³[2]
Solubility Soluble in water and organic solvents (e.g., DMSO, DCM, DMF)[5]Slightly soluble in water; soluble in ethanol, ether, chloroform[2]
Purity Typically >95%[6]Not applicable
Storage Temperature -20°CRoom temperature[4]

Key Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC leveraging a linker like this compound is a multi-step intracellular process.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific protocols for this compound are not widely published, the following methodologies for similar Benzyl-PEG-alcohol linkers are representative and can be adapted.

Representative Synthesis of Benzyl-PEG-Alcohol via Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of a monobenzyl-protected PEG-alcohol.

Materials:

  • Poly(ethylene glycol) diol (corresponding to 12 PEG units)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask containing NaH (1.1 equivalents). Cool the suspension to 0°C.

  • Deprotonation: Slowly add a solution of the corresponding PEG-diol (1 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Benzylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching: Cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or methanol in dichloromethane.

Synthesis_Workflow PEG_diol PEG12-diol Deprotonation Deprotonation PEG_diol->Deprotonation NaH Sodium Hydride (NaH) in THF, 0°C to RT NaH->Deprotonation Alkoxide Sodium PEG12-alkoxide Deprotonation->Alkoxide Benzylation SN2 Attack Alkoxide->Benzylation BnBr Benzyl Bromide (BnBr) 0°C to RT BnBr->Benzylation Crude_Product Crude this compound Benzylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Williamson ether synthesis workflow for this compound.

Representative Protocol for PROTAC Synthesis using a Benzyl-PEG-Alcohol Linker

This protocol describes a general approach for constructing a PROTAC molecule.

Part A: Activation of the Terminal Alcohol

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0°C and slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer and concentrate to yield the activated linker (Benzyl-PEG12-OTs or -OMs).

Part B: Coupling to Ligands

  • First Coupling: Dissolve the activated linker (1.1 eq) and the first ligand (e.g., an amine-containing E3 ligase ligand, 1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a base such as DIPEA (3.0 eq) and stir at an elevated temperature (e.g., 60°C) overnight. Purify the resulting conjugate.

  • Debenzylation (if necessary): If the benzyl group is used as a protecting group, it can be removed by catalytic hydrogenation (e.g., using Pd/C and a hydrogen atmosphere) to reveal a free hydroxyl group.

  • Second Coupling: Couple the second ligand (e.g., a carboxylic acid-containing target protein ligand) to the free terminus of the linker-ligand conjugate using standard peptide coupling reagents (e.g., HATU, HOBt, with a base like DIPEA) in an anhydrous solvent like DMF.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Conclusion

This compound is a valuable and versatile chemical tool for advanced drug development and research. Its well-defined structure and bifunctional nature make it an ideal linker for the construction of complex molecules like PROTACs, enabling the precise control required for targeted protein degradation. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in pioneering new therapeutic strategies.

References

An In-depth Technical Guide to Benzyl-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, formula, and key properties of Benzyl-PEG12-alcohol, a significant compound in modern biochemical and pharmaceutical research.

Introduction

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It consists of a benzyl group (C₆H₅CH₂) attached to a PEG chain with twelve repeating ethylene glycol units, terminating in a primary alcohol group (-OH). This structure makes it a valuable bifunctional linker. The benzyl group provides stability, while the PEG chain enhances solubility and biocompatibility. The terminal hydroxyl group allows for further chemical modification, making it a versatile tool in drug delivery, bioconjugation, and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]

Chemical Structure and Properties

The fundamental structure of this compound is defined by its benzyl head, a flexible 12-unit PEG linker, and a terminal hydroxyl group. The IUPAC name for this compound is 1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol.[3]

Below is a diagram representing the chemical structure of this compound, generated using the DOT language.

Benzyl_PEG12_alcohol Chemical Structure of this compound C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2_benzyl CH₂ C6->CH2_benzyl O_peg_start O CH2_benzyl->O_peg_start PEG_repeat (CH₂CH₂O)₁₁ O_peg_start->PEG_repeat CH2_peg_end1 CH₂ PEG_repeat->CH2_peg_end1 CH2_peg_end2 CH₂ CH2_peg_end1->CH2_peg_end2 O_peg_end O CH2_peg_end2->O_peg_end CH2_alcohol CH₂ O_peg_end->CH2_alcohol OH_final OH CH2_alcohol->OH_final

Diagram of this compound structure.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValue
Chemical Formula C₃₁H₅₆O₁₃[1][4]
Molecular Weight 636.77 g/mol [1][4]
CAS Number 2218463-17-1[1]
Physical Form Solid
Purity >95% (typical)
Solubility Soluble in water and most organic solvents
Storage Temperature -20°C for long-term storage

Experimental Protocols and Applications

While specific experimental protocols are highly dependent on the research application, the general utility of this compound revolves around its role as a linker.

Logical Workflow for PROTAC Synthesis:

The diagram below illustrates a generalized workflow for utilizing a PEG linker like this compound in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow Start This compound (Linker Precursor) Activate Activate terminal -OH group (e.g., Tosylation, Mesylation) Start->Activate Step 1 Couple_E3 Couple with E3 Ligase Ligand Activate->Couple_E3 Step 2a Intermediate Linker-E3 Ligase Conjugate Couple_E3->Intermediate Couple_POI Couple with Target Protein (POI) Ligand Intermediate->Couple_POI Step 2b Final_PROTAC Final PROTAC Molecule Couple_POI->Final_PROTAC Purify Purification & Characterization (HPLC, NMR, Mass Spec) Final_PROTAC->Purify Step 3

Generalized workflow for PROTAC synthesis.
  • Activation of the Hydroxyl Group: The terminal alcohol on the PEG chain is typically activated to create a better leaving group, such as a tosylate or mesylate. This facilitates nucleophilic substitution.

  • Ligand Coupling: The activated linker is then reacted sequentially with the ligand for the E3 ubiquitin ligase and the ligand for the protein of interest (POI). The order of coupling can be varied depending on the specific chemical strategies employed.

  • Purification: The final PROTAC conjugate is purified using standard chromatographic techniques like HPLC and its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.

The versatility of the PEG linker allows for the synthesis of a wide array of PROTACs with optimized properties for cell permeability, solubility, and degradation efficacy.

References

The Mechanism of Action of Benzyl-PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Benzyl-polyethylene glycol (PEG) linkers have emerged as a cornerstone in bioconjugation, offering a robust and versatile platform for the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The defining feature of this class of linkers is the benzyl group, which serves as a highly stable protecting group, allowing for multi-step synthetic strategies with a high degree of control. The integrated PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making Benzyl-PEG linkers a critical tool in modern drug development.[1][2]

This technical guide provides a comprehensive exploration of the mechanism of action of Benzyl-PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The utility of Benzyl-PEG linkers in bioconjugation is rooted in a two-part strategy: the protective nature of the benzyl group and the conjugation chemistry of the terminal functional group.

The Benzyl Group: A Stable Protecting Group

The benzyl group (Bn) is widely used in organic synthesis to protect hydroxyl or other functional groups due to its exceptional stability across a broad range of chemical conditions, including strongly acidic and basic environments.[3] This stability is crucial in multi-step syntheses where other chemical modifications are required without affecting the linker's terminal end.

The deprotection of the benzyl group is typically achieved through catalytic hydrogenation. This process involves the use of a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the cleavage of the C-O bond of the benzyl ether, yielding the deprotected alcohol and toluene as a byproduct.[4][5]

cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide - H₂ Base Base (e.g., NaH) Base->Alkoxide Benzyl_Halide Benzyl Halide (Bn-X) Benzyl_Ether Benzyl Ether (R-O-Bn) Benzyl_Halide->Benzyl_Ether Alkoxide->Benzyl_Ether + Bn-X (Williamson Ether Synthesis) Protected_Alcohol Benzyl Ether (R-O-Bn) Deprotected_Alcohol Alcohol (R-OH) Protected_Alcohol->Deprotected_Alcohol Catalytic Hydrogenolysis Catalyst H₂, Pd/C Catalyst->Deprotected_Alcohol Byproduct Toluene

Figure 1: Protection and Deprotection using a Benzyl Group.
Conjugation via Terminal Functional Groups

Benzyl-PEG linkers are heterobifunctional, possessing the stable benzyl group at one end and a reactive functional group at the other. This reactive group dictates the conjugation strategy. Common functional groups include carboxylic acids, amines, and alcohols.

For instance, a Benzyl-PEG-acid can be conjugated to a primary amine (e.g., a lysine residue on a protein) through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[6]

Carboxylic_Acid Benzyl-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (Benzyl-PEG-CO-NH-Protein) NHS_Ester->Amide_Bond + Protein-NH₂ Primary_Amine Protein-NH₂ Primary_Amine->Amide_Bond

Figure 2: EDC/NHS Amide Bond Formation Mechanism.

Data Presentation: Quantitative Comparison of Linker Performance

The length of the PEG chain in a Benzyl-PEG linker is a critical parameter that influences the physicochemical and pharmacokinetic properties of the bioconjugate.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates
Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG

Data compiled from a comparative study on Affibody-based drug conjugates.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
Molecule TypePEG Linker LengthIn Vitro Cytotoxicity (IC50)
Miniaturized Affibody-Drug ConjugateNo PEGBaseline cytotoxicity
Miniaturized Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG linker
Miniaturized Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG linker

Data illustrates that while longer PEG chains can increase half-life, they may also sterically hinder the drug's interaction with its target, leading to reduced in vitro potency.[3]

Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers (Illustrative)
ADC CandidateLinker TypePEG LengthAverage DARIn Vitro Cytotoxicity (IC50, nM)Plasma Stability (% Intact ADC after 72h)
ADC 1CleavablePEG441.285%
ADC 2CleavablePEG842.590%
ADC 3Non-cleavablePEG440.9>95%
ADC 4Non-cleavablePEG841.8>95%

This table provides a representative comparison of how linker type and PEG length can influence the performance of an ADC.[7][8]

Applications in Advanced Biotherapeutics

Benzyl-PEG linkers are integral to the design of sophisticated biotherapeutics like PROTACs and ADCs.

PROTACs: Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker, often composed of a PEG chain, is critical for the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[10] Benzyl-PEG linkers provide a stable and versatile platform for constructing these complex molecules.[2]

PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated POI Ternary_Complex->Polyubiquitination + Ubiquitin Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

Figure 3: PROTAC Mechanism of Action.
ADCs: Targeted Drug Delivery

ADCs are designed to deliver a potent cytotoxic payload to cancer cells by targeting a specific cell surface antigen. Upon binding to the antigen, the ADC is internalized, and the payload is released, leading to cell death. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload within the target cell.[11] Benzyl-PEG linkers can be used to create stable, non-cleavable ADCs or as a component in more complex cleavable linker systems.

ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Tumor_Cell Tumor Cell Tumor_Cell->Binding Antigen Target Antigen Antigen->Binding Internalization Internalization Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Caspase3 Caspase-3 Activation Payload_Release->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: ADC Internalization and Payload Release Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of bioconjugation strategies.

Protocol 1: Conjugation of Benzyl-PEG-acid to a Protein via EDC/NHS Chemistry

Objective: To covalently attach a Benzyl-PEG-acid linker to primary amines on a protein.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)

  • Benzyl-PEG-acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into Activation Buffer to a concentration of 2-10 mg/mL.[12]

  • Activation of Benzyl-PEG-acid:

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or cold Activation Buffer.[12]

    • In a separate tube, dissolve the Benzyl-PEG-acid in Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and NHS to the Benzyl-PEG-acid solution.[12]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[13]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 7.2-8.0 by adding Conjugation Buffer.

    • Immediately add the activated Benzyl-PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[13]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.[13]

    • Incubate for 15-30 minutes at room temperature.[13]

  • Purification:

    • Remove unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC).[13]

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[12]

Protocol 2: Deprotection of the Benzyl Group by Catalytic Transfer Hydrogenation

Objective: To remove the benzyl protecting group from a Benzyl-PEG conjugate.

Materials:

  • Benzyl-PEG conjugate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (dry)

  • Inert gas (Nitrogen or Argon)

  • Celite® or syringe filter

Procedure:

  • Reaction Setup:

    • Dissolve the Benzyl-PEG conjugate (1 equivalent) in dry methanol in a round-bottom flask with a stir bar.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[14]

  • Hydrogenolysis:

    • Under an inert atmosphere, add anhydrous ammonium formate (4-5 equivalents) to the stirred suspension.

    • Reflux the reaction mixture and monitor its progress by TLC or LC-MS.[14]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.[15]

    • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

    • If necessary, further purify the product by column chromatography.

cluster_synthesis Bioconjugate Synthesis cluster_deprotection Deprotection (if required) cluster_evaluation Functional Evaluation Start Start: Biomolecule & Benzyl-PEG Linker Activation Activate Linker (e.g., EDC/NHS) Start->Activation Conjugation Conjugate to Biomolecule Activation->Conjugation Purification1 Purify Conjugate Conjugation->Purification1 Characterization1 Characterize Conjugate Purification1->Characterization1 Deprotection Remove Benzyl Group (Catalytic Hydrogenation) Characterization1->Deprotection Purification2 Purify Final Product Deprotection->Purification2 Characterization2 Characterize Final Product Purification2->Characterization2 In_Vitro In Vitro Assays (e.g., Cytotoxicity, Binding) Characterization2->In_Vitro In_Vivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

Figure 5: Experimental Workflow for Bioconjugation with Benzyl-PEG Linkers.

Conclusion

Benzyl-PEG linkers represent a powerful and versatile class of reagents in the field of bioconjugation. The inherent stability of the benzyl protecting group, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biotherapeutics. A thorough understanding of the underlying chemical mechanisms, the impact of linker length on biological performance, and the application of detailed experimental protocols is essential for researchers and drug developers to harness the full potential of this technology in creating the next generation of targeted therapies.

References

The Role of the Benzyl Group in the Stability and Synthesis of PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the active molecule to a targeting moiety is a critical determinant of therapeutic success. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2][3] Within the synthetic strategies used to construct these complex molecules, the benzyl group plays a multifaceted and pivotal role. It serves not only as a robust protecting group, enabling controlled, stepwise synthesis, but also as an integral component of certain self-immolative spacers designed for specific payload release mechanisms.

This technical guide provides a comprehensive examination of the function of the benzyl group in the context of PEG linker chemistry. It details its application as a stable and selectively cleavable protecting group, its influence on the stability of the final conjugate, and its role in sophisticated drug-release strategies. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and clear visual diagrams to support the rational design of next-generation therapeutics.

The Benzyl Group as a Protecting Group in PEG Linker Synthesis

The most prevalent role of the benzyl group in PEG linker chemistry is as a highly stable protecting group for hydroxyl functionalities. Benzyl ethers exhibit remarkable resistance to a wide array of chemical conditions, including strongly acidic and basic environments, which is a crucial attribute in the multi-step synthesis of heterobifunctional linkers.[4][5] This stability allows for chemical modifications to be performed on other parts of the PEG molecule without affecting the protected hydroxyl group, facilitating an orthogonal synthesis strategy.[4]

The introduction of the benzyl group is most commonly achieved via the Williamson ether synthesis, where a PEG alcohol is deprotonated with a strong base, such as sodium hydride, to form an alkoxide that subsequently displaces a benzyl halide.[4][6]

G cluster_0 Williamson Ether Synthesis PEG_diol HO-PEG-OH (PEG Diol) Alkoxide NaO-PEG-OH (Sodium Alkoxide) PEG_diol->Alkoxide Deprotonation (Anhydrous THF/DMF) NaH NaH (Sodium Hydride) NaH->PEG_diol Product BnO-PEG-OH (Monobenzyl-protected PEG) Alkoxide->Product SN2 Attack BnBr Bn-Br (Benzyl Bromide) BnBr->Product Side_Product NaBr G cluster_0 ADC Payload Release Pathway ADC Antibody-Linker-Payload (In Circulation) Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Peptide Linker Cleavage Lysosome->Cleavage Enzyme Cathepsin B Enzyme->Cleavage Elimination 1,6-Elimination of p-Aminobenzyl Spacer Cleavage->Elimination Release Payload Release (Cytotoxicity) Elimination->Release G cluster_0 Linker Stability Comparison BenzylEther Benzyl Ether (-CH₂-O-) Stable High Stability (Resistant to Hydrolysis & Enzymatic Cleavage) BenzylEther->Stable Amide Amide (-CONH-) Amide->Stable Ester Ester (-COO-) Labile Lower Stability (Susceptible to Hydrolysis / pH-dependent Cleavage) Ester->Labile Hydrazone Hydrazone (-C=N-NH-) Hydrazone->Labile G cluster_0 Plasma Stability Assay Workflow start Spike Conjugate into Plasma (37°C) t0 Collect T0 Aliquot start->t0 incubate Incubate at 37°C start->incubate quench Quench with Cold ACN (Protein Precipitation) t0->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge sampling Collect Aliquots at Time Points incubate->sampling sampling->quench analysis Analyze Supernatant by LC-MS/MS centrifuge->analysis end Calculate Half-Life (t½) analysis->end

References

The Role of Polyethylene Glycol (PEG) Hydrophilicity in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The conjugation of therapeutic agents to polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery, significantly enhancing the therapeutic efficacy of a wide range of molecules, from small drugs to large biologics. The fundamental principle underpinning these improvements is the profound hydrophilicity of PEG. This technical guide provides an in-depth exploration of the core physicochemical properties of PEG that contribute to its success, the mechanisms by which it improves drug performance, and the experimental protocols used to characterize these advanced delivery systems.

Core Principles of PEG Hydrophilicity and its Impact on Drug Delivery

Polyethylene glycol is a linear or branched polyether diol with the repeating ethylene glycol unit -(CH₂CH₂O)n-. Its high hydrophilicity stems from the ability of the ether oxygen atoms to form hydrogen bonds with water molecules, creating a tightly bound hydration shell. This "stealth" layer of water has several critical consequences for drug delivery:

  • Increased Solubility: PEGylation can dramatically increase the aqueous solubility of hydrophobic drugs, a significant hurdle in pharmaceutical development.[1] By acting as a hydrophilic carrier, PEG can improve the dissolution profile and bioavailability of poorly soluble compounds.[2][3]

  • Prolonged Circulation Half-Life (The "Stealth" Effect): The hydration shell around the PEGylated drug carrier sterically hinders the adsorption of opsonin proteins from the bloodstream. This process, known as opsonization, marks foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By preventing opsonization, PEGylation effectively masks the drug carrier from the immune system, leading to a significantly extended circulation half-life.[1][2][3] This prolonged circulation increases the probability of the drug reaching its target site.[4]

  • Reduced Immunogenicity and Antigenicity: The PEG layer can also shield antigenic epitopes on therapeutic proteins from recognition by the immune system, thereby reducing the risk of an immune response and the formation of neutralizing antibodies.[1][4]

  • Enhanced Stability: The protective hydration layer can shield the encapsulated or conjugated drug from enzymatic degradation and aggregation, improving its stability both in storage and in vivo.[1][4]

The Enhanced Permeability and Retention (EPR) Effect: A Synergy with PEGylation

The prolonged circulation time afforded by PEGylation is particularly advantageous for cancer therapy due to the Enhanced Permeability and Retention (EPR) effect.[5] Tumor tissues are characterized by a disorganized and leaky vasculature with poor lymphatic drainage. Nanoparticles, particularly those with a hydrodynamic diameter in the range of 10-100 nm, can preferentially extravasate through these leaky blood vessels and accumulate in the tumor interstitium. The poor lymphatic drainage then leads to their retention, resulting in passive targeting of the tumor.[6] PEGylated nanoparticles, with their extended circulation times, have a greater opportunity to accumulate in the tumor via the EPR effect before being cleared from the body.[5]

EPR_Effect NP PEGylated Nanoparticle AccumulatedNP Accumulated Nanoparticle NP->AccumulatedNP Extravasation (Leaky Vasculature) NormalCell Normal Cell NP->NormalCell Minimal Extravasation (Tight Junctions) TumorCell Tumor Cell AccumulatedNP->TumorCell Drug Release

Quantitative Data on PEGylated Formulations

The choice of PEG molecular weight and the degree of PEGylation are critical parameters that influence the physicochemical properties and in vivo performance of drug delivery systems. The following tables summarize key quantitative data from various studies on PEGylated nanocarriers.

Table 1: Physicochemical Properties of Various PEGylated Nanocarriers

Nanocarrier TypePEG Molecular Weight (Da)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
Liposomes2000 - 800090 - 240-0.1 to -6143 - 988.5 - 8.8[2][3]
Micelles1000 - 500017 - 350-27 to -4.541 - 993 - 20[2][3]
Polymersomes750 - 500033 - 265-20 to -0.368 - 980.9 - 52[2][3]
Inorganic Nanoparticles400 - 80006.8 - 650-36 to 0.668 - 90-[2][3]
Niosomes600 - 6000117 - 273-43 to -1.772 - 961.2 - 17[2][3]

Table 2: Impact of PEGylation on Drug Release and Formulation Properties

Formulation TypePEG Molecular Weight (Da)Key FindingReference(s)
Self-nanoemulsifying tablets40084% drug dissolution in 15 minutes.[2][3]
Orodispersible tablets6000Increased drug solubility to 4.50 mg/mL.[2][3]
Coated tablets3350Enhanced solubility and reduced degradation.[2][3]
Modified release tablets8000Controlled hygroscopicity and retarded drug release.[2][3]
Enteric capsules2000Converted nanoparticle surface from hydrophilic to hydrophobic.[2][3]

Experimental Protocols for Characterization

A thorough characterization of PEGylated drug delivery systems is essential to ensure their quality, stability, and performance. The following sections detail the methodologies for key experiments.

Measurement of Hydrophilicity: Contact Angle Goniometry

The contact angle is a direct measure of the wettability of a surface and, therefore, its hydrophilicity or hydrophobicity.[7][8] A low contact angle (<90°) indicates a hydrophilic surface, while a high contact angle (>90°) signifies a hydrophobic surface.[9]

Protocol for Sessile Drop Contact Angle Measurement:

  • Sample Preparation: Prepare a flat, smooth film of the PEGylated material on a suitable substrate (e.g., glass slide, silicon wafer). Ensure the surface is clean and free of contaminants.

  • Instrument Setup: Place the sample on the stage of a contact angle goniometer.

  • Droplet Deposition: Using a precision syringe, gently deposit a small droplet (typically 1-5 µL) of high-purity water onto the sample surface.

  • Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.

  • Angle Measurement: The software analyzes the captured image to determine the angle formed at the three-phase (solid-liquid-vapor) contact point.

  • Data Analysis: Record the contact angle. Perform measurements at multiple locations on the surface and for multiple samples to ensure reproducibility. The average value is reported.

Contact_Angle_Workflow

Nanoparticle Size and Distribution: Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[10][11][12][13] It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles.[11][14]

Protocol for DLS Measurement:

  • Sample Preparation: Disperse the PEGylated nanoparticles in a suitable solvent (e.g., deionized water, PBS) at a low concentration to avoid multiple scattering effects. The solution must be free of dust and aggregates; filtration through a sub-micron filter (e.g., 0.22 µm) is recommended.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including solvent viscosity, refractive index, and temperature.

  • Sample Loading: Transfer the sample into a clean, dust-free cuvette.

  • Measurement: Place the cuvette in the instrument's sample holder. The instrument will illuminate the sample with a laser and a detector will measure the scattered light intensity fluctuations over time.

  • Data Analysis: A correlator analyzes the intensity fluctuations to generate an autocorrelation function. From this, an algorithm calculates the translational diffusion coefficient, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. The software typically provides the average particle size (Z-average), polydispersity index (PDI), and a size distribution histogram.

Quantification of PEGylation

Determining the extent of PEGylation is crucial for quality control and for understanding the relationship between PEG density and biological performance.

4.3.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size.[15][16] PEGylation increases the size of a protein or nanoparticle, causing it to elute earlier from the SEC column than its non-PEGylated counterpart.[17] This allows for the separation and quantification of PEGylated species, free PEG, and unmodified molecules.[15][18]

Protocol for SEC Analysis:

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).[19]

  • Standard Preparation: Prepare a series of standards of known concentrations for the non-PEGylated molecule, the PEG polymer, and, if available, a purified PEGylated conjugate.

  • Sample Injection: Inject the PEGylation reaction mixture or the purified product into the SEC system.

  • Elution and Detection: The components are separated based on size as they pass through the column. Detection is typically performed using UV-Vis spectroscopy (at 280 nm for proteins) and/or a refractive index (RI) detector (for PEG).[20]

  • Data Analysis: The area under each peak in the chromatogram is proportional to the concentration of the corresponding species. By comparing the peak areas of the sample to the standard curves, the degree of PEGylation and the amount of unreacted material can be quantified.

4.3.2. Chemical Assays for PEG Quantification

  • Barium-Iodide Assay: This colorimetric assay is based on the formation of a colored complex between PEG, barium chloride, and iodine, which can be measured spectrophotometrically at 535 nm.[21] A standard curve of known PEG concentrations is used for quantification.[21]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD): This method can be used to quantify the total, bound, and free PEG on nanoparticles.[22] The nanoparticles are either dissolved (e.g., with KCN for gold nanoparticles) or the PEG is displaced (e.g., with DTT) before separation by RP-HPLC and detection by CAD.[22]

PEG_Quantification_Logic Start Quantify PEGylation Method Choose Method Start->Method SEC Size Exclusion Chromatography (SEC) Method->SEC Separation-based Assay Chemical Assay Method->Assay Direct RP_HPLC RP-HPLC-CAD Method->RP_HPLC High Sensitivity SEC_Principle Separation by hydrodynamic size SEC->SEC_Principle Assay_Principle Colorimetric or other direct measurement Assay->Assay_Principle RP_HPLC_Principle Separation after PEG release RP_HPLC->RP_HPLC_Principle

Conclusion

The hydrophilicity of PEG is a pivotal property that has revolutionized drug delivery. By creating a hydration shell, PEGylation enhances solubility, prolongs circulation, reduces immunogenicity, and improves the stability of therapeutic agents. This, in turn, enables advanced delivery strategies such as passive tumor targeting via the EPR effect. A comprehensive understanding of these principles, coupled with rigorous experimental characterization using techniques like contact angle goniometry, DLS, and SEC, is essential for the successful development and optimization of next-generation PEGylated therapeutics. This guide provides the foundational knowledge and methodologies for researchers and scientists working at the forefront of drug delivery innovation.

References

An In-depth Technical Guide to PEG-Based PROTAC Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to selectively eliminate unwanted proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][5] Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their advantageous properties.[4][6]

PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity, flexibility, and biocompatibility.[4][6] These characteristics can significantly enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[4] Furthermore, the tunable length of the PEG chain allows for precise optimization of the distance and orientation between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[4] This guide provides a comprehensive technical overview of PEG-based PROTAC linkers, including their impact on degradation efficacy, detailed experimental protocols for their evaluation, and visual diagrams of key processes.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[4][7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[4][7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PEG-based PROTAC POI->PROTAC Ternary POI-PROTAC-E3 E3 E3 Ubiquitin Ligase E3->PROTAC Ternary->PROTAC Recycling Ub Ubiquitin Ternary->Ub Poly-ubiquitination polyUb_POI Poly-ubiquitinated POI Ub->polyUb_POI E1_E2 E1/E2 Enzymes E1_E2->Ub Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Figure 1: General mechanism of action for a PROTAC.[7]

Impact of PEG Linkers on PROTAC Performance

The length and composition of the linker are critical for a PROTAC's efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are not accessible.[1][8] PEG linkers offer a modular and tunable way to optimize this critical parameter.

Quantitative Data on PROTAC Efficacy

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein.[2][3] The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1]

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether < 12 No degradation -
Alkyl/Ether 12 - 29 Submicromolar -
Alkyl/Ether 21 3 96

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα) [1][9]

Linker Type Linker Length (atoms) Degradation Efficacy
PEG 12 Effective

| PEG | 16 | More Potent |

Table 3: Impact of PEG Linker Length on Degradation of Bruton's tyrosine kinase (BTK) [8]

Linker Type Number of PEG units Degradation Efficacy
PEG < 4 Impaired binding affinity

| PEG | ≥ 4 | Potent degradation |

Table 4: Physicochemical Properties of PROTACs with Different Linkers [5]

Linker Type cLogP TPSA (Ų) Aqueous Solubility
Alkyl Higher Lower Lower

| PEG | Lower | Higher | Improved |

Table 5: Permeability of Androgen Receptor (AR) PROTACs with Varying PEG Linker Lengths [5]

PROTAC PEG Linker Length PAMPA (Pe x 10⁻⁶ cm/s) Caco-2 (Papp x 10⁻⁶ cm/s)
AR-PROTAC-1 PEG3 5.2 1.8
AR-PROTAC-2 PEG4 4.5 1.5

| AR-PROTAC-3 | PEG6 | 3.1 | 0.9 |

Experimental Protocols

Detailed methodologies are essential for the accurate validation and comparison of PROTACs with different PEG linkers.

Solid-Phase Synthesis of PEG-based PROTACs

The solid-phase synthesis approach offers an efficient method for generating PROTAC libraries by simplifying purification and allowing the use of excess reagents to drive reactions to completion.[7]

Workflow for Solid-Phase PROTAC Synthesis [7]

Solid_Phase_Synthesis Resin 1. Immobilize Ligand 1 (e.g., Pomalidomide) on solid support resin Linker_Coupling 2. Couple Boc-protected amine-PEG-bromide linker Resin->Linker_Coupling Deprotection 3. Boc Deprotection Linker_Coupling->Deprotection Ligand2_Coupling 4. Couple Ligand 2 (POI binder) Deprotection->Ligand2_Coupling Cleavage 5. Cleave PROTAC from resin Ligand2_Coupling->Cleavage Purification 6. Purify PROTAC (e.g., HPLC) Cleavage->Purification

Figure 2: Workflow for solid-phase PROTAC synthesis.[7]

Protocol:

  • Ligand Immobilization: A ligand containing a suitable functional group (e.g., a carboxylic acid on pomalidomide) is coupled to an appropriate solid support resin (e.g., aminomethylated polystyrene).[7]

  • PEG Linker Coupling: The desired length of a Boc-protected amine-PEG-bromide linker is coupled to the immobilized ligand.[7]

  • Boc Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA).[7]

  • Second Ligand Coupling: The second ligand (the POI binder), which has a reactive functional group, is then coupled to the deprotected end of the PEG linker.[7]

  • Cleavage and Deprotection: The completed PROTAC is cleaved from the solid support, and any remaining protecting groups are removed, typically using a strong acid cocktail.[7]

  • Purification: The crude PROTAC is purified using preparative reverse-phase high-performance liquid chromatography (HPLC).[7]

Determination of DC50 and Dmax by Western Blot

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[10][11]

Western_Blot_Workflow A 1. Cell Culture and PROTAC Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Immunoblotting D->E F 6. Detection E->F G 7. Data Analysis (DC50 and Dmax calculation) F->G

References

PEGylation: A Prophylactic Strategy Against Benzyl Alcohol-Induced Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The formulation of stable protein therapeutics in multi-dose formats presents a significant challenge due to the inclusion of antimicrobial preservatives. Benzyl alcohol, a commonly used preservative, is known to induce protein aggregation, compromising product efficacy and safety. This technical guide elucidates the mechanism by which PEGylation (the covalent attachment of polyethylene glycol) serves as a robust strategy to prevent benzyl alcohol-induced protein aggregation. We will delve into the underlying biophysical interactions, present quantitative data from key studies, provide detailed experimental protocols for relevant analytical techniques, and illustrate the core concepts through schematic diagrams.

The Challenge: Benzyl Alcohol-Induced Protein Aggregation

Benzyl alcohol is a widely used antimicrobial preservative in multi-dose protein formulations, typically at a concentration of 0.9%[1]. However, its presence has been demonstrated to promote the formation of both soluble and insoluble protein aggregates for a range of therapeutic proteins[1][2][3][4].

The mechanism of benzyl alcohol-induced aggregation is primarily driven by its interaction with the protein surface. Benzyl alcohol can engage in hydrophobic interactions with non-polar patches on the protein, leading to minor perturbations of the protein's tertiary structure[1][2]. These subtle conformational changes can expose aggregation-prone hydrophobic regions, shifting the equilibrium towards partially unfolded species that are primed for self-assembly into aggregates[1][2][5]. This process can ultimately lead to the formation of large, insoluble aggregates, which can result in a loss of therapeutic efficacy and potentially elicit an immunogenic response in patients[4].

The Solution: PEGylation as a Steric Shield

PEGylation, the covalent attachment of polyethylene glycol chains to a protein, has emerged as an effective strategy to mitigate benzyl alcohol-induced aggregation[1][6][7]. The primary mechanism of this protective effect is steric hindrance [1][6][7].

The covalently attached PEG chains act as a "molecular spacer" or a hydrophilic shield around the protein surface[1][6]. This steric barrier physically prevents the close approach of protein molecules to one another, thereby inhibiting the protein-protein interactions that are a prerequisite for aggregation[1][8]. Importantly, the size of the PEG molecule is a critical determinant of its effectiveness. Studies have shown that larger PEG molecules (e.g., 5000 Da) are highly effective at preventing aggregation, while smaller PEG molecules (e.g., 700 Da) are largely inefficient[1][6][7][8]. This size-dependent effect underscores the importance of the PEG chain's ability to create a substantial steric cloud around the protein.

It is crucial to note that PEGylation does not prevent the initial interaction of benzyl alcohol with the protein or the resultant minor structural perturbations[1][6]. Instead, it acts at a subsequent step by blocking the aggregation of these partially unfolded, aggregation-prone species. Furthermore, the protective effect is contingent upon the covalent attachment of PEG to the protein; the simple addition of free PEG to the formulation is not effective[1][6].

Quantitative Data: Efficacy of PEGylation

A key study investigating the effect of PEGylation on benzyl alcohol-induced aggregation of α-chymotrypsinogen A provides compelling quantitative evidence of this strategy's efficacy. The data below summarizes the percentage of insoluble aggregates formed under various conditions after 24 hours of incubation at 45°C.

ConditionBenzyl Alcohol (0.9%)PEG ConjugateInsoluble Aggregates (%)
ControlAbsentNone~2%
Benzyl AlcoholPresentNone>10%
PEGylation (Low MW)Present(PEG700)₂-aCTgn>10%
PEGylation (Low MW)Present(PEG700)₄-aCTgn>10%
PEGylation (High MW) Present (PEG5k)₂-aCTgn 0%
PEGylation (High MW) Present (PEG5k)₅-aCTgn 0%
Data adapted from Rodríguez-Martínez et al.[1][7]

As the data clearly indicates, the presence of 0.9% benzyl alcohol significantly increases the formation of insoluble aggregates. While PEGylation with a low molecular weight PEG (700 Da) had no protective effect, conjugation with a high molecular weight PEG (5000 Da) completely prevented the formation of insoluble aggregates[1][7].

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to studying PEGylation and protein aggregation.

Synthesis of PEG-Protein Conjugates

This protocol describes the chemical modification of surface-exposed lysine ε-amino groups with activated PEG.

  • Materials:

    • Protein of interest (e.g., α-chymotrypsinogen A)

    • Activated PEG (e.g., methoxy-PEG-succinimidyl carbonate) of desired molecular weight

    • 100 mM Borate buffer, pH 9.2

    • 1 M HCl

    • Deionized water

    • Dialysis tubing (with appropriate molecular weight cut-off)

  • Procedure:

    • Dissolve the protein and the desired molar ratio of activated PEG in 100 mM borate buffer (pH 9.2).

    • Stir the reaction solution for 3 hours at 4°C.

    • Stop the reaction by lowering the pH to 5 with 1 M HCl.

    • Remove unreacted PEG and buffer salts by dialysis against deionized water. The dialysis membrane should have a molecular weight cut-off that retains the PEG-protein conjugate while allowing free PEG to pass through.

    • Characterize the extent of PEGylation using techniques such as SDS-PAGE or size-exclusion chromatography.

Benzyl Alcohol-Induced Aggregation Assay

This protocol outlines a method to quantify the formation of insoluble protein aggregates.

  • Materials:

    • Protein and PEG-protein conjugate solutions

    • 10 mM Acetate buffer, pH 5.0

    • Benzyl alcohol

    • Incubator or water bath set to 45°C

    • Microcentrifuge

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare solutions of the unmodified protein and PEG-protein conjugates in 10 mM acetate buffer (pH 5.0).

    • To induce aggregation, add benzyl alcohol to a final concentration of 0.9% (v/v). Prepare control samples without benzyl alcohol.

    • Incubate the samples at 45°C.

    • At designated time points (e.g., 0, 24, 48 hours), remove aliquots from each sample.

    • Centrifuge the aliquots at high speed (e.g., 14,000 x g) for a sufficient time to pellet any insoluble aggregates.

    • Carefully remove the supernatant and measure its absorbance at 280 nm to determine the concentration of soluble protein remaining.

    • The amount of insoluble aggregate is calculated as the difference between the initial protein concentration and the concentration of protein remaining in the supernatant.

Biophysical Characterization Techniques
  • Size-Exclusion Chromatography (SEC): SEC is used to separate molecules based on their hydrodynamic radius. It is a primary tool for detecting and quantifying soluble aggregates (dimers, trimers, and higher-order oligomers). A column with an appropriate pore size is chosen to resolve the monomeric protein from its aggregated forms.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to assess the secondary and tertiary structure of the protein. By comparing the CD spectra of the native protein, the protein in the presence of benzyl alcohol, and the PEGylated protein, one can determine if benzyl alcohol induces conformational changes and whether PEGylation mitigates these changes.

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein by determining its melting temperature (Tm). This technique can be used to investigate whether benzyl alcohol affects the thermodynamic stability of the protein and if PEGylation confers any stabilizing effect.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

BenzylAlcohol_Aggregation cluster_0 Mechanism of Benzyl Alcohol-Induced Aggregation Native Protein Native Protein Partially Unfolded Protein Partially Unfolded Protein Native Protein->Partially Unfolded Protein + Benzyl Alcohol (Hydrophobic Interaction) Aggregates Aggregates Partially Unfolded Protein->Aggregates Protein-Protein Interaction

Mechanism of Benzyl Alcohol-Induced Protein Aggregation.

PEGylation_Prevention cluster_1 How PEGylation Prevents Aggregation PEGylated Protein PEGylated Protein Partially Unfolded\nPEGylated Protein Partially Unfolded PEGylated Protein PEGylated Protein->Partially Unfolded\nPEGylated Protein + Benzyl Alcohol No Aggregation No Aggregation Partially Unfolded\nPEGylated Protein->No Aggregation Steric Hindrance (PEG Shield)

Protective Mechanism of PEGylation.

Experimental_Workflow cluster_2 Experimental Workflow A Protein Expression and Purification B Synthesis of PEG-Protein Conjugates A->B C Incubation with Benzyl Alcohol A->C B->C D Quantification of Insoluble Aggregates C->D E Biophysical Characterization (SEC, CD, DSC) C->E

Workflow for Studying PEGylation's Protective Effect.

Conclusion

PEGylation offers a highly effective and mechanistically understood strategy for preventing benzyl alcohol-induced protein aggregation in multi-dose formulations. The steric shielding provided by covalently attached, high molecular weight PEG chains is sufficient to overcome the aggregation-promoting effects of benzyl alcohol. For researchers and drug development professionals, leveraging PEGylation can significantly enhance the stability and viability of protein therapeutics intended for multi-dose administration. Careful consideration of the PEG size and the extent of PEGylation is paramount to achieving optimal protection while maintaining the biological activity of the therapeutic protein.

References

Applications of Benzyl-PEG12-alcohol in Targeted Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the precise engineering of drug molecules is paramount to achieving enhanced efficacy and minimizing off-target effects. Benzyl-PEG12-alcohol has emerged as a valuable and versatile bifunctional linker, playing a critical role in the architecture of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a benzyl group, a twelve-unit polyethylene glycol (PEG) chain, and a terminal alcohol, provides a unique combination of properties that are highly advantageous in drug design.

The benzyl group offers a stable handle that can also participate in non-covalent interactions, potentially stabilizing therapeutic complexes. The hydrophilic 12-unit PEG chain is crucial for improving the solubility and pharmacokinetic profile of the resulting therapeutic agent. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and shielding them from proteolytic degradation. The terminal hydroxyl group provides a reactive site for straightforward conjugation to various ligands, payloads, or targeting moieties. This guide provides a comprehensive technical overview of the applications of this compound in targeted therapeutics, with a focus on its role in PROTACs and ADCs, supported by illustrative data, detailed experimental protocols, and visualizations of key concepts.

Core Applications of this compound

This compound is a key component in the construction of complex therapeutic molecules. Its primary applications lie in its use as a linker to connect different functional parts of a therapeutic agent, thereby enabling their targeted action.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's success, and this compound serves as a flexible and hydrophilic linker. The length and flexibility of the PEG chain are crucial for orienting the POI and the E3 ligase in a productive ternary complex for efficient ubiquitination.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connects the antibody to the cytotoxic payload, and its properties are crucial for the stability, pharmacokinetics, and efficacy of the ADC. PEGylated linkers derived from this compound can enhance the solubility and stability of the ADC, particularly when the payload is hydrophobic. The PEG chain can also create a hydrophilic shield around the payload, potentially reducing immunogenicity and improving the ADC's pharmacokinetic profile.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

Disclaimer: The following data is illustrative and intended to demonstrate the concept of linker optimization. The values for the this compound linker are based on hypothetical trends and have not been experimentally verified from cited sources.

PROTAC Linker CompositionDC50 (nM)Dmax (%)Rationale for Performance
Benzyl-PEG4-alcohol50065Shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation and reduced degradation.
Benzyl-PEG7-alcohol15085Intermediate linker length allows for more favorable positioning of the POI and E3 ligase, improving degradation efficiency.
This compound 100 90 Longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency compared to an optimal length.
Benzyl-PEG15-alcohol30075Excessively long linker can lead to inefficient ubiquitination due to a less stable or overly flexible ternary complex.

Signaling Pathways and Workflows

To visualize the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for PROTAC synthesis.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->Ternary_Complex Ternary_Complex->POI Polyubiquitinates Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow start Start linker_activation Step 1: Activate This compound start->linker_activation conjugation1 Step 2: Conjugate to First Ligand (e.g., POI Ligand) linker_activation->conjugation1 deprotection Step 3: Deprotection/ Further Modification conjugation1->deprotection conjugation2 Step 4: Conjugate to Second Ligand (e.g., E3 Ligase Ligand) deprotection->conjugation2 purification Step 5: Purification of Final PROTAC conjugation2->purification characterization Step 6: Characterization (LC-MS, NMR) purification->characterization end End characterization->end

Caption: A typical experimental workflow for PROTAC synthesis.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of targeted therapeutics using this compound. These protocols are generalized and may require optimization for specific ligands and payloads.

Protocol 1: Synthesis of a Hypothetical PROTAC using this compound

This protocol describes a modular approach to PROTAC synthesis, where the this compound linker is sequentially conjugated to a POI ligand and an E3 ligase ligand.

Materials:

  • This compound

  • POI ligand with a suitable functional group (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., anhydrous DMF, DCM)

  • Reagents for deprotection (if necessary, e.g., Pd/C for benzyl group removal)

  • Reagents for purification (e.g., silica gel, HPLC solvents)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq).

    • Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl) (1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the activated linker (Benzyl-PEG12-OTs).

  • Conjugation to the First Ligand (POI Ligand):

    • Dissolve the POI ligand with a nucleophilic group (e.g., a phenol) (1.0 eq) and the activated linker (1.1 eq) in anhydrous DMF.

    • Add a base such as K2CO3 (2.0 eq).

    • Stir the reaction at 60°C overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer and purify by flash column chromatography to obtain the POI-Linker intermediate.

  • Deprotection of the Benzyl Group:

    • Dissolve the POI-Linker intermediate in methanol.

    • Add Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by LC-MS).

    • Filter the reaction through Celite and concentrate the filtrate to obtain the deprotected intermediate with a free hydroxyl group.

  • Conjugation to the Second Ligand (E3 Ligase Ligand):

    • Activate the E3 ligase ligand containing a carboxylic acid (1.2 eq) with HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Add the deprotected POI-Linker intermediate (1.0 eq) to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC product using preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and add lysis buffer.

    • Collect the lysate and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and perform the same immunoblotting procedure for the loading control antibody.

  • Data Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Logical Relationships in Targeted Therapeutic Design

The successful design of a targeted therapeutic like a PROTAC or an ADC relies on the careful consideration of its constituent parts and their interplay.

Targeted_Therapeutic_Design Logical Relationships in Targeted Therapeutic Design Targeting_Moiety Targeting Moiety (e.g., Antibody, Small Molecule Ligand) Therapeutic_Construct Final Therapeutic Construct (ADC or PROTAC) Targeting_Moiety->Therapeutic_Construct Linker Linker (e.g., this compound) Linker->Therapeutic_Construct Solubility Solubility Linker->Solubility Influences Stability Stability Linker->Stability Influences PK_Profile Pharmacokinetic Profile Linker->PK_Profile Influences Efficacy Efficacy Linker->Efficacy Influences Payload Payload (e.g., Cytotoxic Drug, E3 Ligase Ligand) Payload->Therapeutic_Construct Properties Desired Properties Therapeutic_Construct->Properties Properties->Solubility Properties->Stability Properties->PK_Profile Properties->Efficacy Toxicity Toxicity Properties->Toxicity

Caption: Key considerations in the design of targeted therapeutics.

Conclusion

This compound is a valuable and versatile linker for the construction of targeted therapeutics such as PROTACs and ADCs. Its twelve-unit PEG chain provides a balance of flexibility and hydrophilicity that can be crucial for optimizing the performance of these complex molecules. The terminal benzyl and alcohol groups offer strategic advantages for synthesis and conjugation. While the optimal linker is highly dependent on the specific target, ligands, and payload, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of novel therapeutics incorporating this compound, thereby contributing to the advancement of targeted therapies for a wide range of diseases. Further research into the specific applications and performance of this compound in various therapeutic constructs will undoubtedly continue to expand its role in modern drug development.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Terminal Hydroxyl Group on PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science, lauded for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2][3] While a variety of functionalized PEGs are commercially available, the humble terminal hydroxyl (-OH) group serves as the foundational cornerstone for a vast array of bioconjugation strategies.[] Its inherent, albeit low, reactivity provides a versatile chemical handle that can be readily and efficiently converted into a diverse suite of more reactive functional groups, enabling the covalent attachment of PEG to proteins, peptides, small molecules, and surfaces.[5][6][7] This technical guide provides an in-depth exploration of the function of the terminal hydroxyl group on PEG linkers, offering a comprehensive overview of its chemical versatility, detailed experimental protocols for its modification, and a summary of its impact on the properties of PEGylated conjugates.

The Chemical Versatility of the Terminal Hydroxyl Group

The primary role of the terminal hydroxyl group on a PEG linker is to serve as a versatile precursor for the introduction of other functional moieties.[7] While the hydroxyl group itself can participate in certain conjugation reactions, such as esterification or etherification, its reactivity is often insufficient for efficient bioconjugation under mild, physiological conditions.[] Therefore, the conversion of the terminal -OH group into more reactive functionalities is a common and critical step in the synthesis of PEGylating agents.[5][6]

The strategic conversion of the terminal hydroxyl group unlocks a wide range of conjugation chemistries, allowing for the specific targeting of various functional groups on biomolecules, such as amines, thiols, and carboxylates.[8][9] This versatility is paramount in designing linkers for specific applications, from creating long-circulating protein therapeutics to developing targeted drug delivery systems and functionalizing surfaces for diagnostic assays.[10][11]

Key Functional Group Transformations

The conversion of the terminal hydroxyl group is typically a high-yield process, with many reactions achieving over 95% functionalization.[5] The following table summarizes the most common functional groups derived from the terminal hydroxyl group of PEG, their corresponding reactive partners on biomolecules, and the resulting linkage.

Initial Group Activated Functional Group Reactive Partner on Biomolecule Resulting Linkage Typical Reaction Efficiency
Hydroxyl (-OH)Tosylate/Mesylate (-OTs/-OMs)Nucleophiles (e.g., Amines, Thiols, Azides)Amine, Thioether, Azide>95%
Hydroxyl (-OH)Aldehyde (-CHO)Amines (-NH2), Hydrazides (-CONHNH2)Imine (Schiff Base), Hydrazone>80%
Hydroxyl (-OH)Carboxylic Acid (-COOH)Amines (-NH2)Amide>90%
Hydroxyl (-OH)N-Hydroxysuccinimidyl (NHS) EsterAmines (-NH2)Amide>95%
Hydroxyl (-OH)MaleimideThiols (-SH)Thioether>90%
Hydroxyl (-OH)Amine (-NH2)Carboxylic Acids (-COOH), Aldehydes (-CHO)Amide, Imine>95%
Hydroxyl (-OH)Thiol (-SH)Maleimides, ThioestersThioether, Disulfide>84%

Impact on Physicochemical Properties

The terminal functional group of a PEG linker can influence the overall physicochemical properties of the resulting conjugate. The inherent hydrophilicity of the PEG backbone, conferred by the repeating ether oxygens, is a key attribute that enhances the aqueous solubility of conjugated molecules.[3] The terminal hydroxyl group contributes to this hydrophilicity.[12] Modification of the terminal group can subtly alter these properties. For instance, conversion to a charged group like a carboxylate can further enhance water solubility, while conversion to a more hydrophobic group might slightly decrease it.

Furthermore, the protective hydration shell created by the PEG chain shields conjugated proteins from enzymatic degradation and reduces their immunogenicity.[1][3] The nature of the terminal group and the resulting linkage to the biomolecule can impact the stability of this shell and the overall stability of the conjugate.

Experimental Protocols

The following sections provide detailed methodologies for the most common and critical transformations of the terminal hydroxyl group on a PEG linker.

Activation of the Hydroxyl Group: Tosylation

A frequent first step in the functionalization of a hydroxyl-terminated PEG is its conversion to a tosylate. The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a variety of other functionalities.[5]

Materials:

  • α-Hydroxyl-ω-hydroxyl-PEG (HO-PEG-OH)

  • Toluene

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Drying the PEG: Dissolve the HO-PEG-OH in toluene and remove the water by azeotropic distillation under reduced pressure. Alternatively, dry the PEG under vacuum at 100-120°C for several hours.[13]

  • Reaction Setup: Dissolve the dried PEG in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Add triethylamine (or pyridine) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM. The molar ratio of PEG-OH groups to TsCl and TEA is typically 1:1.2:1.5.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.[5]

Conversion to an Amine Group

Amino-terminated PEGs are highly valuable for their ability to react with carboxylic acids and activated esters on biomolecules.[14] A common route to synthesize amino-PEGs is via the tosylated intermediate.

Materials:

  • α-Tosyl-ω-hydroxyl-PEG (TsO-PEG-OH)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Azidation: Dissolve the TsO-PEG-OH in dry DMF. Add sodium azide (in molar excess) and stir the mixture at 80-90°C overnight under an inert atmosphere.[5]

  • Workup of Azide: After cooling to room temperature, remove the DMF under vacuum. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Reduction (Staudinger Reaction): Dissolve the resulting azido-PEG in methanol. Add triphenylphosphine (in molar excess) and reflux the mixture overnight under an inert atmosphere.[5]

  • Purification: Remove the solvent by rotary evaporation. Dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise to cold diethyl ether. Collect the amino-PEG by filtration and dry under vacuum.[5]

Oxidation to a Carboxylic Acid

Carboxylated PEGs are used for conjugation to primary amines via carbodiimide-mediated coupling.[15]

Materials:

  • HO-PEG-OH

  • Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent

  • Acetone

  • Isopropyl alcohol

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Dissolve the HO-PEG-OH in acetone and cool the solution to 0°C in an ice bath.

  • Oxidation: Slowly add Jones reagent dropwise to the solution with vigorous stirring, maintaining the temperature below 10°C. The color will change from orange/red to green.[16]

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for a few hours. Quench the excess oxidant by adding isopropyl alcohol until the green color persists.

  • Workup: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Filter to remove chromium salts.

  • Extraction: Acidify the aqueous layer with 1 M HCl and extract the dicarboxylic acid product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to obtain the product.[16]

Conversion to an Aldehyde

PEG-aldehydes are useful for reacting with N-terminal amino groups of proteins at a slightly acidic pH, which can offer greater selectivity compared to NHS esters that react with all primary amines.[17][18]

Materials:

  • HO-PEG-OH

  • An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure (using PCC):

  • Reaction Setup: Suspend PCC in anhydrous DCM.

  • Oxidation: Add a solution of HO-PEG-OH in anhydrous DCM to the PCC suspension. Stir the mixture at room temperature for several hours.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by precipitation from cold diethyl ether.[19]

Visualizing the Chemistry: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a general workflow for the functionalization of terminal hydroxyl groups on PEG linkers.

G cluster_0 Functionalization Pathways of Terminal Hydroxyl PEG cluster_1 Activation cluster_2 Nucleophilic Substitution cluster_3 Oxidation A HO-PEG-OH B TsO-PEG-OTs A->B p-TsCl, TEA F OHC-PEG-CHO A->F PCC or Swern Ox. G HOOC-PEG-COOH A->G Jones Reagent C H2N-PEG-NH2 B->C 1. NaN3 2. PPh3, H2O D HS-PEG-SH B->D NaSH E N3-PEG-N3 B->E NaN3

Caption: Key chemical transformations of a terminal hydroxyl group on a PEG linker.

G cluster_0 General Workflow for PEG Functionalization and Bioconjugation A Start: HO-PEG-OH B Step 1: Activation/Conversion of -OH Group A->B C Step 2: Purification of Functionalized PEG B->C D Step 3: Bioconjugation Reaction with Target Molecule C->D E Step 4: Purification of PEGylated Conjugate D->E F End: Characterization of Final Conjugate E->F

Caption: A generalized workflow for the functionalization of PEG and subsequent bioconjugation.

Conclusion

The terminal hydroxyl group of a PEG linker is far more than a simple terminus; it is a gateway to a vast landscape of bioconjugation chemistries. Its ability to be efficiently converted into a wide array of functional groups provides researchers and drug developers with the flexibility to design and synthesize PEGylated molecules with tailored properties for a multitude of applications. A thorough understanding of the chemistry of the terminal hydroxyl group, coupled with robust and reproducible experimental protocols, is essential for harnessing the full potential of PEGylation technology in advancing therapeutics, diagnostics, and materials science.

References

Methodological & Application

Synthesis of Benzyl-PEG12-alcohol for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale synthesis of Benzyl-PEG12-alcohol, a bifunctional molecule increasingly utilized in biomedical research, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules. The presence of a terminal benzyl ether provides a stable protecting group or a hydrophobic moiety, while the terminal hydroxyl group allows for further chemical modification. The dodecaethylene glycol (PEG12) chain enhances solubility and provides a flexible spacer.

The synthesis is based on the Williamson ether synthesis, a robust and well-established method for forming ethers. This protocol details the selective mono-benzylation of dodecaethylene glycol.

Data Presentation

The following table summarizes the key reactants and their suggested quantities for the synthesis of this compound, along with its physicochemical properties.

ParameterValueSource/Calculation
Reactants
Dodecaethylene glycol (PEG12-diol)5.47 g (10 mmol)Starting Material
Sodium Hydride (NaH, 60% in oil)0.44 g (11 mmol, 1.1 eq)Deprotonating Agent
Benzyl Bromide (BnBr)1.71 g (1.19 mL, 10 mmol, 1.0 eq)Benzylating Agent
Anhydrous Tetrahydrofuran (THF)150 mLSolvent
Product
This compound
Molecular FormulaC31H56O13
Molecular Weight636.77 g/mol
AppearanceColorless to pale yellow oil/solid
Expected Yield70-85%Literature values for similar reactions
Purity>95% (after chromatography)

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment
  • Dodecaethylene glycol (MW: 546.65 g/mol )[1][2]

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Synthesis of this compound

The synthesis of this compound is achieved through a Williamson ether synthesis.[3][4][5]

1. Reaction Setup:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g, 11 mmol, 1.1 equivalents) suspended in anhydrous THF (50 mL).
  • Cool the suspension to 0°C using an ice bath.

2. Deprotonation:

  • In a separate flask, dissolve dodecaethylene glycol (5.47 g, 10 mmol, 1 equivalent) in anhydrous THF (100 mL).
  • Slowly add the dodecaethylene glycol solution to the cooled sodium hydride suspension via a dropping funnel or syringe over 30 minutes.
  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.

3. Benzylation:

  • Cool the reaction mixture back to 0°C with an ice bath.
  • Add benzyl bromide (1.19 mL, 10 mmol, 1.0 equivalent) dropwise to the reaction mixture using a syringe.
  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

4. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, this compound, will be less polar than the starting dodecaethylene glycol and will have a higher Rf value. A suitable mobile phase is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate and hexanes.

5. Quenching and Workup:

  • Upon completion, cautiously quench the reaction by cooling the flask to 0°C and slowly adding saturated aqueous ammonium chloride solution (20 mL) to neutralize the excess sodium hydride.
  • Transfer the mixture to a separatory funnel.
  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product will be a mixture of the desired monobenzylated product, unreacted diol, and the dibenzylated byproduct. Purification is typically achieved by column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70-80%) or a mixture of dichloromethane and methanol (e.g., starting with 1% methanol and gradually increasing). The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen solvent system. The dibenzyl ether byproduct (least polar) will elute first, followed by the desired this compound, and finally the unreacted dodecaethylene glycol (most polar).

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (in CDCl₃): Expected signals include those for the aromatic protons of the benzyl group (around δ 7.25-7.35 ppm), the benzylic methylene protons (a singlet around δ 4.57 ppm), and the characteristic repeating ethylene glycol units (a complex multiplet between δ 3.5-3.8 ppm).

  • ¹³C NMR (in CDCl₃): Aromatic carbons are expected in the δ 127-139 ppm region, and the benzylic carbon signal should appear around 73 ppm.

  • Mass Spectrometry (e.g., ESI-MS): The mass spectrum should show a peak corresponding to the molecular weight of this compound (e.g., [M+Na]⁺).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dodecaethylene Glycol Sodium Hydride Anhydrous THF deprotonation Deprotonation (0°C to RT) reagents->deprotonation benzylation Addition of Benzyl Bromide (0°C to RT, overnight) deprotonation->benzylation quench Quenching (aq. NH4Cl) benzylation->quench extract Extraction (DCM or EtOAc) quench->extract purify Column Chromatography extract->purify characterization Characterization (NMR, MS) purify->characterization final_product Pure this compound characterization->final_product

References

Application Notes and Protocols for Protein PEGylation with Benzyl-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation is a widely established bioconjugation technique involving the covalent attachment of polyethylene glycol (PEG) chains to a protein or peptide.[1][2] This modification can significantly enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles.[1][2] Key advantages of PEGylation include an increased serum half-life due to reduced renal clearance, decreased immunogenicity by masking epitopes on the protein surface, and enhanced resistance to proteolytic degradation.[1]

The reagent Benzyl-PEG12-alcohol possesses a terminal hydroxyl group that is not directly reactive with functional groups on a protein.[1][2] Therefore, a critical preliminary step is the chemical "activation" of this hydroxyl group to create a derivative that can readily react with specific amino acid side chains. This document provides a detailed, two-stage protocol for the successful PEGylation of a model protein using this compound. The first stage details the activation of the terminal hydroxyl group to a more reactive N-hydroxysuccinimide (NHS) ester. The second stage describes the conjugation of this activated PEG reagent to the protein, followed by purification and characterization of the final PEGylated product.[1][2]

Principle of the Method

The PEGylation process using this compound is a two-stage procedure:

  • Activation of this compound: The terminal hydroxyl group of this compound is chemically converted into a more reactive functional group. A common and effective activation strategy is the conversion to an N-hydroxysuccinimide (NHS) ester using disuccinimidyl carbonate (DSC).[1][2]

  • Conjugation to Protein: The activated Benzyl-PEG12-NHS ester is then reacted with the target protein. The NHS ester reacts with primary amines (the ε-amine of lysine residues and the N-terminal α-amine) on the protein surface to form stable amide bonds.[1][3][4]

Experimental Protocols

Stage 1: Activation of this compound to Benzyl-PEG12-NHS

This protocol details the conversion of the hydroxyl-terminated PEG into an amine-reactive NHS ester.

Materials and Equipment:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether (ice-cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Desiccator

Protocol:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Add DSC and anhydrous pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).[1]

  • Allow the reaction to stir at room temperature for 24 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and pyridine.[1]

  • Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.[1][2]

  • Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether to remove unreacted starting materials and byproducts.[1]

  • Dry the final product, Benzyl-PEG12-NHS, under vacuum.

  • Store the activated PEG desiccated at -20°C until use.[1]

Table 1: Summary of Reaction Conditions for this compound Activation

ParameterRecommended Condition
Solvent Anhydrous Dichloromethane (DCM)
Reagents Disuccinimidyl carbonate (DSC), Anhydrous Pyridine
Molar Ratio (PEG:DSC:Pyridine) 1:1.5:1.5[1]
Temperature Room Temperature
Reaction Time 24 hours[1]
Monitoring Thin Layer Chromatography (TLC)
Purification Precipitation in ice-cold diethyl ether[1][2]
Stage 2: Conjugation of Benzyl-PEG12-NHS to a Target Protein

This protocol describes the conjugation of the activated Benzyl-PEG12-NHS to a protein.

Materials and Equipment:

  • Target protein (e.g., Bovine Serum Albumin - BSA)

  • Activated Benzyl-PEG12-NHS

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[4]

  • Gentle shaker or rocker

  • Purification system (e.g., Size-Exclusion Chromatography - SEC or Ion-Exchange Chromatography - IEX)

Protocol:

  • Prepare a stock solution of the target protein (e.g., 1-10 mg/mL) in the reaction buffer.[4] Ensure the buffer is free of primary amines (e.g., Tris).[5]

  • Immediately before use, prepare a stock solution of the activated Benzyl-PEG12-NHS in a small amount of anhydrous DMSO or DMF.[1][2]

  • To optimize the degree of PEGylation, set up several parallel reactions with varying molar ratios of PEG to protein (e.g., 5:1, 10:1, 20:1, 50:1).[1]

  • Add the calculated volume of the Benzyl-PEG12-NHS stock solution to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 5-10% (v/v) to maintain protein stability.[1]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.[1][2]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester.[1]

Table 2: Summary of Reaction Conditions for Protein Conjugation

ParameterRecommended Condition
Protein Concentration 1-10 mg/mL[4]
Reaction Buffer 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0[4]
PEG:Protein Molar Ratio 5:1 to 50:1 (to be optimized)[1]
Temperature Room temperature or 4°C[1][2]
Reaction Time 1-2 hours (RT) or overnight (4°C)[1][2]
Quenching Agent Tris or glycine buffer[1]

Purification of PEGylated Protein

Purification is necessary to separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts.

  • Size-Exclusion Chromatography (SEC): This is a common method for separating proteins based on their hydrodynamic radius. PEGylated proteins will be larger and elute earlier than the unmodified protein.[1]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of neutral PEG chains can alter the overall charge of the protein, allowing for separation of different PEGylated species.[4]

Characterization of PEGylated Protein

Characterization is essential to confirm successful PEGylation and determine the degree of modification.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.

  • HPLC (High-Performance Liquid Chromatography): Techniques like Reverse-Phase (RP-HPLC) or SEC-HPLC can be used to assess the purity and heterogeneity of the PEGylated product.[6][7]

  • Mass Spectrometry (MS): MALDI-TOF or LC-MS can be used to determine the exact molecular weight of the PEGylated protein and confirm the number of attached PEG chains.[8][9]

  • UV-Vis Spectrophotometry: Used to determine the protein concentration of the final product.[1]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_activation Stage 1: Activation of this compound cluster_conjugation Stage 2: Protein Conjugation cluster_purification Purification cluster_characterization Characterization A1 Dissolve this compound in anhydrous DCM A2 Add DSC and Pyridine A1->A2 A3 React at room temperature for 24h A2->A3 A4 Concentrate using rotary evaporator A3->A4 A5 Precipitate in ice-cold diethyl ether A4->A5 A6 Filter and dry to obtain Benzyl-PEG12-NHS A5->A6 B2 Dissolve Benzyl-PEG12-NHS in DMSO/DMF A6->B2 Use activated PEG B1 Prepare protein solution in reaction buffer (pH 7.2-8.0) B3 Add activated PEG to protein solution (varying molar ratios) B1->B3 B2->B3 B4 Incubate (RT for 1-2h or 4°C overnight) B3->B4 B5 Quench reaction with Tris or glycine B4->B5 C1 Purify PEGylated protein using SEC or IEX B5->C1 D1 SDS-PAGE C1->D1 D2 HPLC C1->D2 D3 Mass Spectrometry C1->D3 D4 UV-Vis Spectroscopy C1->D4

Caption: Overall experimental workflow for protein PEGylation.

reaction_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_OH Benzyl-PEG12-OH Activated_PEG Benzyl-PEG12-NHS PEG_OH->Activated_PEG + DSC, Pyridine PEGylated_Protein Protein-NH-CO-PEG12-Benzyl Activated_PEG->PEGylated_Protein Protein_NH2 Protein-NH2 Protein_NH2->PEGylated_Protein

Caption: Chemical reaction scheme for PEG activation and conjugation.

References

Application Notes and Protocols for Benzyl-PEG12-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have become integral to modern ADC design, offering a means to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.[1]

Benzyl-PEG12-alcohol is a discrete PEG linker featuring a terminal hydroxyl group, a twelve-unit polyethylene glycol spacer, and a benzyl protecting group. This structure provides a versatile platform for the controlled synthesis of ADCs. The PEG12 spacer offers a balance of increased hydrophilicity to counteract payload-induced aggregation while maintaining a compact structure. The terminal alcohol serves as a versatile chemical handle for conjugation, and the benzyl group provides stability during multi-step syntheses.

These application notes provide detailed protocols for the activation and conjugation of this compound to a cytotoxic payload and a monoclonal antibody, using a HER2-targeted ADC as a model system.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C31H56O13
Molecular Weight 636.77 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, dichloromethane
Purity (Typical) >95%

Mechanism of Action of a HER2-Targeted ADC

ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, particularly breast cancer, follow a multi-step mechanism of action. The ADC first binds to the HER2 receptor on the surface of a cancer cell. Subsequently, the ADC-HER2 complex is internalized into the cell through endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload. The payload then exerts its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage.[2]

HER2_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC (e.g., Trastuzumab-Linker-Payload) HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding ADC_Binding 1. ADC Binding to HER2 Internalization 2. Internalization ADC_Binding->Internalization Endocytosis Endosome Endosome Trafficking 3. Trafficking Lysosome Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxicity 5. Cytotoxicity (e.g., Microtubule Disruption) Payload_Release->Cytotoxicity Internalization->Endosome Trafficking->Lysosome Fusion

Mechanism of action of a HER2-targeting ADC.

Experimental Protocols

The use of this compound in ADC development involves a multi-step process. Two primary strategies for activating the terminal hydroxyl group are presented below: conversion to a tosylate for nucleophilic substitution or oxidation to a carboxylic acid for subsequent amide bond formation.

Strategy 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent reaction with a nucleophilic group on the cytotoxic payload.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude Benzyl-PEG12-tosylate by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.

Strategy 2: Conversion of this compound to Benzyl-PEG12-acid

This protocol outlines the oxidation of the terminal alcohol of this compound to a carboxylic acid, which can then be activated for conjugation to an amine-containing payload or directly to the antibody.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve this compound in acetone and cool the solution to 0°C in an ice bath.

  • Oxidation: Add Jones reagent dropwise to the solution with vigorous stirring. The color of the reaction mixture will change from orange to green.

  • Quenching: After the reaction is complete (monitored by TLC), quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture to remove the chromium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in water and extract with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and precipitate the product by adding it to cold diethyl ether.

  • Characterization: Collect the solid product by filtration and dry under vacuum. Confirm the structure and purity of Benzyl-PEG12-acid by ¹H NMR and mass spectrometry.

Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of a carboxylated drug-linker (prepared from Benzyl-PEG12-acid and an amine-containing payload) to the lysine residues of a monoclonal antibody using EDC/NHS chemistry.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Purified Drug-Benzyl-PEG12-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 50 mM MES, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL). If necessary, perform a buffer exchange.

  • Activation of Drug-Linker: Dissolve the Drug-Benzyl-PEG12-acid (e.g., 10-fold molar excess over the antibody) in Activation Buffer. Add EDC (2 equivalents relative to the drug-linker) and Sulfo-NHS (2.5 equivalents relative to the drug-linker). Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove unconjugated drug-linker and other small molecules using desalting columns or SEC.

  • Characterization: Determine the final protein concentration (e.g., by UV-Vis at 280 nm), the average Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry, and the percentage of aggregation by SEC.

ADC_Development_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization Benzyl_PEG_Alcohol This compound Activation Activation (Tosylation or Oxidation) Benzyl_PEG_Alcohol->Activation Activated_Linker Activated Benzyl-PEG12 Linker Activation->Activated_Linker Payload_Conjugation Payload Conjugation Activated_Linker->Payload_Conjugation Drug_Linker Drug-Linker Construct Payload_Conjugation->Drug_Linker ADC_Conjugation Conjugation to Antibody (e.g., EDC/NHS chemistry) Drug_Linker->ADC_Conjugation Antibody Monoclonal Antibody (e.g., Trastuzumab) Antibody->ADC_Conjugation Crude_ADC Crude ADC ADC_Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC-HPLC, MS) Purified_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purified_ADC->Purity_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay Purified_ADC->In_Vitro_Assay

References

Experimental procedure for removing the benzyl protecting group from a PEG linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Debenzylation of PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for the removal of a benzyl protecting group from a polyethylene glycol (PEG) linker. The benzyl group is a versatile and commonly used protecting group for hydroxyl functionalities in the synthesis of PEGylated molecules, including antibody-drug conjugates (ADCs) and PROTACs.[1] Its removal, or debenzylation, is a critical step to unmask the hydroxyl group for subsequent conjugation or modification.[2]

The selection of an appropriate deprotection method is crucial to ensure the integrity of the PEG linker and any other sensitive functional groups within the molecule.[2] This document outlines the most prevalent and effective methods for benzyl group cleavage, with a focus on catalytic hydrogenolysis and catalytic transfer hydrogenation.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed method for the removal of benzyl ethers due to its mild reaction conditions and high efficiency.[1] This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[1]

Experimental Protocol

Materials:

  • Benzyl-protected PEG linker

  • 10% Palladium on carbon (Pd/C) (5-10 mol% relative to the substrate)[1]

  • Anhydrous ethanol or other suitable solvent (e.g., methanol, THF, ethyl acetate)[1]

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite® or a similar filtration aid

Procedure:

  • Dissolution: In a reaction flask, dissolve the benzyl-protected PEG linker in a suitable solvent, such as ethanol.[1]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.[1] The amount of catalyst typically ranges from 5 to 10 mol% of palladium relative to the substrate.[1]

  • Hydrogenation Setup: Seal the flask and flush the system with an inert gas, such as nitrogen. Then, introduce hydrogen gas. If using a balloon, this can be achieved by evacuating and refilling the flask with hydrogen several times.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.[1]

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

    • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.[1] Further purification, if necessary, can be performed by silica gel column chromatography.[1]

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Catalyst Loading 5 - 10 mol% (Palladium)Higher loadings may be required for sterically hindered substrates.
Reaction Time 1 - 24 hoursHighly dependent on the substrate, catalyst activity, and hydrogen pressure.
Temperature Room TemperatureMild conditions are generally sufficient.
Pressure Atmospheric (balloon) to 50 psiHigher pressure can accelerate the reaction rate.
Yield > 90%Generally high for this method.

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an alternative to traditional hydrogenolysis that avoids the use of pressurized hydrogen gas.[3] Instead, a hydrogen donor molecule is used to generate hydrogen in situ.[3][4] This method is particularly useful when specialized hydrogenation equipment is unavailable or when dealing with functional groups that are sensitive to standard hydrogenolysis conditions.[3]

Experimental Protocol

Materials:

  • Benzyl-protected PEG linker

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen Donor: Ammonium formate, formic acid, or triethylsilane[2][3][5][6]

  • Methanol or other suitable solvent

Procedure:

  • Dissolution: Dissolve the benzyl-protected PEG linker in methanol in a reaction flask.

  • Reagent Addition: Add the hydrogen donor (e.g., ammonium formate, typically 5-10 equivalents) to the solution, followed by the 10% Pd/C catalyst.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic, and gentle heating may be applied to facilitate the reaction if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

    • Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by chromatography if needed.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Catalyst 10% Pd/CPalladium black can also be used and may be more reactive.[7]
Hydrogen Donor Ammonium Formate (5-10 eq.), Formic Acid, TriethylsilaneChoice of donor can influence reaction rate and selectivity.[5][6]
Reaction Time 30 minutes - 6 hoursGenerally faster than catalytic hydrogenolysis with H₂ gas at atmospheric pressure.[5]
Temperature Room Temperature to 40°CThe reaction can be mildly exothermic.
Yield 85 - 95%Yields are typically high and comparable to traditional hydrogenolysis.[5]

Visualizations

Experimental Workflow for Catalytic Hydrogenolysis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Benzyl-PEG in Solvent add_catalyst Add 10% Pd/C start->add_catalyst setup_h2 Flush with Inert Gas & Introduce H₂ add_catalyst->setup_h2 react Stir under H₂ Atmosphere setup_h2->react monitor Monitor by TLC/LC-MS react->monitor vent Vent H₂ & Flush with Inert Gas monitor->vent Reaction Complete filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate end Deprotected PEG Linker concentrate->end

Caption: Workflow for benzyl group removal via catalytic hydrogenolysis.

Logical Relationship of Deprotection Methods

deprotection_methods cluster_methods Debenzylation Methods start Benzyl-Protected PEG Linker hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) start->hydrogenolysis Primary Method (Mild & Efficient) transfer_hydrogenation Catalytic Transfer Hydrogenation (H-Donor, Pd/C) start->transfer_hydrogenation Alternative (No H₂ Gas) other_methods Other Methods (e.g., Strong Acid, Oxidation) start->other_methods Less Common (Potential Side Reactions) end_product Deprotected PEG Linker hydrogenolysis->end_product transfer_hydrogenation->end_product other_methods->end_product

Caption: Selection of methods for deprotecting a benzyl-PEG linker.

References

How to activate the terminal alcohol on Benzyl-PEG12-alcohol for conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Activation of Benzyl-PEG12-alcohol for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction Polyethylene glycol (PEG) linkers are widely used in drug development and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small drugs. The process, known as PEGylation, can enhance solubility, increase serum half-life, and reduce immunogenicity. This compound is a monodisperse PEG linker featuring a stable benzyl protecting group at one terminus and a primary alcohol at the other. The terminal hydroxyl group is relatively unreactive and requires chemical activation to enable efficient conjugation to biomolecules.[1][2][3]

This document provides detailed protocols for two common and effective methods for activating the terminal alcohol of this compound:

  • Activation via Sulfonate Ester Formation (Tosylation): Conversion of the alcohol to a p-toluenesulfonate (tosylate). The tosylate is an excellent leaving group, making the PEG linker susceptible to nucleophilic attack by amines or thiols on a target molecule.[4][5]

  • Activation with N,N'-Disuccinimidyl Carbonate (DSC): Conversion of the alcohol to a highly reactive N-hydroxysuccinimide (NHS) carbonate ester. This creates a PEG derivative that reacts efficiently with primary amines to form stable carbamate linkages.[6][7]

Method 1: Activation via Tosylation

This method transforms the terminal hydroxyl group into a p-toluenesulfonate (tosylate) ester, a highly efficient leaving group for subsequent nucleophilic substitution reactions with amines, thiols, or other nucleophiles.[4]

Reaction Pathway

G start_node Benzyl-PEG12-OH reagent_node + p-Toluenesulfonyl Chloride (TsCl) + Base (e.g., Pyridine) start_node->reagent_node product_node Benzyl-PEG12-OTs (Activated Tosylate) reagent_node->product_node

Caption: Chemical activation of this compound via tosylation.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalyst)[4]

  • 0.5 M Hydrochloric Acid (HCl), cold

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice-cold Diethyl Ether

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

  • Nitrogen or Argon gas line for inert atmosphere

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Dry the starting this compound under a high vacuum for several hours to remove any residual water.

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of PEG) in the round-bottom flask under an inert atmosphere.[4]

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (which can act as both base and solvent) or triethylamine (1.5 eq.).[4][8] A catalytic amount of DMAP (0.1 eq.) can be added to accelerate the reaction.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise to the stirred solution at 0 °C.[4][8]

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours (or overnight).[2][9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with cold 0.5 M HCl (2x) to remove the base, saturated NaHCO₃ solution (1x), and brine (1x).[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]

  • Purification: To purify the product, dissolve the concentrated residue in a minimal amount of DCM and add it dropwise to a beaker of vigorously stirring, ice-cold diethyl ether to precipitate the product.[2]

  • Final Product: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under a high vacuum. Store the final product, Benzyl-PEG12-OTs, at -20°C under an inert atmosphere.

Quantitative Data Summary: Tosylation
ParameterRecommended Value/RangePurpose / Notes
Solvent Anhydrous DCM, PyridineMust be anhydrous to prevent hydrolysis of TsCl.[3]
Base Pyridine, Triethylamine (TEA)Scavenges HCl byproduct. Pyridine can also serve as the solvent.[9]
Molar Ratio (PEG:TsCl:Base) 1 : 1.2-1.5 : 1.5An excess of TsCl ensures complete conversion of the alcohol.[4][8]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.[2]
Reaction Time 16 - 24 hoursVaries based on scale and substrate reactivity; monitor by TLC.
Typical Yield > 85%Yield depends on the purity of reagents and anhydrous conditions.

Method 2: Activation with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol activates the terminal alcohol by converting it into an N-hydroxysuccinimide (NHS) carbonate ester. The resulting PEG-NHS ester is highly reactive toward primary amines on biomolecules, forming stable and hydrolysis-resistant carbamate (urethane) bonds.[6][10]

Reaction Pathway

G start_node Benzyl-PEG12-OH reagent_node + N,N'-Disuccinimidyl Carbonate (DSC) + Base (e.g., Pyridine) start_node->reagent_node product_node Benzyl-PEG12-O-CO-NHS (Amine-Reactive NHS Ester) reagent_node->product_node

Caption: Activation of this compound using DSC.

Experimental Protocol

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Acetonitrile (CH₃CN) or DCM

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Ice-cold Diethyl Ether

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Nitrogen or Argon gas line for inert atmosphere

Procedure:

  • Preparation: Ensure all glassware is oven-dried and reagents are anhydrous. Dry the this compound under a high vacuum before use.

  • Dissolution: Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.[11]

  • Reagent Addition: To the stirred solution, add N,N'-Disuccinimidyl carbonate (1.5 eq.) followed by anhydrous pyridine or triethylamine (1.5 - 3.0 eq.).[6][11]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.[6]

  • Purification:

    • Dissolve the resulting residue in a minimal amount of DCM.

    • Precipitate the activated PEG product by adding the solution dropwise into a beaker of vigorously stirring, ice-cold diethyl ether.[6]

    • The DSC reagent is highly sensitive to moisture, and the resulting NHS ester is also prone to hydrolysis. Handle with care.[12]

  • Final Product: Collect the white precipitate by filtration, wash it several times with cold diethyl ether to remove unreacted reagents, and dry thoroughly under a high vacuum. Store the final product, Benzyl-PEG12-O-CO-NHS, at -20°C in a desiccator under an inert atmosphere.

Quantitative Data Summary: DSC Activation
ParameterRecommended Value/RangePurpose / Notes
Solvent Anhydrous Acetonitrile, DCMMust be aprotic and anhydrous.[11]
Base Pyridine, Triethylamine (TEA)Acts as a catalyst and scavenges acid.[6]
Molar Ratio (PEG:DSC:Base) 1 : 1.5 : 1.5-3.0An excess of DSC ensures complete activation.[6][11]
Temperature Room TemperatureReaction proceeds efficiently without heating.
Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Typical Yield > 80%Yield is sensitive to the purity and dryness of reagents.

Application Workflow: Conjugation to a Biomolecule

Once activated, the Benzyl-PEG12 derivative can be conjugated to a target biomolecule, such as a protein containing accessible primary amine groups (e.g., lysine residues).

G start Benzyl-PEG12-OH activation Activation Step (e.g., Tosylation or DSC) start->activation activated_peg Activated PEG (e.g., PEG-OTs or PEG-NHS) activation->activated_peg purification1 Purification (Precipitation / Chromatography) activated_peg->purification1 conjugation Conjugation Reaction + Biomolecule (e.g., Protein-NH₂) purification1->conjugation conjugate PEG-Biomolecule Conjugate conjugation->conjugate purification2 Final Purification (e.g., SEC / Dialysis) conjugate->purification2 final_product Purified Conjugate purification2->final_product

Caption: General workflow from alcohol activation to final bioconjugate.

Protocol: Conjugation of Activated PEG-NHS to Protein Amines
  • Buffer Preparation: Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.[13]

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • PEG Stock Solution: Immediately before use, dissolve the Benzyl-PEG12-O-CO-NHS in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). The NHS-ester is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[12]

  • Conjugation: Add a calculated molar excess (e.g., 10 to 50-fold) of the activated PEG stock solution to the protein solution while gently stirring. The optimal ratio must be determined empirically for each protein.[14]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle agitation.[13]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[14]

  • Purification: Remove unreacted PEG and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Analysis: Characterize the final conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry.

References

Application of Benzyl-PEG Linkers for Nanoparticle Surface Modification: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, bioimaging, and diagnostics.[1] Functionalization with Poly(ethylene glycol) (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the physicochemical and biological properties of nanoparticles.[2][3] PEGylation imparts a hydrophilic "stealth" layer to the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[4][5][6] This extended circulation increases the likelihood of the nanoparticles reaching their target site.[4]

Benzyl-PEG linkers are a versatile class of heterobifunctional reagents that offer a robust platform for nanoparticle surface modification.[2] They feature a stable benzyl group at one terminus, which can be engineered for specific attachment chemistries, and a terminal functional group (e.g., azide, carboxylic acid, alcohol) at the other end for subsequent bioconjugation or further modification.[1][2][4] The PEG spacer enhances biocompatibility and stability in biological environments.[1]

These application notes provide a comprehensive guide to the use of Benzyl-PEG linkers for the surface modification of nanoparticles, including detailed experimental protocols, quantitative data on the resulting physicochemical properties, and visualizations of the experimental workflows.

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The successful surface modification of nanoparticles with Benzyl-PEG linkers can be confirmed and quantified using various analytical techniques.[2] The following tables summarize the expected changes in key parameters. The exact values will depend on the core nanoparticle material, size, and the density of the conjugated Benzyl-PEG linker.[1]

Table 1: Physicochemical Characterization of Benzyl-PEG24-azide Modified Iron Oxide Nanoparticles (IONPs) [1]

Characterization TechniqueParameter MeasuredUnmodified IONPsBenzyl-PEG24-azide Modified IONPs
Transmission Electron Microscopy (TEM)Core Diameter15 nm15 nm
Dynamic Light Scattering (DLS)Hydrodynamic DiameterHighly aggregated in PBS~50-70 nm
Dynamic Light Scattering (DLS)Polydispersity Index (PDI)> 0.5< 0.3
Zeta Potential AnalysisZeta Potential (pH 7.4)VariableNear-neutral
Magnetic Resonance ImagingRelaxivity (r2)HighSlightly decreased

Table 2: Physicochemical Characterization of Benzyl-PEG4-acid Modified Nanoparticles [2]

Characterization TechniqueParameter MeasuredUnmodified NanoparticlesBenzyl-PEG4-acid Modified Nanoparticles
Dynamic Light Scattering (DLS)Hydrodynamic DiameterDependent on core materialIncrease of 5-20 nm
Dynamic Light Scattering (DLS)Polydispersity Index (PDI)Variable< 0.2 (typically)
Zeta Potential AnalysisZeta Potential (pH 7.4)Dependent on surface chemistryShift towards negative or neutral
Fourier-Transform Infrared Spectroscopy (FTIR)Surface Functional GroupsAbsence of PEG peaksCharacteristic C-O-C stretch of PEG

Table 3: Impact of PEGylation on Nanoparticle Properties [7]

PropertyNon-PEGylated NanoparticlesPEGylated Nanoparticles
Blood Circulation TimeShortSignificantly prolonged
Liver and Spleen ClearanceRapidReduced
In Vivo Blood Concentration (1-hour post-injection)0.06 ± 0.01 % ID/g0.23 ± 0.01 % ID/g
In Vitro Cytotoxicity (IC50 for doxorubicin)26.4 µg/mL (in niosomes)36.4 µg/mL (in niosomes)

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for nanoparticle surface modification and a common subsequent bioconjugation reaction.

G cluster_0 Preparation cluster_1 Modification cluster_2 Bioconjugation A Nanoparticle Core Synthesis (e.g., AuNP, IONP) B Initial Characterization (TEM, DLS) A->B C Surface Modification with Benzyl-PEG Linker B->C D Purification (Centrifugation/Washing) C->D E Characterization of Functionalized Nanoparticles (DLS, Zeta Potential, FTIR) D->E F Bioconjugation via Click Chemistry or Amide Bonding E->F G Final Purification F->G H Targeted Nanoparticle G->H

Experimental workflow for nanoparticle modification.[1]

G NP_Azide Nanoparticle-PEG-N3 Triazole Formation of stable triazole linkage NP_Azide->Triazole DBCO_Ligand DBCO-Ligand (Drug, Antibody, etc.) DBCO_Ligand->Triazole Functionalized_NP Functionalized Nanoparticle Triazole->Functionalized_NP

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Experimental Protocols

Herein, we provide detailed protocols for the surface modification of gold nanoparticles (AuNPs) and iron oxide nanoparticles (IONPs) using different Benzyl-PEG linkers. Researchers are encouraged to optimize these protocols for their specific nanoparticle systems and applications.[1]

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with a Thiol-Derivatized Benzyl-PEG-azide

This protocol assumes the use of a thiol-derivatized Benzyl-PEG-azide for conjugation to AuNPs via gold-thiol chemistry.[1]

Materials and Reagents:

  • Citrate-capped AuNP solution

  • Benzyl-PEG-thiol-azide

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Linker Solution: Prepare a stock solution of Benzyl-PEG-thiol-azide in nuclease-free water (e.g., 1 mg/mL).[1]

  • Nanoparticle Concentration: Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.[1]

  • PEGylation of AuNPs:

    • To the citrate-capped AuNP solution, add the Benzyl-PEG-thiol-azide solution. A starting molar ratio of approximately 10,000 PEG molecules per nanoparticle is recommended.[1]

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.[1]

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[1]

    • Carefully remove the supernatant containing excess, unbound PEG linker.[1]

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).[1]

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.[1]

  • Final Product: After the final wash, resuspend the purified Benzyl-PEG-azide functionalized AuNPs in the desired buffer for storage or further use.[1]

Protocol 2: Surface Modification of Amine-Functionalized Iron Oxide Nanoparticles (IONPs) with Benzyl-PEG-azide-NHS ester

This protocol describes the conjugation of an NHS-ester activated Benzyl-PEG-azide to amine-functionalized IONPs.[1]

Materials and Reagents:

  • Amine-functionalized IONPs

  • Benzyl-PEG-azide-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Non-solvent for precipitation (e.g., diethyl ether)

  • Washing solvent (e.g., acetone)

  • Aqueous buffer for storage (e.g., PBS)

  • Microcentrifuge tubes

  • Rotator or rocker

  • Strong magnet

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized IONPs in the anhydrous solvent. Sonicate briefly if necessary to ensure a uniform dispersion.[1]

  • Conjugation Reaction:

    • Add the Benzyl-PEG-azide-NHS ester to the IONP suspension. A 5-10 fold molar excess relative to the estimated surface amine groups is a good starting point.[1]

    • Add a non-nucleophilic base such as DIPEA to act as a proton scavenger.[1]

    • Allow the reaction to proceed for 24-48 hours at room temperature with stirring.[1]

  • Purification of Azido-PEG-IONPs:

    • Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.[1]

    • Collect the nanoparticles using a strong magnet and discard the supernatant.[1]

    • Wash the nanoparticles extensively with the reaction solvent and then with a more volatile solvent like acetone to remove unreacted starting materials.[1]

  • Final Product: Dry the purified Benzyl-PEG-azide functionalized IONPs under vacuum. Resuspend the final product in the desired aqueous buffer for storage or further applications.[1]

Protocol 3: Conjugation of Benzyl-PEG-acid to Amine-Functionalized Nanoparticles via Carbodiimide Chemistry

This protocol describes the covalent attachment of Benzyl-PEG-acid to nanoparticles displaying primary amine groups on their surface through the formation of a stable amide bond.[2]

Materials and Reagents:

  • Amine-functionalized nanoparticles

  • Benzyl-PEG-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)

  • Quenching Buffer: Tris buffer (50 mM, pH 7.4) or hydroxylamine solution

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Activation of Benzyl-PEG-acid:

    • Dissolve Benzyl-PEG-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).[2]

    • Add 1.5 molar equivalents of EDC to the solution.[2]

    • Add 1.2 molar equivalents of NHS to the solution.[2]

    • Stir the reaction mixture at room temperature for 1-4 hours in an inert atmosphere (e.g., argon or nitrogen) to form the NHS-activated Benzyl-PEG ester.[2]

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the MES reaction buffer to a desired concentration (e.g., 1 mg/mL).[2]

    • Add the activated Benzyl-PEG-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized.[2]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.[2]

    • Remove the supernatant containing unreacted linker and byproducts.[2]

    • Resuspend the nanoparticle pellet in fresh PBS or DI water.[2]

    • Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles.[2]

  • Final Product: Resuspend the final Benzyl-PEG-acid modified nanoparticles in a suitable buffer for storage and further use.[2]

Conclusion

Benzyl-PEG linkers are invaluable tools for the surface modification of nanoparticles, offering enhanced stability, biocompatibility, and prolonged circulation in vivo.[1][2][3] The protocols and data provided in these application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals to facilitate the rational design and synthesis of advanced nanoparticle-based therapeutics and diagnostics. The versatility of the terminal functional groups on Benzyl-PEG linkers allows for a wide range of subsequent conjugation strategies, enabling the attachment of targeting ligands, imaging agents, and therapeutic payloads.[2][8] Successful implementation of these modifications, confirmed by thorough physicochemical characterization, is a critical step towards the clinical translation of nanomedicines.

References

A Guide to Using Benzyl-PEG12-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] By inducing the formation of a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3][6] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ability to modulate the distance and orientation between the two ligands for optimal ternary complex formation.[5][7]

Benzyl-PEG12-alcohol is a versatile, monodisperse PEG linker that offers distinct advantages in PROTAC synthesis. The 12-unit PEG chain provides a significant degree of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the final PROTAC molecule.[7] The terminal alcohol serves as a key functional handle for conjugation, while the benzyl group can act as a stable protecting group or a rigid structural element that may engage in beneficial π-π stacking interactions to stabilize the ternary complex.[6][8]

PROTAC Mechanism of Action

PROTACs function catalytically by hijacking the cell's natural protein degradation machinery. The process begins with the PROTAC simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.

PROTAC_Mechanism

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing stable ternary complex formation, while an excessively long linker can lead to a less stable complex and reduced degradation efficiency.[8] The following table provides illustrative data on how varying PEG chain lengths in benzyl-PEG-alcohol linkers can affect the degradation potency (DC50) and maximal degradation (Dmax) of a hypothetical PROTAC targeting BRD4.

PROTAC Linker CompositionDC50 (nM)Dmax (%)Rationale for Performance
Benzyl-PEG4-alcohol50065A shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation and reduced degradation.[8]
Benzyl-PEG7-alcohol15085An intermediate linker length allows for more favorable positioning of the POI and E3 ligase, improving degradation efficiency.[8]
This compound 100 90 A longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency compared to the optimal length.[8]
Benzyl-PEG15-alcohol30075An excessively long linker can lead to inefficient ubiquitination due to a less stable or improperly formed ternary complex.[8]

Note: The data presented in this table is illustrative and based on general trends observed in PROTAC linker optimization studies.[8] Actual values are highly dependent on the specific ligands and cell line used.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process that involves the sequential coupling of the POI and E3 ligase ligands to the linker. The terminal alcohol of this compound must first be activated, for example, by converting it into a better leaving group like a tosylate or mesylate, to facilitate coupling with a nucleophilic group (e.g., an amine or phenol) on the first ligand.

Protocol 1: Activation of this compound (Tosylation)

This protocol describes the conversion of the terminal alcohol of this compound to a tosylate (OTs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq) or DIPEA (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Benzyl-PEG12-OTs.[6]

Protocol 2: Coupling of the First Ligand (Nucleophilic Substitution)

This protocol details the coupling of the activated linker, Benzyl-PEG12-OTs, to a ligand containing a primary or secondary amine or a phenolic hydroxyl group.

Materials:

  • Benzyl-PEG12-OTs (from Protocol 1)

  • Amine- or Phenol-functionalized ligand (POI or E3 Ligase Ligand) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine/phenol-functionalized ligand (1.0 eq) and Benzyl-PEG12-OTs (1.1 eq) in anhydrous DMF.

  • Add a suitable base, such as DIPEA (3.0 eq) for amines or K₂CO₃ (3.0 eq) for phenols.

  • Stir the reaction at 60-80 °C overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, allow the mixture to cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Ligand-PEG12-Benzyl intermediate.[6][9]

Protocol 3: Deprotection and Coupling of the Second Ligand

This two-stage protocol describes the removal of the benzyl protecting group to reveal a terminal alcohol, followed by its activation and coupling to the second ligand.

Part A: Debenzylation

  • Dissolve the Ligand-PEG12-Benzyl intermediate in a suitable solvent like ethanol or methanol.

  • Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected Ligand-PEG12-alcohol intermediate.[6]

Part B: Final Coupling (Amide Bond Formation)

  • The newly formed terminal alcohol is first oxidized to a carboxylic acid (e.g., using TEMPO/bleach or Jones oxidation).

  • Dissolve the resulting Ligand-PEG12-acid intermediate (1.0 eq) and the second amine-containing ligand (1.1 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) to the solution and stir for 5 minutes.

  • Add a non-nucleophilic base like DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, purify the final PROTAC product using reverse-phase preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Synthesis_Workflow

Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Primary antibodies (against POI and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer to each well to collect the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate proteins by size on an SDS-PAGE gel, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software.

  • Data Interpretation: Normalize the target protein band intensity to the loading control for each sample. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[10][11]

Western_Blot_Workflow

Signaling Pathways Targeted by PROTACs

PROTACs can be designed to target a wide array of proteins involved in disease signaling pathways. Two prominent examples are the degradation of BRD4 in cancer and the Androgen Receptor in prostate cancer.

BRD4 Degradation Pathway

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-MYC.[12] A BRD4-targeting PROTAC recruits an E3 ligase to BRD4, leading to its degradation. This removes BRD4 from chromatin, shutting down the transcription of c-MYC and other proliferation-driving genes, which in turn leads to cell cycle arrest and apoptosis in cancer cells.[13][14]

Androgen Receptor (AR) Degradation Pathway

The Androgen Receptor (AR) is a key driver of prostate cancer.[1][15] In castration-resistant prostate cancer (CRPC), AR signaling can be reactivated despite low androgen levels. AR-targeting PROTACs bind to the AR and recruit an E3 ligase, leading to AR degradation.[4] This depletion of the AR protein prevents its translocation to the nucleus and the subsequent transcription of genes essential for prostate cancer cell growth and survival, offering a powerful strategy to overcome resistance to traditional AR antagonists.[1][16]

AR_Pathway PROTAC AR PROTAC AR Androgen Receptor (AR) AR_trans AR_trans AR->AR_trans Blocked E3 E3 Ligase Proteasome Proteasome Growth Prostate Cancer Cell Growth & Survival AR_ARE AR_ARE AR_trans->AR_ARE Leads to Target_Genes Target_Genes AR_ARE->Target_Genes Activates ARE ARE ARE->AR_ARE Target_Genes->Growth Promotes

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its 12-unit PEG chain imparts favorable physicochemical properties, such as enhanced solubility, while the terminal alcohol and benzyl groups provide convenient and strategic handles for a controlled synthetic approach. By following the detailed protocols and considering the structure-activity relationships related to linker length, researchers can effectively incorporate this compound into their PROTAC design and discovery workflows, paving the way for the development of novel protein degraders for a wide range of diseases.

References

Application Notes and Protocols for Site-Specific Modification of Proteins Using Benzyl-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a clinically-proven strategy for enhancing their pharmacokinetic and pharmacodynamic properties.[1][2] This modification can increase a protein's hydrodynamic size, leading to improved solubility, extended circulating half-life, enhanced stability against proteolytic degradation, and reduced immunogenicity.[3][4][5][6]

Benzyl-PEG linkers are a versatile class of heterobifunctional reagents that enable the site-specific modification of proteins.[3][4] These linkers feature a stable benzyl group at one terminus and a reactive functional group—such as a carboxylic acid, alcohol, or amine—at the other, connected by a discrete PEG chain.[7][8] The ability to choose a specific functional group allows for targeted conjugation to particular amino acid residues, facilitating the production of more homogeneous bioconjugates with preserved biological activity.[9] This is a significant advantage over random PEGylation methods, which can often lead to a loss of function if modification occurs at or near the protein's active site.[10]

These application notes provide a comprehensive overview of the chemical principles, detailed experimental protocols, and characterization methods for the site-specific modification of proteins using various Benzyl-PEG linkers.

Principle of Benzyl-PEG Linker Chemistry

The versatility of Benzyl-PEG linkers stems from their terminal functional group, which dictates the conjugation strategy and the target amino acid residues on the protein. The three primary classes are Benzyl-PEG-Acid, Benzyl-PEG-Alcohol, and Benzyl-PEG-Amine.

  • Benzyl-PEG-Acid: These linkers target primary amines, such as the N-terminus or the side chain of lysine residues. The carboxylic acid must first be activated, typically using carbodiimide chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS), to form a highly reactive NHS ester that readily couples with amines to form a stable amide bond.[11][12]

  • Benzyl-PEG-Alcohol: The terminal hydroxyl group is not inherently reactive towards protein functional groups and requires a preliminary activation step.[1][5] A common strategy is to convert the alcohol into an NHS ester using reagents like disuccinimidyl carbonate (DSC).[3][5] This two-stage process provides a stable, activated linker that can then be used to target primary amines on the protein.[3]

  • Benzyl-PEG-Amine: This class of linkers is used to target the carboxylic acid groups found on aspartic acid, glutamic acid, or the C-terminus of a protein. Similar to the acid-based linkers, this strategy requires the activation of the protein's carboxyl groups with EDC/NHS to form an intermediate that then reacts with the primary amine of the PEG linker.[4][10] This approach is advantageous when primary amines on the protein are located in critical regions for its biological function.[10]

cluster_linkers Benzyl-PEG Linker Types cluster_activation Activation Step cluster_targets Protein Target Residues L1 Benzyl-PEG-Acid A1 Activate Linker (EDC/NHS) L1->A1 Forms NHS Ester L2 Benzyl-PEG-Alcohol A2 Activate Linker (DSC) L2->A2 Forms NHS Ester L3 Benzyl-PEG-Amine A3 Activate Protein (EDC/NHS) L3->A3 Reacts with activated T1 Primary Amines (Lys, N-terminus) A1->T1 Reacts with A2->T1 Reacts with T2 Carboxyl Groups (Asp, Glu, C-terminus) A3->T2 Targets Protein Target Protein Protein->A3

Caption: Chemical strategies for conjugating different Benzyl-PEG linkers to proteins.

Experimental Protocols

The following protocols provide detailed methodologies for the activation and conjugation of different Benzyl-PEG linkers. Optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific proteins.

Protocol 1: Activation of Benzyl-PEG-Alcohol to Benzyl-PEG-NHS Ester

This protocol describes the conversion of a hydroxyl-terminated PEG into an amine-reactive NHS ester using disuccinimidyl carbonate (DSC).[3][5]

Materials:

  • Benzyl-PEG-Alcohol

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Diethyl Ether (ice-cold)

  • Round bottom flask, magnetic stirrer, rotary evaporator, vacuum filtration setup

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG-Alcohol in anhydrous DCM in a clean, dry round bottom flask.

  • Add DSC (1.5-fold molar excess) and anhydrous pyridine or TEA (2 to 3-fold molar excess) to the solution.[3][5]

  • Stir the reaction at room temperature for 12-24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Once complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[5]

  • Precipitate the activated product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.[3][5]

  • Collect the white precipitate by vacuum filtration and wash several times with fresh, cold diethyl ether.[5]

  • Dry the final product, Benzyl-PEG-NHS ester, under vacuum. Confirm structure and purity using ¹H NMR and Mass Spectrometry.[3] Store desiccated at -20°C until use.

Protocol 2: Conjugation of Activated Benzyl-PEG-NHS Ester to Protein Primary Amines

This protocol details the conjugation of a pre-activated Benzyl-PEG-NHS ester (from Protocol 1 or a commercial source) to primary amines on a target protein.[3][12]

Materials:

  • Target protein

  • Activated Benzyl-PEG-NHS Ester

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris or Glycine, pH 8.0)

Procedure:

  • Prepare the protein solution in the amine-free reaction buffer at a concentration of 2-10 mg/mL.[12]

  • Immediately before use, dissolve the Benzyl-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.[3]

  • Add the desired molar excess (e.g., 5 to 20-fold) of the dissolved PEG linker to the protein solution. The optimal ratio should be determined empirically.[3][12]

  • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3][12]

  • Stop the reaction by adding the quenching solution to a final concentration of 20-100 mM. Incubate for 30 minutes to hydrolyze any unreacted NHS esters.[3][12]

  • Proceed immediately to purification (Protocol 4).

Protocol 3: Conjugation of Benzyl-PEG-Acid to Protein Primary Amines

This protocol uses EDC and NHS to activate the Benzyl-PEG-Acid in situ for reaction with protein amines.[12]

Materials:

  • Target protein

  • Benzyl-PEG-Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris or Hydroxylamine)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of Benzyl-PEG-Acid, EDC, and NHS in anhydrous DMSO or Activation Buffer immediately before use.[12] Prepare the protein in Conjugation Buffer (2-10 mg/mL).[12]

  • Activation: In a separate tube, combine Benzyl-PEG-Acid with a 2-5 fold molar excess of both EDC and NHS in Activation Buffer. Incubate at room temperature for 15-30 minutes.[12]

  • Conjugation: Immediately add the freshly activated linker solution to the protein solution. A common starting point is a 5-20 fold molar excess of the linker over the protein.[12]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[12]

  • Quench the reaction by adding a suitable quenching solution.

  • Proceed immediately to purification (Protocol 4).

Purification and Characterization of PEGylated Proteins

Purification is critical to separate the PEGylated protein from unreacted protein, excess PEG reagent, and byproducts.[5] Subsequent characterization confirms the success of the conjugation and determines its properties.

Protocol 4: Purification
  • Initial Cleanup: Remove small molecule reagents using a desalting column or dialysis. Use a dialysis membrane with a molecular weight cutoff (MWCO) appropriate for retaining the PEGylated protein.[4][12]

  • Chromatographic Separation:

    • Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on their hydrodynamic radius. The larger PEGylated protein will elute earlier than the smaller, unconjugated protein.[4][5][12]

    • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein by masking charged residues (e.g., lysine). This change can be exploited to separate different PEGylated species (mono-, di-, poly-PEGylated) from the native protein.[12]

Characterization Methods
  • SDS-PAGE: A fundamental technique to visualize the increase in apparent molecular weight of the PEGylated protein compared to the unconjugated form. The degree of PEGylation can be qualitatively assessed by the band shift.[3][4]

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming the covalent attachment of the PEG linker.[11][13]

  • SEC-MALS (Multi-Angle Light Scattering): This technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the eluting species, allowing for precise quantification of the degree of PEGylation (DoP).[12]

  • Peptide Mapping (LC-MS/MS): To determine the exact site of PEGylation, the modified protein is digested with a protease (e.g., trypsin). The resulting peptide fragments are analyzed by LC-MS/MS to identify the PEG-modified peptide and pinpoint the specific amino acid residue.[12]

cluster_prep Stage 1: Preparation & Activation cluster_conj Stage 2: Conjugation & Quenching cluster_purify Stage 3: Purification cluster_char Stage 4: Characterization P1 Prepare Protein in Amine-Free Buffer (2-10 mg/mL) C1 Add Activated Linker to Protein Solution P1->C1 P2 Prepare/Activate Benzyl-PEG Linker P2->C1 C2 Incubate (2h RT or O/N 4°C) C1->C2 C3 Quench Reaction (Tris or Glycine) C2->C3 U1 Initial Cleanup (Desalting / Dialysis) C3->U1 U2 Chromatographic Separation (SEC / IEX) U1->U2 U3 Collect & Pool Fractions U2->U3 A1 SDS-PAGE U3->A1 A2 Mass Spectrometry U3->A2 A3 SEC-MALS U3->A3 A4 Peptide Mapping U3->A4

Caption: General experimental workflow for protein PEGylation using Benzyl-PEG linkers.

Quantitative Data Summary

The efficiency of PEGylation and the properties of the resulting conjugate are dependent on reaction conditions and the specific linker used. The following tables provide representative data.

Table 1: Effect of Molar Ratio of PEG Linker to Protein on Degree of PEGylation (DoP) [12] Data is illustrative for a typical conjugation targeting primary amines.

Molar Ratio (PEG:Protein) Average DoP Yield of mono-PEGylated Protein (%) Notes
3:1 0.8 75% Primarily mono-PEGylated product.
5:1 1.2 86% Optimal for mono-PEGylated product.
10:1 2.5 60% Increased presence of higher-order conjugates.

| 20:1 | 4.1 | 45% | Significant poly-PEGylation observed. |

Table 2: Characterization of a PEGylated Antibody Fragment (Fab) by SEC-MALS [12]

Peak Elution Volume (mL) Calculated Molar Mass (kDa) Identification
1 8.5 87 Di-PEGylated Fab
2 9.2 66 Mono-PEGylated Fab

| 3 | 10.1 | 45 | Unconjugated Fab |

Table 3: In Vitro Stability of Different Linker Types in Plasma [14]

Linker Type Conjugate Plasma Source Stability Notes
Valine-Citrulline-PABC ADC Mouse Plasma Relatively Unstable Sensitive to carboxylesterase 1c (Ces1c).
Valine-Citrulline-PABC ADC Human Plasma Stable Demonstrates species-specific stability.

| Ester-based Linkers | General Bioconjugate | Plasma | Susceptible | Prone to hydrolysis by plasma esterases. |

Table 4: Effect of PEG Chain Length on In Vivo Half-Life [14][15]

Conjugate Type PEG Size (kDa) Half-Life Improvement Notes
Affibody-Drug Conjugate 4 Significantly Improved Insertion of PEG significantly improves half-life over non-PEGylated molecule.[15]

| Affibody-Drug Conjugate | 10 | 11.2-fold increase | Reduced off-target toxicity and highest maximum tolerated dose.[14] |

Conclusion

Site-specific modification of proteins using Benzyl-PEG linkers offers a powerful and flexible approach to developing next-generation biotherapeutics. By selecting the appropriate linker chemistry and carefully controlling reaction conditions, researchers can generate homogeneous conjugates with enhanced therapeutic profiles. The protocols and characterization strategies outlined in this document provide a robust framework for the successful design, synthesis, and analysis of PEGylated proteins, enabling professionals to optimize their drug development workflows. Thorough characterization at each stage is paramount to ensure the identity, purity, and potency of the final bioconjugate.

References

Application Notes and Protocols: Incorporating Benzyl-PEG12-alcohol into Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3][4] A critical component in LNP formulations is the polyethylene glycol (PEG)-lipid, which provides a hydrophilic corona to the nanoparticle surface.[3][5][6][7][8] This "stealth" layer is crucial for preventing particle aggregation, reducing opsonization and clearance by the mononuclear phagocyte system, and ultimately prolonging systemic circulation time.[3][5][6][7][8] The choice of PEG-lipid, including its anchor chemistry and PEG chain length, can significantly influence the physicochemical properties, stability, and biological performance of the LNP formulation.[6][9][10][11][12]

This document provides detailed application notes and protocols for the incorporation of a novel PEGylated lipid, Benzyl-PEG12-alcohol, into LNP formulations for mRNA delivery. This compound offers a unique structural motif with a benzyl group for potential aromatic interactions and a 12-unit PEG chain. These notes will guide researchers through the formulation, characterization, and in vitro evaluation of LNPs containing this compound.

Data Presentation

The following tables summarize expected quantitative data from the characterization and in vitro evaluation of LNP formulations with and without this compound, compared to a standard PEG-lipid formulation (e.g., DMG-PEG2000).

Table 1: Physicochemical Characterization of LNP Formulations

FormulationMolar Ratio (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
Control LNP 50:10:38.5:1.5 (DMG-PEG2000)85.2 ± 3.10.12 ± 0.02-5.8 ± 1.294.5 ± 2.3
LNP-Bn-PEG12 50:10:38.5:1.5 (this compound)92.7 ± 4.50.15 ± 0.03-4.9 ± 1.592.1 ± 3.1
LNP-No PEG 50:10:40:0155.4 ± 12.80.35 ± 0.05-15.3 ± 2.888.6 ± 4.2

Table 2: In Vitro Transfection Efficiency and Cell Viability

FormulationLuciferase Expression (RLU/mg protein)Cell Viability (%)
Control LNP 1.5 x 10^8 ± 0.3 x 10^895.7 ± 3.4
LNP-Bn-PEG12 1.2 x 10^8 ± 0.2 x 10^894.2 ± 4.1
LNP-No PEG 0.5 x 10^8 ± 0.1 x 10^885.1 ± 5.6
Untreated Cells Baseline100

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • DMG-PEG2000 (for control)

  • mRNA encoding a reporter gene (e.g., Firefly Luciferase)

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound (or DMG-PEG2000 for control) in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration should be between 10-25 mg/mL.

    • Vortex until all lipids are fully dissolved.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the stock mRNA solution in citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 12 mL/min).

    • Initiate the pumps to mix the two solutions. The rapid mixing will induce LNP self-assembly and mRNA encapsulation.[2][13]

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP sample in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[14][15][]

B. Zeta Potential Measurement:

  • Dilute the LNP sample in 0.1x PBS to reduce ionic strength.[14]

  • Measure the surface charge using Electrophoretic Light Scattering (ELS).[15][]

C. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).[14][17]

  • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total RNA fluorescence after lysis) - (Free RNA fluorescence before lysis)] / (Total RNA fluorescence after lysis) x 100

Protocol 3: In Vitro Transfection and Cell Viability

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2) or other relevant cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • LNP formulations.

  • Luciferase assay reagent.

  • Cell viability reagent (e.g., alamarBlue).

  • 96-well cell culture plates.

A. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

B. LNP Treatment:

  • Dilute the LNP formulations in fresh cell culture medium to achieve the desired mRNA concentration (e.g., 100 ng/well).

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate for 24-48 hours.

C. Transfection Efficiency Assay (Luciferase Assay):

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to the total protein content in each well.

D. Cell Viability Assay (alamarBlue Assay):

  • Add the alamarBlue reagent to the wells and incubate for 2-4 hours.[14]

  • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Calculate cell viability relative to untreated control cells.

Visualizations

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation prep_lipids Prepare Lipid (Organic Phase) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA (Aqueous Phase) prep_mrna->mixing purification Dialysis & Purification mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential (ELS) purification->zeta ee Encapsulation Efficiency purification->ee cell_culture Cell Seeding purification->cell_culture transfection LNP Transfection cell_culture->transfection assays Luciferase & Viability Assays transfection->assays

Caption: Experimental workflow for LNP formulation, characterization, and in vitro evaluation.

LNP_Structure cluster_core LNP Core cluster_shell Lipid Bilayer cluster_surface Surface mrna mRNA ionizable Ionizable Lipid cholesterol Cholesterol helper Helper Lipid peg This compound

Caption: Schematic of an LNP with this compound.

References

Troubleshooting & Optimization

How to improve the solubility of Benzyl-PEG12-alcohol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Benzyl-PEG12-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound is a molecule that incorporates a hydrophobic benzyl group and a hydrophilic polyethylene glycol (PEG) chain with 12 repeating units, terminating in an alcohol. This structure makes it a useful linker in bioconjugation and for creating PROTACs. The inherent challenge with these conjugates lies in balancing the hydrophobicity of the benzyl group and the potentially large, nonpolar molecule it's conjugated to, with the hydrophilicity of the PEG chain. Poor solubility can lead to precipitation in aqueous buffers, inaccurate experimental results, and reduced bioavailability.

Q2: How does the this compound structure influence its solubility?

A2: The solubility of this compound conjugates is a result of the interplay between its different parts:

  • Benzyl Group: This aromatic group is hydrophobic and tends to decrease water solubility.

  • PEG12 Chain: The 12-unit polyethylene glycol chain is hydrophilic and is the primary contributor to aqueous solubility. The oxygen atoms in the PEG chain can form hydrogen bonds with water.

  • Conjugated Molecule: The properties of the molecule attached to the this compound linker will significantly impact the overall solubility of the conjugate. A highly hydrophobic conjugate will be more challenging to dissolve in aqueous solutions.

Q3: What are the initial signs of solubility problems with my this compound conjugate?

A3: Common indicators of poor solubility include:

  • Cloudiness or precipitation: The solution appears hazy or contains visible solid particles after attempting to dissolve the conjugate.

  • Phase separation: An oily or solid layer separates from the main solution.

  • Inconsistent results: Variability in experimental outcomes may be due to inconsistent amounts of dissolved conjugate.

Troubleshooting Guide for Poor Solubility

Researchers may encounter solubility issues during the handling and use of this compound conjugates. This guide provides a systematic approach to troubleshooting and resolving these challenges.

Initial Steps to Improve Dissolution

If you are having difficulty dissolving your this compound conjugate, begin with these simple physical methods:

  • Vortexing: Vigorous mixing can help to break up clumps of the compound and increase the surface area for solvation.

  • Sonication: Using a bath sonicator can provide the energy needed to disperse aggregates and enhance dissolution.

  • Gentle Heating: Warming the solution to 30-40°C can increase the kinetic energy of the system and improve the rate and extent of dissolution.[1] However, be cautious of the thermal stability of your conjugate to prevent degradation.

Systematic Approach to Improving Solubility

If initial attempts to dissolve the conjugate are unsuccessful, a more systematic approach involving solvent modification and formulation strategies is recommended. The following workflow outlines a logical progression for tackling solubility issues.

Solubility_Workflow cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Strategies Start Start with Aqueous Buffer Check1 Is the solution clear? Start->Check1 CoSolvent Use a Co-solvent (e.g., DMSO, Ethanol) Check1->CoSolvent No Success Proceed with Experiment Check1->Success Yes Check2 Soluble? CoSolvent->Check2 pH_Adjust Adjust pH of Buffer Check2->pH_Adjust No Check2->Success Yes Check3 Soluble? pH_Adjust->Check3 Surfactant Add Surfactant (e.g., Tween 20) Check3->Surfactant No Check3->Success Yes Check4 Soluble? Surfactant->Check4 Check4->Success Yes Contact_Support Contact Technical Support Check4->Contact_Support No CoSolvent_Protocol cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Aqueous Solution cluster_2 Step 3: Final Check Weigh Weigh Conjugate Dissolve Dissolve in minimal Co-solvent (e.g., DMSO) Weigh->Dissolve Vortex_Buffer Vortex Aqueous Buffer Add_Stock Add Stock Solution Dropwise Vortex_Buffer->Add_Stock Final_Solution Final Aqueous Solution Add_Stock->Final_Solution Check_Concentration Ensure Co-solvent Concentration is Low (<1%) Final_Solution->Check_Concentration Shake_Flask_Method cluster_0 Step 1: Preparation cluster_1 Step 2: Equilibration cluster_2 Step 3: Separation & Analysis cluster_3 Step 4: Calculation Add_Excess Add Excess Conjugate to Solvent Shake Shake for 24-48h at Constant Temperature Add_Excess->Shake Centrifuge Centrifuge to Pellet Solid Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze Analyze by HPLC/LC-MS Filter->Analyze Calculate Calculate Solubility Analyze->Calculate

References

Troubleshooting low yield in PROTAC synthesis with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers, with a focus on resolving issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in PROTAC synthesis involving PEG linkers?

Low yields in PROTAC synthesis can stem from several factors throughout the multi-step process. The most common culprits include inefficient coupling reactions (such as amide bond formation), the occurrence of side reactions, and challenges during product purification.[1][2] The integrity and purity of starting materials—the target protein ligand, E3 ligase ligand, and the PEG linker itself—are also critical and should be verified to prevent downstream issues.[1]

Q2: How does the choice of PEG linker length and composition affect synthesis yield?

The length and composition of the PEG linker are crucial determinants of a PROTAC's efficacy and can also influence the synthesis yield.[3][4] While longer PEG linkers can enhance solubility and provide flexibility for optimal ternary complex formation, they can also introduce purification challenges.[5][6] The commercial availability of bifunctional PEG motifs of various lengths allows for systematic optimization, and their use can facilitate a more rapid and facile assembly of PROTACs.[4][7]

Q3: My initial amide coupling reaction is inefficient. What are the common causes and solutions?

Inefficient amide bond formation is a frequent bottleneck leading to low PROTAC yields.[1] Key factors to consider are:

  • Inappropriate Coupling Reagents: The choice of coupling reagent (e.g., HATU, HBTU, COMU) and base (e.g., DIPEA, TEA) is critical.[2] Experimenting with different combinations can significantly improve yields.

  • Inhibition by TFA Salts: If starting materials are TFA salts, the acidic counterion can neutralize the base, hindering the reaction.[1]

  • Poor Solubility of Reactants: The use of a co-solvent system (e.g., DMF/DCM, DMSO) may be necessary to ensure all reactants are fully dissolved.[5]

  • Reaction Conditions: Extending the reaction time or moderately increasing the temperature can help drive the reaction to completion.[2][8]

Q4: I observe a complex mixture of products by LC-MS. What could be the cause?

A complex product mixture often indicates the presence of side reactions or product degradation.[1] When working with PEG linkers that have reactive functional groups, such as thiols, side reactions are a significant concern.[1] Protecting such reactive groups during synthesis is a common strategy to avoid unwanted byproducts.[8]

Q5: My reaction appears complete by LC-MS, but the isolated yield after purification is poor. Why is this happening?

Significant product loss can occur during purification, especially with PEGylated PROTACs. The increased polarity imparted by the PEG linker can make traditional purification methods like normal-phase silica gel chromatography ineffective.[1][8] Switching to reverse-phase preparative HPLC (RP-HPLC) is often necessary for effective purification of these polar molecules.[8][9] Optimizing the HPLC gradient is also crucial to achieve good separation from impurities.[8]

Troubleshooting Guides

Problem 1: Low Overall PROTAC Yield

A systematic evaluation of each step in the synthetic route is the most effective way to diagnose the problem.[10]

Systematic Evaluation Workflow

G start Low PROTAC Yield step1 1. Verify Starting Material Quality (Ligands, Linker) start->step1 step1->step1 step2 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) step1->step2 Quality OK? step2->step2 step3 3. Analyze Second Coupling Reaction (e.g., Click Chemistry) step2->step3 Conversion >80%? step3->step3 step4 4. Review Purification Strategy step3->step4 Conversion >80%? step4->step4 end_node Yield Optimized step4->end_node Isolated Yield >50%?

Caption: A logical workflow for troubleshooting low PROTAC yield.

Problem 2: Inefficient Amide Coupling Reaction

Troubleshooting Decision Tree for Amide Coupling

G start Low Amide Coupling Yield check_reagents Are coupling reagents and base appropriate? start->check_reagents check_tfa Are starting materials TFA salts? check_reagents->check_tfa Yes optimize_reagents Screen different coupling reagents (HATU, HBTU, COMU) and bases (DIPEA, TEA). check_reagents->optimize_reagents No check_solubility Are all reactants fully dissolved? check_tfa->check_solubility No neutralize_tfa Add extra base to neutralize TFA. check_tfa->neutralize_tfa Yes check_conditions Are reaction time and temperature optimized? check_solubility->check_conditions Yes optimize_solvent Use a co-solvent system (e.g., DMF/DCM, DMSO) or switch to a better solvent (e.g., NMP). check_solubility->optimize_solvent No optimize_conditions Extend reaction time and/or moderately increase temperature. check_conditions->optimize_conditions No end_node Improved Yield check_conditions->end_node Yes optimize_reagents->check_tfa neutralize_tfa->check_solubility optimize_solvent->check_conditions optimize_conditions->end_node

Caption: Decision tree for optimizing amide coupling reactions.

Data Presentation

Table 1: Common Coupling Reagents and Bases for Amide Bond Formation

Coupling ReagentCommon Base(s)Typical Equivalents (Reagent)Typical Equivalents (Base)Notes
HATUDIPEA, TEA1.1 - 1.52.0 - 3.0Highly efficient, often a first choice.[2][11]
HBTUDIPEA, TEA1.1 - 1.52.0 - 3.0Another common and effective coupling reagent.[2]
COMUDIPEA1.1 - 1.52.0 - 3.0Can be effective when other reagents fail.[2]

Table 2: Troubleshooting Summary for Low PROTAC Yield

ObservationPossible Cause(s)Suggested Solution(s)
Low overall yieldInefficient coupling, side reactions, poor purificationSystematically evaluate each step of the synthesis.[1][10]
Incomplete reaction with starting material presentInsufficient reaction time or temperature; Steric hindranceExtend reaction time and/or moderately increase temperature. Consider a longer PEG linker.[8]
Product streaks or does not elute from normal-phase silica columnHigh polarity of the PEGylated PROTACSwitch to reverse-phase preparative HPLC (RP-HPLC).[8][9]
Co-elution of product with impurities in RP-HPLCSuboptimal gradient or column chemistryOptimize the HPLC gradient (e.g., a shallower gradient). Try a different stationary phase (e.g., C8 instead of C18).[8]
Broad, poorly resolved peaks in ¹H NMRPresence of rotamers; AggregationAcquire the NMR spectrum at an elevated temperature or at a lower concentration.[8]
Mass spectrum shows a peak at ~2x the mass of an intermediateDisulfide bond formation of a thiol-containing linkerProtect the thiol group during synthesis and run reactions under an inert atmosphere.[8]

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid-containing component to an amine-containing PEG linker.[8]

Materials:

  • Carboxylic acid-containing component (1.0 equivalent)

  • Amine-functionalized PEG linker (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-containing component in anhydrous DMF.[8]

  • Add the amine-functionalized PEG linker to the solution.[8]

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.[8]

  • In a separate vial, dissolve HATU in anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. Reactions can take from a few hours to overnight.[2]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by an appropriate method, such as preparative HPLC.[9]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol outlines a general procedure for the click chemistry reaction between an azide-functionalized component and an alkyne-functionalized component.[11]

Materials:

  • Azide-functionalized component (1.0 equivalent)

  • Alkyne-functionalized component (1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • t-Butanol/Water (1:1) solvent mixture

Procedure:

  • Dissolve the azide-functionalized component and the alkyne-functionalized component in a 1:1 mixture of t-butanol and water.[11]

  • Add copper(II) sulfate to the reaction mixture.[11]

  • Add sodium ascorbate to the reaction mixture. Ensure the sodium ascorbate is fresh to act as an effective reducing agent for the copper(II) source.[2][11]

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

PROTAC Synthesis Workflow

G cluster_0 Step 1: First Coupling Reaction cluster_1 Step 2: Second Coupling Reaction cluster_2 Step 3: Purification & Characterization E3_ligand E3 Ligase Ligand coupling Amide Coupling (e.g., HATU, DIPEA) E3_ligand->coupling PEG_linker Bifunctional PEG Linker PEG_linker->coupling intermediate E3 Ligase-Linker Intermediate coupling->intermediate click_reaction Click Chemistry (e.g., CuAAC) intermediate->click_reaction POI_ligand POI Ligand POI_ligand->click_reaction final_protac Final PROTAC click_reaction->final_protac purification Purification (RP-HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: A general workflow for the synthesis of a PEGylated PROTAC.

References

Technical Support Center: Strategies to Prevent Aggregation in Formulations Containing Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein aggregation in formulations containing benzyl alcohol.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve aggregation issues encountered during formulation development.

Issue: Unexpected Precipitation or Cloudiness Observed After Adding Benzyl Alcohol

Possible Cause: Benzyl alcohol is inducing partial unfolding and subsequent aggregation of the protein. The rate and extent of this aggregation are highly sensitive to formulation parameters.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Aggregation Observed in Benzyl Alcohol Formulation check_conc Step 1: Review Benzyl Alcohol Concentration Is it at the lowest effective level (typically 0.9-1.0%)? start->check_conc optimize_ph Step 2: Optimize Formulation pH Is the pH far from the pI? Have you tested a lower pH? check_conc->optimize_ph If concentration is optimal sol1 Lower BA concentration check_conc->sol1 adjust_temp Step 3: Control Temperature Are experiments performed at a controlled, low temperature? optimize_ph->adjust_temp If pH is optimized sol2 Lower pH to increase inter-protein repulsion optimize_ph->sol2 add_excipients Step 4: Introduce Stabilizing Excipients Have you tried adding sucrose, arginine, or polysorbates? adjust_temp->add_excipients If temperature is controlled sol3 Store and handle at 2-8°C adjust_temp->sol3 pegylation Step 5: Consider Protein Modification (PEGylation) Is covalent modification an option for this therapeutic? add_excipients->pegylation If aggregation persists sol4 Add sucrose or other stabilizers add_excipients->sol4 resolve Aggregation Minimized pegylation->resolve If strategy is viable sol5 Covalently attach PEG-5000 pegylation->sol5 G cluster_process Mechanism of Benzyl Alcohol (BA) Induced Aggregation cluster_interventions Intervention Strategies Native Native Protein (Hydrophobic core intact) PartiallyUnfolded Partially Unfolded Intermediate (Hydrophobic regions exposed) Native->PartiallyUnfolded + BA BA Benzyl Alcohol (BA) Aggregates Aggregates PartiallyUnfolded->Aggregates Protein-Protein Interaction Sucrose Sucrose (Favors compact state) Sucrose->Native Stabilizes LowpH Low pH (Increases electrostatic repulsion) LowpH->PartiallyUnfolded Inhibits Interaction PEG PEGylation (Steric hindrance) PEG->PartiallyUnfolded Blocks Interaction G cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation/Stress cluster_measure 3. Measurement cluster_analyze 4. Analysis prep1 Protein in Buffer A inc Incubate at Accelerated Temperature (e.g., 37°C) prep1->inc prep2 Protein in Buffer B (+ Excipient) prep2->inc prep3 Protein in Buffer C (Different pH) prep3->inc sec SEC-HPLC Analysis (Measure monomer loss) inc->sec dls Dynamic Light Scattering (Measure particle size) inc->dls analyze Compare Aggregation Rates & Particle Size Distributions Across Formulations sec->analyze dls->analyze

Technical Support Center: Reducing the Immunogenicity of PEGylated Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the immunogenicity of PEGylated therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and why can it cause an immune response?

A1: PEGylation is the process of attaching polyethylene glycol (PEG) polymers to a therapeutic molecule, such as a protein or nanoparticle. This is done to improve the drug's properties, like increasing its circulation time in the bloodstream and reducing its breakdown by the body.[1] While PEGylation can shield the therapeutic from the immune system, PEG itself can sometimes be recognized as foreign, leading to the production of anti-PEG antibodies.[1][2] This can result in reduced drug efficacy and potential adverse effects.[3][4]

Q2: How do anti-PEG antibodies develop?

A2: Anti-PEG antibodies can be either pre-existing or induced by treatment. A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in common products like cosmetics and food.[5][6] Repeated administration of a PEGylated therapeutic can also trigger a new immune response, leading to the formation of treatment-induced antibodies.[3] The generation of these antibodies can occur through both T-cell dependent and T-cell independent pathways.[2]

Q3: What are the clinical consequences of anti-PEG antibodies?

A3: The presence of anti-PEG antibodies can lead to several clinical issues:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly of the IgM isotype, can bind to the PEGylated drug, forming immune complexes that are rapidly cleared from the circulation, mainly by macrophages in the liver and spleen. This significantly reduces the drug's half-life and therapeutic effect.[7]

  • Reduced Efficacy: By promoting rapid clearance, anti-PEG antibodies can prevent the therapeutic from reaching its target site in sufficient concentrations.[8]

  • Hypersensitivity Reactions (HSRs): In some cases, the interaction between anti-PEG antibodies and the PEGylated drug can trigger allergic reactions, ranging from mild skin rashes to severe, life-threatening anaphylaxis.[4] These are sometimes referred to as complement activation-related pseudoallergic reactions (CARPA).[8]

Q4: What factors influence the immunogenicity of a PEGylated therapeutic?

A4: Several factors related to the PEG molecule and the therapeutic itself can influence the strength of the immune response:

  • PEG Molecular Weight: Higher molecular weight PEGs tend to be more immunogenic.[2][9]

  • PEG Structure: The architecture of the PEG molecule (e.g., linear vs. branched) can impact immunogenicity, although the effects can vary.[10][11]

  • Conjugated Molecule: The inherent immunogenicity of the drug or carrier conjugated to PEG can also play a role.[1]

  • Dosing Regimen: The dose and frequency of administration can affect the development of an anti-PEG antibody response.[7]

Strategies to Reduce Immunogenicity

There are several approaches researchers can take to minimize the immunogenicity of PEGylated therapeutics. The logical relationship between these strategies is outlined in the diagram below.

G cluster_0 Pre-clinical / Development Stage cluster_1 Clinical / Dosing Strategy Structural Modification Structural Modification Alternative Polymers Alternative Polymers End1 Improved Therapeutic Profile Structural Modification->End1 Lowered Immunogenicity Alternative Polymers->End1 Lowered Immunogenicity Dosing Regimen Dosing Regimen Immune Tolerance Induction Immune Tolerance Induction End2 Enhanced Efficacy Dosing Regimen->End2 Minimized ABC Phenomenon Antibody Neutralization Antibody Neutralization Immune Tolerance Induction->End2 Minimized ABC Phenomenon Antibody Neutralization->End2 Minimized ABC Phenomenon Start Goal: Reduce Immunogenicity Start->Structural Modification Modify PEG Start->Alternative Polymers Replace PEG Start->Dosing Regimen Optimize Administration Start->Immune Tolerance Induction Induce Tolerance Start->Antibody Neutralization Clear existing Antibodies

Caption: Logical workflow for mitigating PEG immunogenicity.

Data Summary: Factors Influencing PEG Immunogenicity
FactorComparisonObserved Effect on Immunogenicity
PEG Molecular Weight 5 kDa linear mPEG vs. 20 kDa linear mPEG on Tetanus ToxoidHigher molecular weight PEG (20 kDa) resulted in a stronger anti-PEG immune response.[10]
PEG Structure Linear vs. Branched mPEG (20 kDa) on Tetanus ToxoidBranching of mPEG had an insignificant effect on the anti-PEG immune response in this study.[10][11]
Pre-existing Antibodies Prevalence in the general populationStudies report a wide range, with a significant 2016 study finding detectable levels of anti-PEG antibodies in approximately 72% of contemporary human plasma samples.[5][12]

Troubleshooting Guide: Anti-PEG Antibody ELISA

Problem 1: High background or false positives in my anti-PEG antibody ELISA.

Possible CauseTroubleshooting Steps
Non-specific binding of antibodies Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat milk). Ensure adequate blocking time and temperature. Add a mild detergent like Tween-20 to wash buffers.[13]
Cross-reactivity If using a sandwich ELISA, ensure the detection antibody does not cross-react with the capture antibody. Run appropriate controls.
Contaminated reagents Use fresh, sterile buffers and reagents.[13]
High concentration of detection antibody Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Insufficient washing Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[13]

Problem 2: My PEGylated therapeutic is showing unexpectedly rapid clearance in preclinical models.

This is a classic sign of the Accelerated Blood Clearance (ABC) phenomenon, often mediated by anti-PEG antibodies.

Possible CauseTroubleshooting Steps
Pre-existing anti-PEG antibodies Screen animals for pre-existing anti-PEG antibodies before initiating the study.[8]
Induction of anti-PEG IgM after the first dose - Confirm IgM presence: Use an ELISA to measure anti-PEG IgM levels after the first dose. - Modify dosing regimen: Increase the time interval between the first and second doses to allow the initial IgM response to subside.[7] - Administer a high initial dose: A higher first dose may induce immune tolerance. - Pre-infusion with free PEG: Administering a high molecular weight (e.g., 40 kDa) free PEG before the therapeutic can saturate existing anti-PEG antibodies.[14]
Highly immunogenic formulation - Evaluate PEG characteristics: Test different PEG molecular weights or architectures (e.g., branched vs. linear) to see if this reduces the ABC phenomenon.[10] - Consider alternative polymers: Explore the use of other hydrophilic polymers with potentially lower immunogenicity.

Experimental Protocols & Workflows

Immunogenicity Assessment Workflow

The following diagram outlines a typical workflow for assessing the immunogenicity of a PEGylated therapeutic.

Caption: Workflow for anti-PEG antibody immunogenicity assessment.

Protocol 1: Direct ELISA for Anti-PEG Antibody Detection

This protocol provides a general framework for a direct ELISA to detect anti-PEG IgG and IgM in serum or plasma.

  • Coating:

    • Dilute a PEGylated protein (e.g., mPEG-BSA) or a PEG derivative (e.g., DSPE-mPEG2000) to a final concentration of 10-50 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.[14]

  • Blocking:

    • Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.[14]

  • Sample Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute serum/plasma samples (typically a starting dilution of 1:50 or 1:100) and controls in a sample diluent (e.g., Blocking Buffer).

    • Add 100 µL of diluted samples and controls to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.[3]

  • Detection Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute an HRP-conjugated anti-species (e.g., anti-human) IgG or IgM detection antibody in sample diluent (optimize dilution as per manufacturer's instructions, often around 1:5,000).

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.[3][4]

  • Development and Reading:

    • Wash the plate 6 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.[3]

    • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Analysis

SPR offers a label-free, real-time method to quantify anti-PEG antibodies and characterize their binding kinetics.

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5).

    • Immobilize a PEG derivative (e.g., mPEG-amine) onto the sensor surface using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the PEG ligand or with an irrelevant molecule.[15][16]

  • Binding Analysis:

    • Dilute serum or plasma samples in a suitable running buffer (e.g., HBS-EP+).

    • Inject the diluted samples over the reference and PEG-coated flow cells at a constant flow rate (e.g., 30 µL/min).[17]

    • Monitor the change in response units (RU) in real-time to observe the association of anti-PEG antibodies.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

  • Isotyping (Optional):

    • Following the sample injection and dissociation, inject isotype-specific secondary antibodies (e.g., anti-human IgG, anti-human IgM) to confirm the isotype of the bound anti-PEG antibodies. The binding of the secondary antibody will result in a further increase in the RU signal.[15][16]

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH glycine solution) to remove bound antibodies and prepare the sensor surface for the next sample.[18]

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for non-specific binding.

    • Quantify the antibody concentration by comparing the binding response to a standard curve generated with a known concentration of a monoclonal anti-PEG antibody.[15][16]

    • Analyze the association and dissociation curves to determine kinetic parameters (kₐ, kₑ, and Kₑ).

Anti-PEG Antibody Formation and Clearance Pathway

The diagram below illustrates the mechanisms leading to the production of anti-PEG antibodies and the subsequent accelerated blood clearance of PEGylated therapeutics.

G cluster_0 Immune Response Induction cluster_1 Accelerated Blood Clearance (ABC) PEG_Drug PEGylated Therapeutic (1st Dose) B_Cell Splenic Marginal Zone B-Cell PEG_Drug->B_Cell T-cell Independent Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgM Anti-PEG IgM Production Plasma_Cell->IgM Immune_Complex Immune Complex Formation IgM->Immune_Complex Binding PEG_Drug_2 PEGylated Therapeutic (Subsequent Dose) PEG_Drug_2->Immune_Complex Complement Complement Activation Immune_Complex->Complement Macrophage Kupffer Cell (Liver Macrophage) Complement->Macrophage Opsonization & Phagocytosis Clearance Rapid Clearance from Circulation Macrophage->Clearance

Caption: Mechanism of anti-PEG IgM-mediated ABC phenomenon.

References

Technical Support Center: Improving the Stability of Antibody-Drug Conjugates with Optimal PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene glycol (PEG) linkers to enhance the stability of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A PEG linker in an antibody-drug conjugate serves several crucial functions to improve the overall stability and efficacy of the therapeutic.[1][2] Primarily, it acts as a hydrophilic spacer between the antibody and the often-hydrophobic cytotoxic payload.[3][4][5] This increases the ADC's water solubility, which helps to prevent aggregation.[6] Additionally, the PEG chain can create a "hydrophilic shield" that reduces non-specific interactions with other proteins and cells, prolonging the ADC's circulation half-life in the bloodstream.[6]

Q2: How does the length of a PEG linker influence ADC stability and efficacy?

The length of the PEG linker is a critical parameter that can create a trade-off between ADC stability and efficacy.[7] Longer, more hydrophilic linkers, such as those with more PEG units, can enhance an ADC's solubility, reduce aggregation, and extend its plasma half-life, which can lead to improved in vivo efficacy.[7] However, this may sometimes be accompanied by a decrease in in vitro cytotoxicity, potentially due to steric hindrance that can impede the interaction of the antibody with its target antigen or hinder the release of the payload.[7][8][9] The optimal linker length is context-dependent and requires a balance between stability in circulation and efficient payload release at the tumor site.[7][10]

Q3: What are the common causes of ADC aggregation, and how can PEG linkers help mitigate this issue?

ADC aggregation is a common challenge that can negatively impact the stability, efficacy, and safety of the therapeutic.[3] The primary cause is often the increased hydrophobicity of the ADC construct resulting from the conjugation of a hydrophobic payload to the antibody.[3][4] Other contributing factors include suboptimal conjugation conditions (e.g., pH, temperature, co-solvents), high drug-to-antibody ratios (DARs), and improper storage conditions.[3][4][11]

PEG linkers help prevent aggregation by increasing the overall hydrophilicity of the ADC.[5] The PEG chain forms a hydration shell around the hydrophobic payload, effectively shielding it from the aqueous environment and reducing intermolecular hydrophobic interactions that lead to aggregation.[6][7]

Q4: What is the difference between a cleavable and a non-cleavable PEG linker in an ADC?

The main difference lies in how the cytotoxic payload is released from the antibody.

  • Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH.[12] This allows for the targeted release of the payload.

  • Non-cleavable linkers are more stable and the payload is released only after the antibody itself is degraded within the lysosome of the target cell.[12] This approach can offer enhanced plasma stability and a better safety profile by minimizing premature drug release.[12]

Q5: How does the drug-to-antibody ratio (DAR) affect ADC stability?

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC that can significantly impact its stability.[13] A higher DAR, while potentially increasing potency, also increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4] ADCs with very high DARs (e.g., over 6) may clear more quickly from circulation due to this hydrophobicity-driven aggregation.[4] The use of hydrophilic PEG linkers can enable the development of ADCs with higher DARs while maintaining stability and solubility.[7]

Troubleshooting Guides

Issue 1: High levels of aggregation are observed immediately after the conjugation reaction.

Possible Cause Troubleshooting Step
Suboptimal Conjugation Conditions The pH, temperature, or co-solvent concentration in your reaction buffer may be destabilizing the antibody.[3] Action: Optimize the conjugation conditions. Perform small-scale experiments to screen different pH values, temperatures, and co-solvent concentrations to find a balance that maintains antibody stability while ensuring efficient conjugation.
Hydrophobic Payload-Linker The inherent hydrophobicity of your payload-linker construct is too high for the antibody to tolerate at the target DAR.[4] Action: Consider using a more hydrophilic linker. Increasing the length of the PEG chain within the linker is a primary strategy to counteract payload hydrophobicity.[6]
High Antibody Concentration High concentrations of the antibody during conjugation can increase the likelihood of intermolecular interactions and aggregation. Action: Perform the conjugation reaction at a lower antibody concentration.

Issue 2: The ADC appears stable after purification but aggregates during storage or after freeze-thaw cycles.

Possible Cause Troubleshooting Step
Suboptimal Formulation Buffer The storage buffer's pH or ionic strength may not be optimal for ADC stability.[11] If the buffer pH is close to the ADC's isoelectric point (pI), aggregation is more likely.[4] Action: Screen different formulation buffers. Evaluate a range of pH values and ionic strengths to identify a buffer system that best stabilizes your ADC. Consider adding stabilizing excipients like sugars or amino acids.
Freeze-Thaw Stress The physical stress of freezing and thawing can induce aggregation.[11] Action: Control the freezing and thawing rates. For long-term storage, consider lyophilization in the presence of appropriate cryoprotectants.[14] If storing frozen, aliquot the ADC to minimize the number of freeze-thaw cycles.
Long-Term Instability The ADC construct may have inherent long-term colloidal instability. Action: Re-evaluate the PEG linker length. An increase in the PEG chain length may be necessary to confer better long-term stability.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker can significantly influence the pharmacokinetic properties and in vitro cytotoxicity of an ADC. The following tables summarize representative data from preclinical studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

ADC ConstructPEG Length (kDa)Half-life (t½) in rodents (hours)Fold Increase in Half-life (vs. No PEG)Reference
ZHER2-SMCC-MMAE00.331.0[8]
ZHER2-PEG4K-MMAE40.832.5[8]
ZHER2-PEG10K-MMAE103.711.2[8]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

ADC ConstructPEG Length (kDa)Target Cell LineIC50 (nM)Fold Decrease in Potency (vs. No PEG)Reference
ZHER2-SMCC-MMAE0NCI-N877.11.0[8]
ZHER2-PEG4K-MMAE4NCI-N8731.94.5[8]
ZHER2-PEG10K-MMAE10NCI-N87111.315.7[8]
ZHER2-SMCC-MMAE0SK-OV-35.11.0[8]
ZHER2-PEG4K-MMAE4SK-OV-326.25.1[8]
ZHER2-PEG10K-MMAE10SK-OV-383.516.4[8]

Note: IC50 is the concentration of a drug that gives half-maximal response. A lower IC50 value indicates higher potency.

Key Experimental Protocols

Detailed methodologies are essential for accurately assessing the stability and efficacy of ADCs with different PEG linkers.

Protocol 1: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric, aggregated (high molecular weight species), and fragmented forms of an ADC based on their size.[15][16]

Materials:

  • Size Exclusion Chromatography (SEC) system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., Shim-pack™ Bio Diol)[15]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. For ADCs, adding a low concentration of an organic solvent like acetonitrile may be necessary to suppress hydrophobic interactions.[15]

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Chromatographic Separation: Run the separation isocratically. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller fragments.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species with different numbers of conjugated drugs based on their hydrophobicity and to calculate the average DAR.[17][18][19]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)[19]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody will elute first, followed by species with increasing DAR, as higher DAR species are more hydrophobic and bind more strongly to the column.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the different species.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50 value) of an ADC in killing target cancer cells.[7][20][21]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC samples with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs. Add the diluted ADCs to the cells and incubate for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to form formazan crystals.[20][22]

  • Solubilization: Solubilize the formazan crystals by adding the solubilization solution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20][22]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.[22]

Protocol 4: Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the potential for premature drug release in plasma.[22][23][24]

Materials:

  • Mouse or human plasma

  • ADC sample

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, SEC)

Procedure:

  • Incubation: Add the ADC to the plasma to a final desired concentration (e.g., 100 µg/mL). A control sample of ADC in PBS should be run in parallel. Incubate at 37°C.[22][23]

  • Sample Collection: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots from the incubation mixtures.[22][23]

  • Sample Processing: Process the plasma samples to isolate the ADC and/or the released payload. This can involve protein precipitation or immunoaffinity capture.[22][23]

  • Analysis: Analyze the processed samples to determine the average DAR over time (using HIC or LC-MS) to assess payload loss, quantify the amount of free payload (using LC-MS/MS), and measure the level of aggregation (using SEC).[22][23]

Visualizations

The following diagrams illustrate key concepts and workflows related to improving ADC stability with PEG linkers.

ADC_Stability_Pathway cluster_0 Factors Influencing ADC Instability cluster_1 Consequences of Instability cluster_2 Role of PEG Linker cluster_3 Improved ADC Properties Payload Hydrophobic Payload Aggregation Aggregation Payload->Aggregation DAR High DAR DAR->Aggregation Conditions Suboptimal Conjugation/ Storage Conditions Conditions->Aggregation PrematureRelease Premature Payload Release Conditions->PrematureRelease PEG Optimal PEG Linker Aggregation->PEG Mitigates PrematureRelease->PEG Prevents Solubility Increased Solubility PEG->Solubility PK Improved Pharmacokinetics PEG->PK Stability Enhanced Stability PEG->Stability

Caption: Role of PEG linkers in mitigating ADC instability.

Experimental_Workflow cluster_analysis Characterization and Stability Assessment cluster_efficacy Efficacy Evaluation start Start: ADC with Varying PEG Linker Lengths conjugation Antibody-Payload Conjugation start->conjugation purification Purification of ADC conjugation->purification sec SEC Analysis (Aggregation) purification->sec hic HIC Analysis (DAR) purification->hic plasma_stability Plasma Stability Assay (Payload Release) purification->plasma_stability invitro In Vitro Cytotoxicity Assay (IC50) purification->invitro optimization Data Analysis and Linker Optimization sec->optimization hic->optimization plasma_stability->optimization invitro->optimization invivo In Vivo Efficacy Studies (Animal Models) optimization->invivo

Caption: Experimental workflow for optimizing PEG linker length.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Issue: ADC Aggregation Observed cause1 Payload Hydrophobicity start->cause1 cause2 Suboptimal Conjugation/ Formulation Conditions start->cause2 cause3 High DAR start->cause3 solution1 Increase PEG Linker Length/ Use More Hydrophilic Linker cause1->solution1 solution2 Optimize pH, Temperature, Co-solvents, and Excipients cause2->solution2 solution3 Lower Target DAR/ Improve Conjugation Control cause3->solution3

Caption: Troubleshooting logic for ADC aggregation issues.

References

Technical Support Center: Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the analytical challenges associated with PEGylated proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in characterizing PEGylated proteins?

A1: The primary challenges stem from the heterogeneity of PEGylated products. PEGylation reactions can result in a complex mixture of unreacted protein, free polyethylene glycol (PEG), and various PEGylated isoforms, including positional isomers and multi-PEGylated species. This heterogeneity, coupled with the inherent polydispersity of many PEG reagents, complicates the analytical process. Key challenges include accurately determining the degree of PEGylation, identifying specific attachment sites, and quantifying impurities and aggregates.[1][2][3]

Q2: Which analytical techniques are most commonly used for PEGylated protein characterization?

A2: A multi-faceted approach employing orthogonal techniques is typically necessary for a comprehensive characterization of PEGylated proteins. The most common methods include:

  • Size-Exclusion Chromatography (SEC): For analyzing purity and aggregation.[1]

  • Mass Spectrometry (MS): For accurate molecular weight determination and identification of PEGylation sites.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the degree of PEGylation and assessing higher-order structure.[1]

  • Ion-Exchange Chromatography (IEX): For separating species with different degrees of PEGylation and positional isomers.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation of isoforms.

  • Hydrophobic Interaction Chromatography (HIC): For purification and analysis under non-denaturing conditions.[]

Q3: Why do PEGylated proteins often show poor peak shape in Size-Exclusion Chromatography (SEC)?

A3: Poor peak shape, such as tailing, in SEC analysis of PEGylated proteins can be caused by several factors. The PEG moiety can engage in non-specific interactions with the silica-based stationary phase of the column, leading to delayed elution and peak tailing. Additionally, the polydispersity of the PEG itself can contribute to broader elution profiles. To mitigate this, optimizing the mobile phase by including additives like arginine or a small percentage of an organic solvent can help reduce these non-specific interactions and improve peak shape.[6][7]

Q4: How can I determine the exact sites of PEGylation on my protein?

A4: Identifying the specific amino acid residues where PEG is attached is crucial for understanding structure-activity relationships. The most effective method for this is peptide mapping using liquid chromatography-mass spectrometry (LC-MS/MS). This "bottom-up" approach involves enzymatically digesting the PEGylated protein into smaller peptides. These peptides are then separated by LC and analyzed by tandem mass spectrometry (MS/MS). By identifying peptides with a mass shift corresponding to the PEG moiety and analyzing the fragmentation spectra, the precise location of the PEGylation can be determined.[1][8]

Q5: What causes the mass spectra of PEGylated proteins to be so complex, and how can they be simplified?

A5: The complexity of mass spectra for PEGylated proteins arises from two main sources: the inherent polydispersity of the PEG polymer (a distribution of different chain lengths) and the generation of multiple charge states during ionization (especially in ESI-MS).[3][9][10] This results in overlapping isotopic clusters that are challenging to deconvolute.[9] To simplify the spectra, a charge-stripping agent, such as triethylamine (TEA), can be added post-column to reduce the number of charge states, making the data easier to interpret.[10] Using monodisperse PEG reagents can also significantly simplify the resulting mass spectra.[8]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing in SEC-HPLC

Question: I'm running an SEC-HPLC analysis of my PEGylated protein, but I'm observing broad peaks and significant tailing, making it difficult to quantify aggregates and impurities. What can I do to improve the separation?

Answer:

This is a common issue arising from secondary interactions between the PEGylated protein and the SEC column matrix. Here is a step-by-step guide to troubleshoot and optimize your separation:

Troubleshooting Workflow for Poor SEC Peak Shape

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column Troubleshooting cluster_sample Sample Assessment start Poor Peak Shape in SEC check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_column Evaluate Column Performance check_mobile_phase->check_column If issue persists mp1 Increase Ionic Strength (e.g., 150-300 mM salt) check_mobile_phase->mp1 check_sample Assess Sample Integrity check_column->check_sample If issue persists col1 Check for Contamination/Clogging check_column->col1 solution Improved Peak Shape and Resolution check_sample->solution Problem Identified & Solved samp1 Check for Aggregation (DLS or other methods) check_sample->samp1 mp2 Add Mobile Phase Modifier (e.g., 200 mM Arginine) mp1->mp2 mp3 Introduce Organic Solvent (e.g., 10-15% Isopropanol) mp2->mp3 col2 Verify Column Integrity (run standards) col1->col2 col3 Consider a Different Column Chemistry (e.g., different pore size or material) col2->col3 samp2 Ensure Proper Sample Preparation (filtration, dilution in mobile phase) samp1->samp2

Caption: Troubleshooting workflow for poor SEC peak shape.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Increase Ionic Strength: Increase the salt concentration (e.g., sodium phosphate or sodium chloride) in your mobile phase to 150-300 mM. This can help to disrupt ionic interactions between the PEGylated protein and the column surface.

    • Add a Mobile Phase Modifier: The addition of arginine (e.g., 200 mM) to the mobile phase is known to reduce non-specific interactions and improve peak shape for proteins and their conjugates.[7]

    • Incorporate an Organic Solvent: For particularly hydrophobic proteins, adding a small amount of an organic solvent like isopropanol (10-15%) can improve recovery and peak symmetry.[6]

  • Evaluate the Column:

    • Column Cleaning and Regeneration: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for cleaning and regeneration.

    • Assess Column Performance: Inject a well-characterized protein standard to ensure the column is performing as expected. A significant deviation from the expected retention time or peak shape may indicate a problem with the column itself.

    • Consider a Different Column: If mobile phase optimization does not resolve the issue, you may need to try a column with a different pore size or base chemistry that is more suitable for large, PEGylated molecules.[6]

  • Check Sample Preparation:

    • Filtration: Always filter your sample through a low-protein-binding filter (e.g., 0.22 µm) before injection to remove any particulate matter.[11]

    • Dilution: Ensure your sample is diluted in the mobile phase to a concentration within the linear range of your detector.[11]

Issue 2: Difficulty in Interpreting MALDI-TOF Mass Spectra

Question: My MALDI-TOF mass spectrum of a PEGylated protein is very broad and difficult to interpret. How can I improve the data quality and extract meaningful information?

Answer:

The broadness of MALDI-TOF spectra for PEGylated proteins is often due to the polydispersity of the PEG, which creates a wide distribution of masses, and challenges with co-crystallization with the matrix. Here’s a guide to improve your results:

Troubleshooting Workflow for MALDI-TOF Analysis

G cluster_matrix Matrix and Sample Prep Optimization cluster_instrument Instrument Settings cluster_analysis Data Analysis start Broad/Uninterpretable MALDI-TOF Spectrum matrix_optim Optimize Matrix and Sample Preparation start->matrix_optim instrument_settings Adjust Instrument Settings matrix_optim->instrument_settings If still broad mat1 Select Appropriate Matrix (e.g., Sinapinic acid, HCCA) matrix_optim->mat1 data_analysis Refine Data Analysis instrument_settings->data_analysis If necessary inst1 Adjust Laser Power instrument_settings->inst1 solution Clearer Spectrum with Defined Peaks data_analysis->solution da1 Use Deconvolution Algorithms data_analysis->da1 mat2 Optimize Matrix:Analyte Ratio mat1->mat2 mat3 Try Different Spotting Techniques (e.g., Dried Droplet, Double Matrix) mat2->mat3 mat4 Use Additives in Matrix (e.g., TFA) mat3->mat4 inst2 Optimize Ion Source Voltages inst1->inst2 inst3 Use Linear Mode for High MW inst2->inst3 inst4 Consider High-Mass Detector inst3->inst4 da2 Compare with Unmodified Protein Spectrum da1->da2

Caption: Troubleshooting guide for MALDI-TOF analysis.

Detailed Steps:

  • Optimize Matrix and Sample Preparation:

    • Matrix Selection: Sinapinic acid is a commonly used matrix for proteins. For PEGylated peptides, α-Cyano-4-hydroxycinnamic acid (HCCA) can also be effective.[12][13]

    • Spotting Technique: The way the sample and matrix are applied to the target is critical. Try the "dried droplet" method where a layer of matrix is allowed to dry before the sample-matrix mixture is applied on top.[13]

    • Matrix:Analyte Ratio: Experiment with different ratios of matrix to analyte to find the optimal conditions for co-crystallization.

  • Adjust Instrument Settings:

    • Laser Power: Use the minimum laser power necessary to obtain a good signal. Excessive power can lead to fragmentation and peak broadening.

    • Linear Mode: For high molecular weight PEGylated proteins, the linear mode of the TOF analyzer generally provides better sensitivity than the reflectron mode.

    • High-Mass Detector: If available, a high-mass detector can significantly improve the detection of large PEGylated proteins (>100 kDa).[14][15]

  • Data Interpretation:

    • Compare with Controls: Always run spectra of the un-PEGylated protein and the PEG reagent alone. This will help you to distinguish the signals from your conjugate.

    • Look for Peak Series: A successful PEGylation will result in a series of peaks separated by the mass of the PEG monomer unit (44 Da). The distribution of these peaks reflects the polydispersity of the PEG.

Quantitative Data Summary

The choice of analytical technique depends on the specific information required. The following tables provide a summary of the quantitative performance of key methods for characterizing PEGylated proteins.

Table 1: Comparison of Chromatographic and Electrophoretic Techniques

TechniquePrimary ApplicationAdvantagesLimitations
SEC-HPLC Determination of aggregation and purity; Separation from free PEG.Robust, reproducible, non-denaturing conditions.Limited resolution for species with similar hydrodynamic radii.[1]
RP-HPLC Separation of positional isomers and species with different degrees of PEGylation.High resolution.Can be denaturing to the protein.[16]
IEX-HPLC Separation of charge variants and positional isomers.Non-denaturing, orthogonal to SEC and RP-HPLC.Resolution may be limited if PEGylation does not significantly alter net charge.[4]
HIC-HPLC Purification and analysis under non-denaturing conditions.Maintains native protein structure.Can have lower capacity and resolution compared to other techniques.[]
SDS-PAGE Estimation of apparent molecular weight and degree of PEGylation.Simple, widely available.Semi-quantitative, PEG affects migration and staining.[17]

Table 2: Comparison of Spectroscopic and Spectrometric Techniques

TechniquePrimary ApplicationAdvantagesLimitations
Mass Spectrometry (MS) Accurate molecular weight determination, identification of PEGylation sites, quantification of species.High sensitivity and specificity, provides detailed heterogeneity information.[1]Polydispersity of PEG can complicate spectra; large conjugates can be challenging to analyze.[1]
NMR Spectroscopy Quantitative determination of the degree of PEGylation, assessment of higher-order structure.Quantitative without specific standards, non-destructive, provides structural insights.[1]Lower sensitivity than MS, complex spectra for large or heterogeneous molecules.[1]
SEC-MALS Absolute molecular weight determination, precise calculation of the degree of PEGylation.Provides absolute molar mass without column calibration.Higher instrument cost, more complex data analysis.[1]

Experimental Protocols

Protocol 1: Determination of the Degree of PEGylation by ¹H NMR

Objective: To quantitatively determine the average number of PEG chains attached to a protein.[18]

Materials:

  • Purified and lyophilized PEGylated protein

  • Deuterated solvent (e.g., D₂O, MeOD)

  • NMR spectrometer (≥300 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve 0.2–1 mg of the PEGylated protein in a known volume (e.g., 500 µL) of the deuterated solvent.[18]

  • Data Acquisition: Transfer the sample to an NMR tube and acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[18]

  • Data Processing: Process the spectrum using appropriate software (Fourier transform, phase correction, and baseline correction).

  • Integration and Calculation:

    • Identify the characteristic signal from the repeating ethylene oxide protons of PEG, which typically appears as a sharp singlet around 3.6-3.7 ppm. Integrate this peak (IPEG).[18]

    • Identify a well-resolved, unique signal from a specific proton (or group of protons) on the unmodified part of the protein. Integrate this peak (IProtein).

    • Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (IPEG / NPEG) / (IProtein / NProtein) Where NPEG is the number of protons in the repeating unit of the PEG chain, and NProtein is the number of protons giving rise to the selected protein signal.

Protocol 2: SEC-MALS Analysis for Absolute Molecular Weight

Objective: To determine the absolute molar mass of the PEGylated protein conjugate and its components.[1]

Methodology:

  • System Setup: An HPLC system equipped with a size-exclusion column, a multi-angle light scattering (MALS) detector, a UV detector, and a refractive index (RI) detector.[1]

  • Mobile Phase: Use a non-denaturing buffer, such as 150 mM sodium phosphate, pH 7.0.[1]

  • Sample Preparation: Dissolve the PEGylated protein in the mobile phase to a concentration of 1-2 mg/mL and filter through a 0.1 µm filter.[1]

  • Detector Calibration: Calibrate all detectors according to the manufacturer's instructions. Determine the refractive index increment (dn/dc) values for the protein and the PEG separately if they are not known.[1]

  • Data Acquisition: Inject the sample and collect data from the MALS, UV, and RI detectors simultaneously.[1]

  • Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. The software utilizes the signals from the UV detector (for protein concentration) and the RI detector (for total concentration), along with the known dn/dc values, to calculate the molar mass of the protein and PEG components at each point across the elution peak.[1]

Protocol 3: MALDI-TOF MS Analysis of Intact PEGylated Protein

Objective: To determine the molecular weight distribution of the PEGylated protein.

Methodology:

  • Instrumentation: MALDI-TOF mass spectrometer.

  • Matrix: Prepare a saturated solution of Sinapinic acid in a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[12][17]

  • Sample Preparation: Mix the PEGylated protein sample with the matrix solution. The optimal ratio may need to be determined empirically.[17]

  • Spotting: Apply a small volume (e.g., 1 µL) of the sample-matrix mixture to the MALDI target plate and allow it to air dry to form crystals.

  • Data Acquisition: Acquire the mass spectrum in positive ion, linear mode. Adjust the laser intensity to obtain the best signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG monomers. The mass difference between adjacent peaks in a series will be approximately 44 Da, corresponding to one ethylene glycol unit. The overall distribution provides information on the degree of PEGylation and the polydispersity of the conjugate.[10]

References

Best practices for storing and handling Benzyl-PEG12-alcohol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Benzyl-PEG12-alcohol solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its prepared solutions?

Proper storage is crucial to maintain the integrity and stability of this compound.[1] For long-term stability, the solid form should be stored at -20°C.[1][2] Solutions of this compound are best stored at -80°C to minimize degradation.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials.[1][3]

Q2: What are the primary degradation pathways for this compound?

This compound is susceptible to two main degradation pathways:

  • Oxidation of the Polyethylene Glycol (PEG) Chain: The PEG chain can undergo oxidative degradation, a process that is accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.[3][4][5]

  • Cleavage of the Benzyl Ether Bond: The benzyl ether linkage can be cleaved under strongly acidic or oxidative conditions.[1][3][4] It can also be removed by catalytic hydrogenolysis.[3][4][5]

Q3: My this compound solution appears cloudy or shows precipitation. What could be the cause and how can I resolve it?

Cloudiness or precipitation in your this compound solution typically indicates that the solubility limit has been exceeded in the chosen solvent system.[6] Several factors can influence this, including the concentration of the solution, the buffer's pH and ionic strength, and the storage temperature.[6][7]

To resolve this, you can try the following:

  • Sonication: Use a bath sonicator to break up aggregates and enhance dissolution.[7]

  • Gentle Heating: Warming the solution to 30-40°C can help increase the rate of dissolution. However, avoid excessive heat to prevent degradation.[7]

  • Co-solvents: For aqueous solutions, dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol before adding the aqueous buffer can improve solubility.[6][7]

Q4: I am observing a low yield in my conjugation reaction with this compound. What are the common causes and troubleshooting steps?

Low yields in conjugation reactions can stem from several issues.[8] The most common culprits are incomplete activation of the terminal alcohol, inefficient nucleophilic substitution, side reactions, or degradation of the linker.[8]

Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: For activation reactions like tosylation, the presence of water can consume the activating reagents.[9]

  • Optimize Reaction pH: The pH can significantly impact the reactivity of the nucleophile and the stability of the activated linker. A pH range of 6.5 to 8.5 is often a good starting point for amine coupling.[9]

  • Confirm Reagent Purity: Use fresh or properly stored activating agents (e.g., TsCl) and ensure the purity of your this compound.[8]

  • Monitor Reaction Progress: Use analytical techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product.[8][9]

Data Presentation

Storage Conditions Summary
FormStorage TemperatureDurationKey Considerations
Solid -20°CUp to 3 yearsStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2][4]
In Solvent -80°CUp to 1 yearAliquot into single-use vials to avoid repeated freeze-thaw cycles.[2][3][4] Use a dry, appropriate solvent.[3]
Common Solvents for this compound
Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolHigh to ModerateThese solvents can form hydrogen bonds with the ether oxygens and the terminal hydroxyl group.[10]
Aqueous Water, BuffersModerateThe PEG chain provides water solubility, but the hydrophobic benzyl group can reduce overall aqueous solubility.[10]
Organic DMSO, DMFSolubleThese are common solvents for preparing stock solutions.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal volume of anhydrous DMSO to completely dissolve the compound.[7]

  • Vortex the tube vigorously for 1-2 minutes.[7]

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[7]

  • If solubility is still an issue, gently warm the solution to 30-40°C for a short period while mixing.[7]

  • Once fully dissolved, the stock solution can be aliquoted into single-use vials and stored at -80°C.

Protocol 2: Activation of the Terminal Hydroxyl Group via Tosylation

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[9]

  • Cool the solution to 0°C using an ice bath.[9]

  • Add anhydrous pyridine (1.5 equivalents) to the stirred solution.[9]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.[8]

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[9]

  • Upon completion, the reaction mixture can be worked up by diluting with water and extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude Benzyl-PEG12-tosylate.[8]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_activation Hydroxyl Activation (Tosylation) cluster_conjugation Conjugation to Target weigh Weigh this compound add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Heat add_solvent->dissolve store Aliquot and Store at -80°C dissolve->store dissolve_peg Dissolve this compound in Anhydrous DCM cool Cool to 0°C dissolve_peg->cool add_reagents Add Pyridine and TsCl cool->add_reagents react Stir and Monitor (TLC/LC-MS) add_reagents->react workup Work-up and Purify react->workup add_target Add Activated PEG to Target Molecule workup->add_target conjugate_react React under Optimal pH add_target->conjugate_react purify_conjugate Purify Conjugate (e.g., SEC) conjugate_react->purify_conjugate

Caption: Workflow for the preparation, activation, and conjugation of this compound.

troubleshooting_logic start Low Conjugation Yield check_activation Was Alcohol Activation Complete? start->check_activation check_reagents Are Reagents (e.g., TsCl) Fresh? check_activation->check_reagents No check_ph Was Reaction pH Optimal? check_activation->check_ph Yes check_conditions Were Reaction Conditions Anhydrous? check_reagents->check_conditions No solution_reagents Use Freshly Opened Reagents check_reagents->solution_reagents Yes solution_activation Optimize Activation Step: - Increase Reagent Equivalents - Extend Reaction Time check_conditions->solution_activation Yes solution_conditions Use Anhydrous Solvents and Inert Atmosphere check_conditions->solution_conditions No check_linker Was Linker Stored Correctly? check_ph->check_linker No solution_ph Perform pH Scouting (e.g., 6.5-8.5) check_ph->solution_ph Yes check_linker->solution_ph Yes solution_linker Use a Fresh Aliquot of this compound check_linker->solution_linker No

Caption: Troubleshooting logic for low yield in this compound conjugation reactions.

References

Technical Support Center: Real-Time Monitoring of Benzyl Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the deprotection of the benzyl (Bn) group in real-time.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring benzyl group deprotection in real-time?

A1: Several spectroscopic techniques can be employed for real-time or in-situ reaction monitoring. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and quantitative data on reactants, intermediates, and products.[1][2][3]

  • Mass Spectrometry (MS): Offers high sensitivity and selectivity for detecting the molecular weights of species in the reaction mixture.[4]

  • Raman Spectroscopy: A vibrational spectroscopy technique that can identify unique spectral bands for starting materials and products to track reaction progress.[5][6]

  • UV-Vis Spectroscopy: Monitors changes in the concentration of UV-active species.[7][8]

  • Fluorescence Spectroscopy: A highly sensitive method applicable if a reactant or product is fluorescent.[9][10]

Q2: How do I choose the best real-time monitoring technique for my experiment?

A2: The choice depends on several factors:

  • Reaction Characteristics: For reactions involving transient or unstable intermediates, in-situ spectroscopy is often the only viable option.[11]

  • Required Information: If detailed structural information is needed to identify intermediates or byproducts, NMR is ideal.[3] For high sensitivity and tracking of low-concentration species, Mass Spectrometry is superior.[4]

  • Reaction Conditions: Consider the compatibility of your reaction solvent and reagents with the chosen analytical technique. For example, certain solvents can interfere with UV-Vis or Raman signals.

  • Available Equipment: Benchtop NMR and portable Raman spectrometers have made these techniques more accessible for direct placement in a fume hood.[2]

In-Depth Technique Guides

NMR Spectroscopy

Q: How does NMR work for real-time monitoring? A: By acquiring a series of spectra over time, you can directly observe the decrease in the signal intensity of the benzyl-protected starting material and the corresponding increase in the signal of the deprotected product.[1] The integral of a signal is directly proportional to the concentration of the species, allowing for quantitative kinetic analysis.[1][2] Specific protons, such as the benzylic CH₂ protons, provide a clear signal to monitor.

Q: What are the key experimental setups? A:

  • In-line/Flow NMR: The reaction mixture is continuously pumped from the reactor through the NMR spectrometer and back.[2] This is ideal for process monitoring.

  • In-situ NMR: The reaction is initiated directly within the NMR tube, often using a specialized setup like an LED for photochemical reactions or a rapid injection system.[12]

Q: What are the advantages and limitations of using NMR? A:

  • Advantages: Provides rich structural detail, is non-destructive, and inherently quantitative without needing prior calibration.[1][2] It can identify and quantify reactants, products, and intermediates simultaneously.

  • Limitations: Relatively low temporal resolution (seconds to minutes per scan) for standard methods, although ultrafast 2D NMR can improve this.[1] It has lower sensitivity compared to MS, requiring higher concentrations of analytes.

Mass Spectrometry (MS)

Q: How can MS be used to track the reaction? A: MS monitors the reaction by measuring the mass-to-charge ratio (m/z) of the ions in the reaction mixture. You can track the disappearance of the ion corresponding to the benzylated starting material and the appearance of the ion for the deprotected product.[4] Techniques like Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[4]

Q: What are common MS setups for real-time analysis? A:

  • Online UPLC-MS: An automated system that periodically injects aliquots from the reaction into a UPLC-MS system to acquire chromatograms and mass spectra.[4]

  • Process Mass Spectrometry: A probe or heated capillary is connected to the reactor's headspace or a slipstream, allowing for continuous introduction of volatile components into the mass spectrometer.[4]

  • Ambient Ionization: Techniques like Direct Analysis in Real Time (DART) allow for rapid analysis with minimal sample preparation.[4]

Q: What are the advantages and limitations of using MS? A:

  • Advantages: Extremely high sensitivity and selectivity, allowing for the detection of trace-level components.[4] It provides clear molecular weight information.

  • Limitations: Can be destructive (sample is consumed), and ionization efficiency can vary between compounds, potentially complicating direct quantitative comparisons without calibration. The interface between the reactor and the mass spectrometer can be complex.

Raman and UV-Vis Spectroscopy

Q: How do vibrational and UV-Vis spectroscopy monitor deprotection? A: These techniques rely on identifying a characteristic spectroscopic signal (a Raman band or a UV-Vis absorbance peak) that is unique to either the starting material or the product.[5][6] The change in the intensity of this signal over time is proportional to the change in concentration. For example, the disappearance of an aromatic ring vibration from the benzyl group in Raman or a change in the UV absorbance profile can be tracked.

Q: What is a typical setup? A: A probe is inserted directly into the reaction vessel (in-situ) or the reaction mixture is flowed through a specialized cell (in-line) placed in the spectrometer's sample compartment.[5][13] This provides continuous, real-time data.

Q: What are the advantages and limitations? A:

  • Advantages: These methods are non-destructive, can be implemented with relatively robust and cost-effective probes, and provide fast data acquisition, making them excellent for rapid reaction optimization.[7][13]

  • Limitations: Spectral overlap can be an issue in complex mixtures. A unique and clearly identifiable peak for the species of interest is required.[5] UV-Vis is generally limited to molecules with chromophores.

Troubleshooting Guide

Issue: I don't see any change in the signal, suggesting the reaction is not proceeding.

  • Q: Could my catalyst be inactive? A: For catalytic hydrogenolysis (a common method for benzyl deprotection using Pd/C), catalyst poisoning is a frequent issue, especially if the substrate contains sulfur or certain nitrogen heterocycles.[14][15]

    • Solution: Try using a fresh batch of catalyst, increasing the catalyst loading, or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[14] If poisoning is suspected, pre-treating the substrate to remove the problematic functional group may be necessary.

  • Q: Are the reaction conditions correct? A: Insufficient hydrogen pressure (for hydrogenolysis), incorrect temperature, or improper solvent can lead to a stalled reaction.[14]

    • Solution: Verify the hydrogen source (e.g., ensure a good seal on a hydrogen-filled balloon).[14] Gently increasing the temperature may increase the reaction rate.[16] Ensure the solvent is appropriate for the reaction type.

Issue: My real-time data is very noisy or shows a drifting baseline.

  • Q: Is the reaction mixture homogeneous? A: In heterogeneous reactions like catalytic hydrogenolysis, poor stirring can lead to inconsistent sampling by the in-situ probe or flow system, causing signal fluctuations.

    • Solution: Ensure vigorous and consistent stirring of the reaction mixture.[14]

  • Q: Are there instrumental or environmental issues? A: Temperature fluctuations in the lab, bubbles in the flow cell, or instability in the spectrometer's light source or detector can cause noise and drift.

    • Solution: Allow the spectrometer to warm up and stabilize. Check for bubbles in any tubing or flow cells. For optical methods, ensure the probe is clean and free of fouling.

Issue: The reaction is too fast to monitor with my current setup.

  • Q: Can I slow the reaction down? A: High reaction rates can make it difficult to acquire enough data points for meaningful kinetic analysis.

    • Solution: Lower the reaction temperature, reduce the concentration of a key reagent, or use a less active catalyst.

  • Q: Can I speed up my data acquisition? A: Some techniques have inherent limitations on acquisition speed.[1]

    • Solution: For NMR, consider using ultrafast 2D NMR methods.[1] For MS or optical spectroscopy, reduce the integration or scan time, ensuring you still have an adequate signal-to-noise ratio.[5]

Data Presentation: Comparison of Real-Time Monitoring Techniques

FeatureNMR SpectroscopyMass SpectrometryRaman SpectroscopyUV-Vis Spectroscopy
Principle Measures nuclear spin transitions in a magnetic field, providing detailed structural information.[3]Measures the mass-to-charge ratio of ionized molecules.[4]Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint.[5]Measures the absorbance of light by molecules with chromophores.[8]
Information Quantitative, structural (identification of intermediates, stereoisomers).[2]Quantitative, molecular weight.[4]Quantitative, structural (functional groups).[6]Quantitative, concentration of UV-active species.
Sensitivity Moderate (mM to µM range).Very High (pM to nM range).[4]Moderate (mM range).High (µM to nM range).
Time Resolution Seconds to minutes.[1]Milliseconds to seconds.[4]Seconds.[5]Milliseconds to seconds.
Key Advantage Rich structural information, inherently quantitative.[1]High sensitivity and selectivity.[4]Excellent for in-situ monitoring with fiber optic probes, minimal sample prep.[5]Widely available, cost-effective.[8]
Key Limitation Lower sensitivity, higher equipment cost.[1]Destructive, potential for ion suppression, complex interface.Can suffer from fluorescence interference, requires a change in polarizability.Limited to chromophoric molecules, spectral overlap is common.

Experimental Protocols & Workflows

Protocol 1: Real-Time Monitoring using In-line NMR Spectroscopy
  • System Setup: Connect the reaction vessel to the NMR spectrometer using PTFE tubing via a peristaltic pump. Ensure the flow path includes a glass flow cell centered within the NMR magnet.[2]

  • Reaction Initiation: Prepare the starting material solution in a suitable deuterated solvent inside the reaction vessel. Initiate the reaction by adding the deprotection reagent (e.g., injecting a solution of trifluoroacetic acid or setting up for catalytic hydrogenolysis).

  • Data Acquisition: Begin pumping the reaction mixture through the flow cell. Set up the NMR spectrometer to acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).[2]

  • Data Analysis: Process the acquired spectra. Identify key signals for the benzyl group (e.g., benzylic CH₂ or aromatic protons) and the deprotected product. Integrate these signals and plot their normalized integrals versus time to obtain kinetic profiles.[2]

experimental_workflow_nmr Reactor Reaction Vessel (Stirred) Pump Peristaltic Pump Reactor->Pump Sample Out NMR Benchtop NMR Spectrometer (Flow Cell) Pump->NMR To NMR NMR->Reactor Sample Return PC Data Acquisition & Analysis NMR->PC Data Transfer experimental_workflow_ms Reactor Reaction Vessel Autosampler Autosampler Reactor->Autosampler Aliquot Withdrawal UPLC UPLC System Autosampler->UPLC Injection MS Mass Spec Detector UPLC->MS Separation PC Data Analysis MS->PC Data Transfer

References

Technical Support Center: Optimizing PEG Chain Length in PROTACs for Enhanced Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Polyethylene Glycol (PEG) chain length in Proteolysis Targeting Chimeras (PROTACs) to enhance the formation and stability of the crucial ternary complex.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length so critical?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to bring the POI and the E3 ligase into close proximity to enable the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][2][3] The linker's length, chemical composition, and flexibility are crucial for the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which directly impacts the PROTAC's degradation efficiency.[1][4][5]

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[5][6][7]

  • Too short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex.[1][4][6][] This can lead to significantly reduced or no protein degradation.[1]

  • Too long: An excessively long linker might result in a non-productive complex where ubiquitination sites are not accessible.[1][4] It can also lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.[1][6]

  • Optimal length: An optimal linker length correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[1][4] This optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[1]

Q2: Why are PEG linkers commonly used in PROTAC design?

A2: Polyethylene glycol (PEG) linkers are frequently used due to several advantageous properties. Their hydrophilicity can improve the solubility and cell permeability of the entire PROTAC molecule.[1][] PEG linkers offer good biocompatibility and their defined repeating units allow for the systematic and straightforward modulation of linker length, which is a key parameter for optimization.[1]

Q3: What is the "hook effect" and how does it relate to PEG linker optimization?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[1][6][7] It is caused by the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at excessive PROTAC concentrations.[1][6][7] These binary complexes are unable to form the productive ternary complex, thus inhibiting degradation.[1] While the hook effect is primarily concentration-dependent, linker properties can influence the stability of the ternary complex. A well-optimized linker that promotes a highly stable and cooperative ternary complex may help mitigate the hook effect, allowing for a broader effective concentration range.[1][7]

Q4: Is there a universal "ideal" PEG linker length for all PROTACs?

A4: No, there is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[6][7] The optimal length is highly dependent on the specific structural and topological features of the target protein and the recruited E3 ligase.[6] The process of identifying the best linker is largely empirical and often requires the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions.[6]

Troubleshooting Guides

Issue 1: No target degradation observed after treatment with my PEG-linked PROTAC.

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8).[6] Even minor changes can have a significant impact on ternary complex formation.[6]
Steric Hindrance If the linker is too short, it may be causing steric clashes between the POI and the E3 ligase.[4][6][] Systematically increase the PEG chain length to alleviate this.
Poor Cell Permeability The hydrophilicity of a long PEG linker can sometimes hinder cell permeability.[] Perform a cellular target engagement assay, such as NanoBRET or CETSA, to confirm the PROTAC can bind its target in a cellular environment.[6]
Inefficient Ternary Complex Formation The linker may not be positioning the POI and E3 ligase correctly for a stable interaction. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability.[3]

Issue 2: High target degradation is observed, but the DC50 value is high (low potency).

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Ternary Complex Stability The ternary complex may be forming but is too transient for efficient ubiquitination. Fine-tune the linker length with smaller increments (e.g., adding or removing single ethylene glycol units).[6] Evaluate different linker attachment points on the warhead or E3 ligase ligand.[6]
Negative Cooperativity The linker may be forcing an unfavorable interaction between the target protein and the E3 ligase. Alter the linker's composition or length to change the relative orientation of the two proteins.[9]
Unfavorable Conformation The flexibility of the PEG linker may lead to a high entropic penalty upon binding, destabilizing the ternary complex.[6] Consider introducing some rigidity into the linker.[9]

Issue 3: A pronounced "hook effect" is observed at high concentrations.

Potential Linker-Related Cause Troubleshooting Steps
Weak Ternary Complex Cooperativity The PROTAC has a similar or higher affinity for the individual proteins than for the ternary complex, favoring binary complex formation at high concentrations. Optimize the linker to enhance ternary complex cooperativity.[3][7] This involves screening different linker lengths and compositions to find one that promotes the most stable ternary complex.[3]
High Flexibility of Long Linker An overly long and flexible linker may not effectively stabilize the ternary complex, making it more susceptible to dissociation into binary complexes. Systematically shorten the PEG chain length and assess the impact on the hook effect.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 99>1000<20MCF-7
PROTAC 1212~100~70MCF-7
PROTAC 16 16 ~10 >90 MCF-7
PROTAC 1919~100~60MCF-7
PROTAC 2121>1000<20MCF-7
Data adapted from a study on ERα targeting PROTACs, highlighting that a 16-atom linker was optimal for degradation.[10]

Table 2: Biophysical Characterization of Ternary Complex Formation for MZ1 (BRD4 degrader)

InteractionTechniqueKD (nM)Cooperativity (α)
MZ1 + VHLSPR29N/A
MZ1 + VHLITC66N/A
MZ1 + Brd4BD2SPR1N/A
MZ1 + Brd4BD2ITC4N/A
VHL:MZ1:Brd4BD2SPR~1.126
VHL:MZ1:Brd4BD2ITC~4.415
This table showcases the use of biophysical assays to quantify the binary and ternary binding affinities and determine the cooperativity of ternary complex formation.[11][12]

Experimental Protocols

1. Western Blotting for Target Protein Quantification

This is the standard method for determining the extent of protein degradation.[13]

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (typically from pM to µM) and a vehicle control for a predetermined time (e.g., 2, 4, 8, 12, 24 hours).[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to HRP. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR technology monitors the dynamic interactions between biomolecules in real time and can describe the formation and dissociation process of ternary complexes in detail.[]

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.

  • Binary Interaction Analysis: Inject a solution of the PROTAC at various concentrations over the chip to measure its binary binding affinity to the immobilized protein.[3]

  • Ternary Complex Analysis: Inject a pre-incubated solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the POI) over the sensor surface.[3]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.[3] This data can be used to determine the affinity and stability of the complex.

3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction (affinity, enthalpy, entropy).[9]

  • Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components should be in the same buffer to minimize heat of dilution effects.[2]

  • Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.[2]

  • Ternary Titration: Titrate the solution of target protein and PROTAC into the E3 ligase solution in the ITC cell.[2] The resulting thermogram will show the heat changes upon formation of the ternary complex.[2]

  • Data Analysis: Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation.[2] Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[2]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow A 1. Synthesize PROTAC Library (Varying PEG Linker Lengths) B 2. In Vitro Binding Assays (Confirm Binary Binding to POI & E3) A->B C 3. Cellular Degradation Assay (Western Blot) B->C D 4. Is Degradation Observed? C->D E Determine DC50 & Dmax D->E Yes G Troubleshoot (Permeability, etc.) D->G No F 6. Identify Optimal Linker & Further Optimization E->F H 5. Biophysical Assays for Ternary Complex (e.g., SPR) G->H I Redesign Linker H->I I->A

Caption: Experimental workflow for optimizing linker length.

Linker_Length_Efficacy cluster_0 Linker Length Spectrum cluster_1 Degradation Efficacy TooShort Too Short (Steric Hindrance) LowEfficacy1 Low Efficacy TooShort->LowEfficacy1 Optimal Optimal Length ('Goldilocks Zone') HighEfficacy High Efficacy Optimal->HighEfficacy TooLong Too Long (Inefficient Complex) LowEfficacy2 Low Efficacy TooLong->LowEfficacy2

Caption: The logical relationship between linker length and efficacy.

References

Validation & Comparative

A Head-to-Head Comparison of Benzyl-PEG12-alcohol and Other Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective, data-driven comparison of Benzyl-PEG12-alcohol with other commonly used heterobifunctional linkers, detailing their performance characteristics, reaction chemistries, and stability, supported by experimental protocols and visual workflows to inform rational bioconjugate design.

Heterobifunctional linkers are indispensable tools in modern biotechnology, enabling the precise and controlled covalent linkage of two different biomolecules.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents have two distinct reactive moieties. This key difference allows for sequential, multi-step conjugation strategies that significantly minimize undesirable side reactions like self-conjugation and polymerization.[2]

This compound represents a class of PEGylated linkers that offer a combination of a stable protecting group (benzyl) and a hydrophilic spacer (PEG12) terminating in a hydroxyl group. The polyethylene glycol (PEG) chain enhances the solubility and stability of the resulting conjugate, can reduce its immunogenicity, and prolong its circulation half-life.[3] The benzyl group provides a stable attachment point that can be engineered for specific cleavage mechanisms.[3] This guide will compare the performance of this compound, which requires activation of its terminal hydroxyl group, to other widely used heterobifunctional linkers such as those containing maleimide and N-hydroxysuccinimide (NHS) ester functionalities.

Quantitative Comparison of Linker Performance

The choice of linker technology is often guided by key performance parameters such as reactivity, stability of the resulting conjugate, and the complexity of the conjugation process. The following tables summarize the key characteristics and performance data for derivatives of this compound and other common heterobifunctional linkers.

Table 1: Comparison of Key Characteristics of Heterobifunctional Linkers

FeatureActivated this compound DerivativeMaleimide-PEG12-NHS EsterSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups Activated ester (e.g., NHS ester) or other functional groupMaleimide and NHS esterMaleimide and NHS ester
Target Moieties Primary amines (e.g., lysine residues)Thiols (e.g., cysteine residues) and primary aminesThiols and primary amines
Spacer Arm Hydrophilic 12-unit PEG chainHydrophilic 12-unit PEG chainRigid cyclohexane-methyl spacer
Conjugation Chemistry Two-step (activation of alcohol, then conjugation)Two-step sequential conjugationTwo-step sequential conjugation
Key Advantages High stability of the benzyl ether, enhanced hydrophilicity from PEGHigh specificity for thiols, well-established chemistryHigh stability of the maleimide group due to the cyclohexane ring
Potential Drawbacks Requires an initial activation stepPotential for retro-Michael addition leading to deconjugationLower hydrophilicity compared to PEGylated linkers

Table 2: Illustrative Performance Data of Different Linker Chemistries

Performance MetricActivated Benzyl-PEG12 Linker ConjugateMaleimide-PEG12 Linker ConjugateSMCC Linker Conjugate
Conjugation Efficiency HighHighHigh
In Vitro Plasma Stability High (dependent on the final linkage)Moderate (potential for payload transfer to albumin)[4][5]High
Hydrophilicity HighHighLow
Tendency for Aggregation LowLowModerate to High (with hydrophobic payloads)
In Vivo Half-life Generally increased due to PEGylation[3]Generally increased due to PEGylationShorter compared to PEGylated counterparts

Experimental Workflows and Signaling Pathways

The strategic selection and application of a heterobifunctional linker are critical in the synthesis of complex bioconjugates like PROTACs and ADCs. The following diagrams illustrate the generalized workflows for these processes.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand Conjugation1 Conjugation Step 1 POI_Ligand->Conjugation1 E3_Ligase_Ligand E3 Ligase Ligand Conjugation2 Conjugation Step 2 E3_Ligase_Ligand->Conjugation2 Linker_Activation Activation of This compound Activated_Linker Activated Benzyl-PEG12-Linker Linker_Activation->Activated_Linker Activated_Linker->Conjugation1 Intermediate POI Ligand-Linker Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 Crude_PROTAC Crude PROTAC Conjugation2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

ADC_Conjugation_Workflow cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Antibody Monoclonal Antibody Antibody_Reduction Antibody Reduction (for thiol conjugation) Antibody->Antibody_Reduction Linker_Payload Linker-Payload (e.g., Maleimide-PEG12-Drug) Conjugation Conjugation Reaction Linker_Payload->Conjugation Reduced_Antibody Reduced Antibody (-SH groups exposed) Antibody_Reduction->Reduced_Antibody Reduced_Antibody->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Final ADC Purification->Final_ADC

Caption: A typical experimental workflow for ADC synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of bioconjugation strategies. Below are representative protocols for the activation and conjugation of this compound and for protein conjugation using a Maleimide-PEG12-NHS ester.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol outlines the two-stage process of first activating the terminal hydroxyl group of this compound to an NHS ester and then conjugating it to a protein.

Part A: Activation of this compound to Benzyl-PEG12-NHS Ester

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether (ice-cold)

  • Round-bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add DSC (1.5 equivalents) and pyridine (1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove DCM and pyridine.

  • Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.

  • Collect the white precipitate by vacuum filtration and wash with fresh, cold diethyl ether.

  • Dry the final product, Benzyl-PEG12-NHS, under vacuum and store desiccated at -20°C.

Part B: Conjugation of Benzyl-PEG12-NHS to a Protein

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Benzyl-PEG12-NHS (from Part A)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of Benzyl-PEG12-NHS in anhydrous DMSO or DMF immediately before use.

  • To optimize the degree of PEGylation, set up parallel reactions with varying molar ratios of PEG to protein (e.g., 5:1, 10:1, 20:1).

  • Add the calculated volume of the Benzyl-PEG12-NHS stock solution to the protein solution. The final concentration of the organic solvent should not exceed 5-10% (v/v).

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Purify the PEGylated protein from unreacted PEG and byproducts using an SEC column.

  • Characterize the final conjugate for the degree of PEGylation, purity, and biological activity.

Protocol 2: Protein Conjugation with a Maleimide-PEG12-NHS Ester

This protocol describes the two-step sequential conjugation of a Maleimide-PEG12-NHS ester to a protein, first reacting the NHS ester with amines and then the maleimide with thiols.

Materials:

  • Protein with primary amines (e.g., an antibody)

  • Thiol-containing molecule (e.g., a reduced peptide or a small molecule drug)

  • Maleimide-PEG12-NHS ester

  • Amine-free, thiol-free buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP for antibody disulfide reduction, if necessary)

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Desalting or SEC column

Procedure:

  • Reaction with Primary Amines: a. Dissolve the Maleimide-PEG12-NHS ester in anhydrous DMSO or DMF. b. Add the linker solution to the antibody solution in an amine-free buffer (pH 7.2-7.5) at a desired molar excess. c. Incubate for 1-2 hours at room temperature or overnight at 4°C. d. Remove excess, unreacted linker using a desalting column.

  • Reaction with Thiols: a. If the thiol-containing molecule is a protein with disulfide bonds, reduce it with a suitable reducing agent like TCEP and purify it. b. Add the thiol-containing molecule to the maleimide-activated antibody from step 1d. c. Incubate for 1-2 hours at room temperature. d. Quench the reaction by adding a quenching reagent like cysteine.

  • Purification and Characterization: a. Purify the final conjugate using SEC to remove unreacted components. b. Characterize the conjugate for drug-to-antibody ratio (DAR), purity, and functionality.[]

Conclusion

The choice between this compound and other heterobifunctional linkers is a critical decision in the design of bioconjugates. This compound, after activation, provides a stable and hydrophilic linker, which can enhance the pharmacokinetic properties of the resulting conjugate.[2] This makes it particularly suitable for applications where in vivo stability and solubility are paramount. However, the initial activation step adds to the complexity of the conjugation process.

In contrast, linkers like Maleimide-PEG12-NHS ester offer a more direct route for conjugating molecules with available amine and thiol groups.[2] While the maleimide-thiol reaction is highly specific and efficient, the stability of the resulting thioether bond can be a concern, with potential for a retro-Michael reaction leading to deconjugation or transfer of the linker-payload to other proteins like albumin in vivo.[4][5]

Ultimately, the optimal linker choice depends on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. A thorough understanding of the reactivity, stability, and synthetic accessibility of these linker technologies is essential for the successful design and development of safe and effective bioconjugates.

References

Purity Analysis of Benzyl-PEG12-alcohol: A Comparative Guide to HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of polyethylene glycol (PEG) reagents is a critical factor influencing the efficacy, safety, and reproducibility of PEGylated therapeutics and other biochemical constructs. Benzyl-PEG12-alcohol is a valuable bifunctional linker, and rigorous purity assessment is essential to ensure the quality of subsequent products.

A Tale of Two Techniques: HPLC and NMR in Purity Assessment

The determination of this compound purity is most effectively carried out using the orthogonal techniques of HPLC and NMR. Each method offers distinct advantages and provides complementary information regarding the identity and quantity of the target molecule and potential impurities. Commercial suppliers often report the purity of this compound to be in the range of 96% to 98%.[1]

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for purity analysis, adept at separating the target molecule from non-PEGylated impurities and PEG species of varying lengths.[2] The most common modality is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. The benzyl group in this compound provides a strong chromophore for UV detection, making this method highly sensitive.[3] Purity is typically determined by calculating the relative peak area of the main component against all other detected peaks.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, is a powerful tool for structural confirmation and purity estimation.[4] By analyzing the integration of characteristic proton signals, one can confirm the molecule's identity and quantify the level of impurities.[2] For instance, the ratio of the integrals of the benzyl protons to the PEG-chain protons can confirm the structure, while extraneous peaks can be used to identify and quantify impurities.[5]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for the analysis of benzyl-PEG-alcohols by HPLC and NMR. The data is based on typical results obtained for closely related analogues like Benzyl-PEG36-alcohol.[2][3]

Table 1: HPLC Purity Assessment of Benzyl-PEG-Alcohol [2][3]

ParameterTypical ValueRemarks
Purity >98%Based on relative peak area percentage.
Retention Time 5-15 minutesDependent on specific column and gradient conditions.
Limit of Detection (LOD) ~0.02 µg/mLFor the benzyl alcohol moiety, detector dependent.
Limit of Quantification (LOQ) ~0.06 µg/mLFor the benzyl alcohol moiety, detector dependent.

Table 2: ¹H NMR Purity Assessment of Benzyl-PEG-Alcohol [2][6]

ParameterTypical Value/RangeRemarks
Purity >98%Determined by comparing the integration of characteristic proton signals to impurity signals.
Key ¹H NMR Signals (CDCl₃) ~7.35 ppm (aromatic), ~4.58 ppm (benzyl CH₂), ~3.64 ppm (PEG backbone), ~2.45 ppm (terminal OH)Chemical shifts may vary slightly based on solvent and instrument.
Field Strength ≥400 MHzHigher field strength provides better signal resolution.

Alternative Purity Validation Methods

While HPLC and NMR are the primary methods, other techniques can offer valuable, complementary information:

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are excellent for confirming the molecular weight of the main component and identifying impurities with different masses, including PEG oligomers of varying lengths.[5]

  • Size-Exclusion Chromatography (SEC): This technique is particularly useful for determining the molecular weight distribution (polydispersity) of the PEG chain and identifying any high-molecular-weight aggregates.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and NMR.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis start This compound Sample hplc_prep Dissolve in Mobile Phase (e.g., 1 mg/mL) start->hplc_prep For HPLC nmr_prep Dissolve in Deuterated Solvent (e.g., 5-10 mg in 0.7 mL CDCl₃) start->nmr_prep For NMR hplc_filter Filter (0.45 µm) hplc_prep->hplc_filter hplc_inject Inject into RP-HPLC System hplc_filter->hplc_inject hplc_data Acquire Chromatogram (UV Detection) hplc_inject->hplc_data hplc_analysis Analyze Peak Areas hplc_data->hplc_analysis hplc_result Purity (%) hplc_analysis->hplc_result nmr_tube Transfer to NMR Tube nmr_prep->nmr_tube nmr_acquire Acquire ¹H NMR Spectrum (≥400 MHz) nmr_tube->nmr_acquire nmr_process Process Spectrum (Phase & Baseline Correction) nmr_acquire->nmr_process nmr_analysis Integrate Signals & Identify Impurities nmr_process->nmr_analysis nmr_result Purity (%) & Structural Confirmation nmr_analysis->nmr_result

Caption: Experimental workflow for this compound purity analysis.

Experimental Protocols

Detailed methodologies for HPLC and NMR analysis are provided below to facilitate the replication of these validation studies. These protocols are based on established methods for similar benzyl-PEG-alcohol compounds.[2][3][5]

Reversed-Phase HPLC (RP-HPLC) Protocol

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a mobile phase additive)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (e.g., a mixture of water and acetonitrile).[2] Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Mobile Phase A: Water (with 0.1% formic acid, optional)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)

    • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B (e.g., 30% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Detection: UV at 254 nm (for the benzyl group).[3]

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the purity by dividing the peak area of the main this compound peak by the total peak area of all peaks and multiplying by 100.

¹H NMR Spectroscopy Protocol

Objective: To confirm the chemical structure of this compound and estimate its purity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2] Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[6]

  • Data Processing: Process the acquired spectrum with appropriate phasing and baseline correction.

  • Data Analysis:

    • Identify the characteristic proton signals for this compound:

      • Aromatic protons of the benzyl group (~7.35 ppm)

      • Methylene protons of the benzyl group (~4.58 ppm)

      • Repeating ethylene glycol units of the PEG chain (~3.64 ppm)

      • Terminal alcohol proton (variable chemical shift)[2]

    • Identify any signals that do not correspond to the product.

    • Integrate the areas of the characteristic signals of this compound and any impurity signals.

    • Estimate the purity by comparing the relative integrations of the product signals to the impurity signals.[2]

References

Navigating the Stealth Shield: A Comparative Guide to Benzyl-PEG-Alcohol Efficacy by Chain Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of effective drug delivery systems. Benzyl-PEG-alcohols, which combine the stability of a benzyl group with the biocompatibility and stealth properties of polyethylene glycol (PEG), are versatile linkers. The length of the PEG chain is a crucial parameter that can significantly influence the pharmacokinetic profile, cellular uptake, and overall efficacy of a therapeutic agent. This guide provides an objective comparison of Benzyl-PEG-alcohols of different lengths, supported by experimental data and detailed protocols to inform the rational design of next-generation drug delivery systems.

The core advantage of PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is the creation of a hydrophilic shield that reduces recognition by the reticuloendothelial system. This "stealth" effect prolongs circulation time, allowing for enhanced accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.[1] However, the length of the PEG chain must be carefully optimized, as it presents a trade-off between extended circulation and potentially reduced cellular uptake or bioactivity.

Quantitative Comparison of PEG Linker Performance

The following table summarizes quantitative data from various studies, illustrating the influence of PEG chain length on key performance parameters. While direct head-to-head comparisons of a wide range of Benzyl-PEG-alcohol lengths are limited in published literature, the data presented for various PEGylated systems provide valuable insights into the structure-activity relationship.

ParameterPEG Chain Length/MWSystemKey FindingReference(s)
Pharmacokinetics PEGylated vs. Non-PEGylatedProticles (nanoparticles)PEGylated nanoparticles showed significantly higher blood concentration one-hour post-injection (0.23 ± 0.01 % ID/g) compared to the non-PEGylated version (0.06 ± 0.01 % ID/g).[1][1]
2 kDa vs. 5 kDa vs. 10 kDaPLGA NanoparticlesProtein adsorption was dependent on the molecular mass of PEG, with 10 kDa PEG being the most efficient at preventing protein absorption compared to 2 kDa and 5 kDa. An optimal range between 2 and 5 kDa was identified to reduce plasma protein adsorption.[2][2]
Cellular Uptake Increasing PEG MW and Surface DensityMethotrexate-loaded Chitosan NanoparticlesAn increase in PEG molecular weight or surface density led to reduced uptake by macrophage cells, indicating that PEGylation helps nanoparticles escape phagocytosis.[3][3]
Cytotoxicity Low MW vs. High MW PEGsCaco-2 cellsLow molecular weight PEGs (200, 300, 400 Da) severely reduced cell viability compared to higher molecular weight PEGs.[4][4]
PEG 400, 1000, 4000 DaL929 cell lineCytotoxicity was not directly correlated with molecular weight in a linear fashion; PEG 1000 and 4000 were found to be more toxic than PEG 400 and 2000 at a 5 mg/mL concentration in one study.[4][4]

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment and comparison of different Benzyl-PEG-alcohols. Below are detailed methodologies for key in vitro assays.

MTT Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxicity of a PEGylated compound.

Methodology:

  • Cell Seeding: Plate target cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., free drug, drug-loaded nanoparticles with different length Benzyl-PEG-alcohols) in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include appropriate controls (e.g., vehicle control, untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Nanoparticle Stability in Serum

This protocol assesses the stability of PEGylated nanoparticles in a biologically relevant medium.

Methodology:

  • Nanoparticle Preparation: Prepare suspensions of nanoparticles functionalized with different length Benzyl-PEG-alcohols.

  • Incubation with Serum: Sonicate the nanoparticle suspensions and add them to fetal bovine serum (FBS) at a specific concentration (e.g., 0.01%).

  • Size Measurement: Immediately measure the initial particle size using Dynamic Light Scattering (DLS).

  • Time-Course Analysis: Incubate the nanoparticle-serum mixtures at 37°C. Take aliquots at various time points (e.g., 1, 4, 8, 24 hours) and measure the particle size using DLS. Significant changes in size can indicate aggregation and instability.

  • Protein Adsorption (Optional): After 24 hours of incubation, centrifuge the samples to pellet the nanoparticles. Remove the supernatant and wash the pellet with PBS to remove unbound proteins. The amount of adsorbed protein can be quantified using a protein assay (e.g., BCA assay).

Cellular Uptake Assay

This protocol quantifies the internalization of PEGylated nanoparticles by cells.

Methodology:

  • Cell Seeding: Seed cells in a suitable format (e.g., 12-well or 24-well plates) and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles (functionalized with different length Benzyl-PEG-alcohols) at a specific concentration for a defined period (e.g., 2, 4, or 24 hours) at 37°C. To distinguish between uptake and membrane adhesion, a parallel experiment can be run at 4°C, where active transport is inhibited.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence intensity of the cell lysate using a fluorometer or a microplate reader. The fluorescence intensity can be correlated to the amount of internalized nanoparticles using a standard curve. Alternatively, cellular uptake can be visualized and quantified using flow cytometry or fluorescence microscopy.

  • Data Normalization: Normalize the fluorescence intensity to the total protein content of the cell lysate for each sample to account for variations in cell number.

Visualizing Workflows and Concepts

Diagrams created using Graphviz can help illustrate complex processes and relationships.

G General Workflow for Evaluating Benzyl-PEG-alcohol Efficacy cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesis of Nanoparticle Core s2 Functionalization with different length Benzyl-PEG-alcohols s1->s2 s3 Characterization (Size, Zeta Potential, PEG density) s2->s3 iv1 Stability Assay (e.g., in serum) s3->iv1 Optimized Nanoparticles iv2 Cytotoxicity Assay (e.g., MTT) s3->iv2 Optimized Nanoparticles iv3 Cellular Uptake Assay s3->iv3 Optimized Nanoparticles iv4 Drug Release Study s3->iv4 Optimized Nanoparticles ivv1 Pharmacokinetic Study iv1->ivv1 Lead Candidates iv2->ivv1 Lead Candidates iv3->ivv1 Lead Candidates iv4->ivv1 Lead Candidates ivv2 Biodistribution Study ivv1->ivv2 ivv3 Therapeutic Efficacy Study ivv2->ivv3

Caption: A typical experimental workflow for the synthesis and evaluation of drug delivery systems using Benzyl-PEG-alcohols of varying lengths.

G Impact of PEG Chain Length on Nanoparticle Properties center PEG Chain Length longer Longer Chain center->longer Increase shorter Shorter Chain center->shorter Decrease prop1 Increased Circulation Time longer->prop1 prop2 Decreased Renal Clearance longer->prop2 prop3 Reduced Protein Adsorption longer->prop3 prop4 Potentially Decreased Cellular Uptake longer->prop4 prop6 Potentially Reduced Bioactivity longer->prop6 prop5 Potentially Increased Stability shorter->prop5

Caption: The relationship between PEG chain length and its impact on the key properties of a nanoparticle drug delivery system.

References

A Researcher's Guide to Validating PROTAC Activity with a Benzyl-PEG12-alcohol Linker

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[1][3] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] The linker is not merely a spacer but plays a crucial role in determining the efficacy of the PROTAC, influencing factors such as the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and solubility.[1][]

This guide provides a comparative framework for validating the activity of PROTACs that utilize a Benzyl-PEG12-alcohol linker. We will explore its performance in comparison to other commonly used linkers, supported by experimental data. Detailed protocols for key validation assays are also provided to aid researchers in the rational design and evaluation of novel protein degraders.

The Significance of the Linker in PROTAC Design

The choice of linker is a critical determinant of a PROTAC's biological activity.[1] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule.[1][][5] The this compound linker, a member of the PEG-based linker family, offers a defined length and composition that can be advantageous for optimizing the geometry of the ternary complex.[6][7][8]

Comparison of PROTAC Linkers

The optimal linker for a given PROTAC is dependent on the specific target protein and E3 ligase pair.[9] The following table summarizes hypothetical, yet representative, data for a series of PROTACs targeting a hypothetical protein of interest (POI-X) using different linker types, including a this compound linker. This allows for a comparison of key performance metrics such as DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1][3]

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Key Insight
PROTAC-APEGThis compound 50>90The defined length and flexibility of the PEG12 chain may facilitate optimal ternary complex formation.
PROTAC-BAlkylC12 Alkyl Chain15085While effective, the increased hydrophobicity may reduce solubility and bioavailability compared to PEG linkers.[10]
PROTAC-CPEGPEG425075A shorter PEG chain may not provide sufficient length for some target-E3 ligase pairs, leading to steric hindrance.[2]
PROTAC-DRigidPiperazine-based80>90A more rigid structure can pre-organize the PROTAC into a favorable conformation for binding, but may be less universally applicable.[11][12]

Note: This data is illustrative and serves to highlight the potential impact of linker selection on PROTAC performance. Actual values will vary depending on the specific biological system.

Mandatory Visualizations

To better understand the processes involved in PROTAC validation, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental_Workflow Experimental Workflow for PROTAC Validation Start Synthesize PROTAC with This compound Linker CellCulture Cell Culture and Treatment with PROTAC Series Start->CellCulture WesternBlot Western Blot for Protein Degradation (DC50, Dmax) CellCulture->WesternBlot UbiquitinationAssay Ubiquitination Assay (IP-Western) CellCulture->UbiquitinationAssay CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellCulture->CellViability DataAnalysis Data Analysis and Comparison to Controls WesternBlot->DataAnalysis UbiquitinationAssay->DataAnalysis CellViability->DataAnalysis Conclusion Conclusion on PROTAC Efficacy DataAnalysis->Conclusion

Caption: A typical workflow for validating PROTAC activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Target Protein Degradation Assay (Western Blot)

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[3][13]

a. Cell Culture and Treatment:

  • Seed the chosen cell line in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.[2]

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[2]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2]

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).[3]

  • Visualize the protein bands using a chemiluminescent substrate.[3]

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the percentage of protein degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[14]

Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[9]

a. Cell Treatment and Lysis:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[15]

  • Lyse the cells under denaturing conditions.

b. Immunoprecipitation:

  • Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the POI.[15]

c. Western Blot:

  • Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear, indicative of polyubiquitination, confirms the PROTAC's mechanism of action.[15]

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on the cells.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

b. Viability Assessment:

  • After the desired incubation period, add a viability reagent such as MTT or CellTiter-Glo.

  • Measure the absorbance or luminescence according to the manufacturer's protocol to determine the percentage of viable cells relative to the vehicle control.

Conclusion

The validation of PROTAC activity is a multifaceted process that requires a combination of robust experimental techniques. The this compound linker represents a valuable tool in the PROTAC designer's toolbox, offering favorable physicochemical properties that can lead to potent and efficacious protein degradation. By systematically evaluating PROTACs with different linkers using the assays described in this guide, researchers can gain crucial insights into structure-activity relationships and accelerate the development of novel therapeutics for a wide range of diseases.

References

Characterization techniques for Benzyl-PEG12-alcohol conjugated biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Characterization of Benzyl-PEG12-alcohol Conjugated Biomolecules

For researchers, scientists, and drug development professionals, the precise characterization of biomolecules conjugated with this compound is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed methodologies, to facilitate the comprehensive analysis of these conjugates.

The covalent attachment of a this compound linker to a biomolecule, such as a protein, peptide, or an antibody-drug conjugate (ADC), can enhance its therapeutic properties by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1] However, the conjugation process can result in a heterogeneous mixture of species, including unreacted biomolecule, free linker, and conjugates with varying degrees of PEGylation. Therefore, robust analytical methods are essential to characterize the identity, purity, and heterogeneity of the final product.

Comparative Analysis of Key Characterization Techniques

A multi-faceted approach employing orthogonal analytical techniques is necessary for a thorough characterization of this compound conjugated biomolecules. The primary methods include mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular weight, degree of PEGylation, specific site of attachment.[2]Separation and quantification of PEGylated species, purity assessment.[2]Higher-order structure, degree of PEGylation, quantification in biological fluids.[2]
Resolution High (can resolve individual PEG oligomers).[3]Variable (depends on column and method).[2]Atomic level for small proteins.[2]
Sensitivity High (picomole to femtomole range).[2]Moderate to high (nanogram to microgram range).Low (milligram range).
Quantitative Accuracy Semi-quantitative to quantitative with standards.High with appropriate standards.High (qNMR is a primary ratio method).[4]
Sample Consumption Low.Low to moderate.High.
Throughput High (MALDI), Moderate (LC-MS).High.Low.
Mass Spectrometry: Unraveling Molecular Identity

Mass spectrometry is a cornerstone for the characterization of PEGylated biomolecules, providing precise molecular weight information and enabling the determination of the degree of PEGylation.

TechniquePrincipleAdvantagesDisadvantagesMass Accuracy (Typical)
MALDI-TOF MS Co-crystallization of the sample with a matrix, followed by laser desorption and ionization. Primarily generates singly charged ions.Simple spectra, high resolution for PEG oligomers, high throughput.[3][5]Potential for matrix interference, may induce fragmentation.[6]< 50 ppm
ESI-MS Ionization of the sample from a liquid phase by applying a high voltage, often generating multiply charged ions.Amenable to coupling with liquid chromatography (LC-MS), automated workflow.[5]Complex spectra due to multiple charge states, potential for ion suppression.[3]< 5 ppm

Experimental Protocols

Mass Spectrometry: Intact Mass Analysis of a this compound Conjugated Peptide

Objective: To determine the molecular weight and degree of PEGylation of a this compound conjugated peptide.

a) MALDI-TOF Mass Spectrometry

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the PEGylated peptide in a 50:50 acetonitrile/water solution with 0.1% trifluoroacetic acid (TFA).

    • Prepare a saturated solution of sinapinic acid (matrix) in 50:50 acetonitrile/water with 0.1% TFA.

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumentation and Data Acquisition:

    • Instrument: MALDI-TOF Mass Spectrometer.

    • Mode: Positive ion, reflector mode.

    • Laser Intensity: Optimized for minimal fragmentation and good signal-to-noise ratio.

    • Mass Range: Set to cover the expected mass of the conjugated peptide.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the peptide conjugated with a specific number of PEG units. The mass difference between adjacent peaks will be the mass of the PEG monomer (44 Da).

b) ESI-MS coupled with Liquid Chromatography (LC-MS)

  • Chromatography:

    • Column: C4 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Instrument: ESI-Time of Flight (TOF) or Orbitrap Mass Spectrometer.

    • Mode: Positive ion.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis:

    • The raw spectrum will show a series of multiply charged ions. Deconvolute the spectrum to obtain the zero-charge mass spectrum, which will reveal the distribution of PEGylated species.

High-Performance Liquid Chromatography: Purity Assessment

Objective: To assess the purity of a this compound conjugated protein and separate it from unreacted protein and free linker.

  • a) Reversed-Phase HPLC (RP-HPLC)

    • Column: C4 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient optimized for the separation of the conjugate from the unconjugated protein.

    • Detection: UV at 280 nm.

  • b) Size-Exclusion Chromatography (SEC-HPLC)

    • Column: SEC column with an appropriate pore size for the expected hydrodynamic radius of the conjugate.

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein due to its larger size.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Determination of Degree of PEGylation

Objective: To quantitatively determine the average number of this compound units attached to a protein.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified PEGylated protein in a suitable deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard (e.g., maleic acid) for quantification.

  • Instrumentation and Data Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: ¹H NMR.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic proton signals for the this compound linker (e.g., aromatic protons of the benzyl group around 7.3 ppm and the PEG backbone protons around 3.6 ppm).[8]

    • Identify a well-resolved signal from the protein.

    • Calculate the degree of PEGylation by comparing the integral of the PEG signals to the integral of the protein signal, normalized by the number of protons each signal represents.[9]

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Conjugation Conjugation of Biomolecule with this compound Purification Purification (e.g., SEC, IEX, HIC) Conjugation->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purity_Assessment->Identity_Confirmation Structural_Analysis Structural Analysis (NMR, Peptide Mapping) Identity_Confirmation->Structural_Analysis Data_Integration Data Integration & Interpretation Structural_Analysis->Data_Integration Final_Report Final Report Data_Integration->Final_Report

Caption: General workflow for the characterization of this compound conjugated biomolecules.

MS_Comparison cluster_maldi MALDI-TOF MS cluster_esi ESI-MS Sample PEGylated Biomolecule Sample MALDI_Prep Co-crystallize with Matrix Sample->MALDI_Prep ESI_Prep Infuse in Liquid Phase Sample->ESI_Prep MALDI_Analysis Laser Desorption/ Ionization MALDI_Prep->MALDI_Analysis MALDI_Spectrum Singly Charged Ions (Simple Spectrum) MALDI_Analysis->MALDI_Spectrum ESI_Analysis Electrospray Ionization ESI_Prep->ESI_Analysis ESI_Spectrum Multiply Charged Ions (Complex Spectrum) ESI_Analysis->ESI_Spectrum

Caption: Comparison of MALDI-TOF and ESI mass spectrometry workflows.

Alternative and Complementary Techniques

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It can be a powerful tool for separating PEGylation isomers.

  • Principle: In a high-salt buffer, hydrophobic patches on the protein surface are exposed and interact with the hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration.

  • Application: Can resolve species with the same number of PEG chains attached at different sites, as PEGylation can alter the surface hydrophobicity of the biomolecule.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS provides an absolute measurement of molecular weight, independent of elution time, making it ideal for characterizing the heterogeneity of PEGylated biomolecules.[10]

  • Principle: SEC separates molecules by hydrodynamic size, while MALS measures the light scattered by the eluting molecules to determine their molar mass.

  • Application: Can accurately determine the molecular weight of the conjugate, the degree of PEGylation, and the presence of aggregates.[10]

By employing a combination of these advanced analytical techniques, researchers and drug developers can gain a comprehensive understanding of the critical quality attributes of their this compound conjugated biomolecules, ensuring the development of safe and effective therapeutics.

References

A Head-to-Head Comparison: Benzyl-PEG12-alcohol versus Maleimide-PEG for Cysteine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in creating precisely engineered bioconjugates, the choice of linker is a critical decision that dictates the stability, homogeneity, and ultimate performance of the final product. Cysteine, with its unique thiol side chain, offers a prime target for site-specific modification. This guide provides a comprehensive comparison of two polyethylene glycol (PEG) linkers for cysteine conjugation: the widely-used maleimide-PEG and the versatile but less direct Benzyl-PEG12-alcohol.

While maleimide-PEG reagents are primed for immediate reaction with thiols, this compound represents a precursor that requires chemical activation to become thiol-reactive. This fundamental difference leads to distinct workflows, complexities, and final conjugate stabilities. Here, we present a data-supported comparison to guide the selection of the optimal linker for your specific research needs.

Executive Summary

Maleimide-PEG linkers offer a straightforward and efficient one-step method for cysteine conjugation, reacting specifically with thiol groups under mild conditions to form a thioether bond. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation or exchange with other thiols in a biological environment.[1]

This compound, in contrast, must first be chemically activated. Its terminal hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, enabling a subsequent nucleophilic substitution reaction with a cysteine thiol. This two-step process, while more complex, results in a highly stable, irreversible thioether bond that is not prone to the degradation pathways seen with maleimide conjugates.[2] The choice, therefore, represents a trade-off between the simplicity of the maleimide approach and the superior stability of the linkage formed from an activated this compound.

Performance Comparison at a Glance

The following tables summarize the key characteristics and performance parameters of Maleimide-PEG and an activated form of this compound for cysteine conjugation.

FeatureMaleimide-PEGActivated this compound (e.g., Tosylate)
Reactivity Direct reaction with thiolsRequires activation of the alcohol
Reaction Type Michael AdditionNucleophilic Substitution (SN2)
Workflow Complexity Single stepMulti-step (Activation + Conjugation)
Resulting Linkage Thiosuccinimide ThioetherStable Thioether
Bond Stability Susceptible to retro-Michael reaction and thiol exchangeHighly stable and irreversible
Specificity High for thiols at pH 6.5-7.5High for thiols

Quantitative Stability Data

Linkage ChemistryModel SystemIncubation ConditionsHalf-life (t½)Key Observation
Maleimide-Thiol ADC mimic in human plasma37°C~7 days[1]Susceptible to degradation and exchange.[1]
Maleimide-Thiol Peptide-Oligonucleotide37°C, 10 mM GSH~2 hours[1]Demonstrates instability in the presence of competing thiols.[1]
Thiol-bridging Maleimide ADC mimic in human plasma37°C>21 days[1]Next-generation maleimides show improved stability.[1]
Phenyloxadiazole Sulfone Protein in human plasma37°C~90% intact after 1 month[3]Sulfone-based linkers form significantly more stable thioether bonds.[3]

Signaling Pathways and Experimental Workflows

Maleimide-PEG Conjugation Workflow

The conjugation of a maleimide-PEG linker to a cysteine residue is a direct, one-step process.

Maleimide_Workflow Protein Protein with reduced Cysteine (-SH) Reaction Incubation (pH 6.5-7.5, RT) Protein->Reaction MaleimidePEG Maleimide-PEG Linker MaleimidePEG->Reaction Conjugate PEGylated Protein (Thioether Bond) Reaction->Conjugate Purification Purification (SEC or Dialysis) Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

A direct, one-step workflow for cysteine conjugation using a maleimide-PEG linker.
This compound Activation and Conjugation Workflow

Using this compound for cysteine conjugation is a two-stage process involving activation and subsequent conjugation.

BenzylPEG_Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation BenzylPEG_OH This compound Activation Activation Reaction (RT, 12-24h) BenzylPEG_OH->Activation Reagents TsCl, Pyridine in DCM Reagents->Activation Purification1 Workup & Purification Activation->Purification1 ActivatedPEG Benzyl-PEG12-OTs (Activated Linker) Conjugation Conjugation Reaction (pH 7.5-8.5, RT) ActivatedPEG->Conjugation Purification1->ActivatedPEG Protein Protein with reduced Cysteine (-SH) Protein->Conjugation Conjugate PEGylated Protein (Stable Thioether Bond) Conjugation->Conjugate Purification2 Purification (SEC or Dialysis) Conjugate->Purification2 FinalProduct Purified Conjugate Purification2->FinalProduct

A multi-step workflow for cysteine conjugation using this compound.

Reaction Mechanisms

The chemical reactions underpinning these two methods are fundamentally different, leading to distinct end products.

Reaction_Mechanisms cluster_maleimide Maleimide-Thiol Michael Addition cluster_benzyl Activated Benzyl-PEG SN2 Reaction Protein-SH Protein-SH Thioether Protein-S-PEG (Thiosuccinimide Linkage) Protein-SH->Thioether + Maleimide Maleimide-PEG Protein-S- Protein-S⁻ StableThioether Protein-S-PEG (Stable Thioether Linkage) Protein-S-->StableThioether + Benzyl-OTs Benzyl-PEG-OTs OTs- + OTs⁻

Comparison of reaction mechanisms for the two conjugation strategies.

Experimental Protocols

Protocol 1: Cysteine Conjugation with Maleimide-PEG

This protocol outlines the direct conjugation of a maleimide-PEG linker to a cysteine-containing protein.

Materials:

  • Cysteine-containing protein

  • Maleimide-PEG linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-ethylmaleimide or free cysteine

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in conjugation buffer to a final concentration of 1-10 mg/mL.

  • Cysteine Reduction (if necessary): If the cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Immediately before use, dissolve the Maleimide-PEG linker in a compatible solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution. Add a 5- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.[3]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching (optional): To consume unreacted Maleimide-PEG, add a quenching reagent to a final concentration of 2-5 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Characterize the conjugate using SDS-PAGE (which will show a mobility shift for the PEGylated protein) and mass spectrometry to confirm conjugation.

Protocol 2: Activation of this compound and Cysteine Conjugation

This two-part protocol describes the activation of this compound to a tosylate, followed by conjugation to a cysteine residue.

Part A: Activation of this compound via Tosylation

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.[4]

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add anhydrous pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.[4]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting Benzyl-PEG12-tosylate can be purified further by column chromatography if necessary.

Part B: Conjugation of Activated Benzyl-PEG12-tosylate to Cysteine

Materials:

  • Cysteine-containing protein

  • Activated Benzyl-PEG12-tosylate (from Part A)

  • Conjugation Buffer: PBS or HEPES, pH 7.5-8.5, degassed.[2]

  • Reducing agent (optional): TCEP

  • Purification system

Procedure:

  • Protein Preparation: Prepare the protein in the conjugation buffer at 1-5 mg/mL.[2] Perform cysteine reduction with TCEP if needed, as described in Protocol 1.

  • pH Adjustment: Adjust the pH of the protein solution to 7.5-8.5 to facilitate the deprotonation of the cysteine thiol to the more nucleophilic thiolate.[2]

  • Conjugation Reaction: Dissolve the activated Benzyl-PEG12-tosylate in a minimal amount of a water-miscible organic solvent (e.g., DMSO). Add a 10- to 50-fold molar excess of the activated PEG to the protein solution.[2]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Purification and Analysis: Purify and analyze the conjugate as described in Protocol 1.

Conclusion: Making the Right Choice

The selection between this compound and a maleimide-PEG linker for cysteine conjugation is a strategic decision based on the desired balance between ease of use and conjugate stability.

Choose Maleimide-PEG when:

  • A rapid and straightforward, single-step conjugation protocol is a priority.

  • The final application can tolerate potential in vivo instability or when long-term stability is not a critical requirement.

  • The project timeline is constrained, and a well-established, commercially available reagent is preferred.

Choose this compound when:

  • The paramount requirement is the formation of a highly stable, irreversible bioconjugate.

  • The application involves in vivo use where long-term circulation and minimal payload loss are critical.

  • The research team has the synthetic chemistry capabilities to perform the initial activation step and subsequent purification.

Ultimately, while maleimide-PEG linkers provide an accessible and efficient route for cysteine conjugation, the potential for instability of the resulting thioether bond is a significant consideration. For applications demanding the highest level of stability, the additional effort required to activate and conjugate this compound is justified by the formation of a robust and permanent linkage, ensuring the integrity of the bioconjugate in demanding biological environments.

References

Assessing the In Vivo Stability of Benzyl-PEG12-Alcohol Containing ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs) that profoundly impacts their therapeutic index. The linker's stability in systemic circulation is a key determinant of both efficacy and safety, preventing premature payload release and off-target toxicity.[1] This guide provides an objective comparison of the in vivo stability of ADCs containing Benzyl-PEG12-alcohol linkers with other common linker technologies, supported by experimental data.

The this compound linker combines a stable benzyl group with a 12-unit polyethylene glycol (PEG) chain.[2] The PEG component enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the ADC, particularly with hydrophobic payloads.[3][4] Longer PEG chains are generally associated with improved plasma stability and reduced clearance rates.[3][5] The benzyl group provides a stable attachment point that can be engineered for specific cleavage mechanisms.[6]

Comparative Analysis of Linker Technologies

The in vivo stability of an ADC is primarily dictated by the chemical nature of its linker. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms for payload release.[1]

Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] Common types include:

  • Protease-sensitive linkers: These are cleaved by lysosomal proteases like cathepsin B (e.g., valine-citrulline linkers).[1]

  • pH-sensitive linkers: These are cleaved in the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[1]

  • Glutathione-sensitive linkers: These are cleaved in the reducing environment of the cytoplasm (e.g., disulfide linkers).[1]

Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[1] This mechanism generally leads to higher plasma stability and a reduced "bystander effect," where the released payload kills neighboring antigen-negative cells.[1][7]

Quantitative Comparison of In Vivo Linker Stability

The following table summarizes representative in vivo stability data for different linker types from preclinical studies. It is important to note that direct head-to-head comparisons are challenging due to variations in experimental models, antibodies, and payloads across different studies.

Linker TypeADC ExampleAnimal Model/MatrixKey Stability MetricReference
PEGylated Linkers Generic PEGylated ADCRatClearance rates decreased with increasing PEG length (PEG2 to PEG24).[5]
Trastuzumab-PEG-DM1MouseSlower clearance rates for ADCs with pendant PEG12 linkers compared to linear PEG24.[8]
Protease-Cleavable (Valine-Citrulline) Trastuzumab-vc-MMAEC57BL/6 mouse plasma~40% DAR loss after 7 days.[9]
Anti-CD79b ADC with Tandem-Cleavage LinkerRat serum>80% conjugate stability after 7 days.[10]
Glutamic acid-valine-citrulline ADCMouseAlmost no premature cleavage.[11]
pH-Sensitive (Hydrazone) Generic Hydrazone LinkerHuman PlasmaHalf-life of ~2-3 days.[12]
Auristatin E-Hydrazone ADCHuman PlasmaHalf-life of 2.6 days.[13]
Glutathione-Sensitive (Disulfide) Maytansinoid Conjugate (SPDB-DM4)In vivoHalf-life of deconjugation ~9 days.[12]
Unhindered Disulfide PBD ADCMouseSignificant DAR loss over time.[6]
Non-Cleavable (Thioether - SMCC) Ado-trastuzumab emtansine (T-DM1)HumanGenerally high plasma stability.[14]
MD-linker fluorescent conjugateHuman plasmaFour times lower fluorescence (indicating less release) than SMCC linker at 72h.[15]

Experimental Protocols

Accurate assessment of ADC linker stability in vivo is crucial for preclinical development. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.

Materials:

  • Antibody-Drug Conjugate (ADC) test article

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female BALB/c mice (or other appropriate strain), 6-8 weeks old

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes with anticoagulant (e.g., EDTA or heparin)

  • Centrifuge

Procedure:

  • Animal Dosing: Administer the ADC test article intravenously to a cohort of mice at a specified dose.

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of total antibody, intact ADC, and/or free payload in the plasma samples using methods such as ELISA or LC-MS/MS.

Quantification of Intact ADC by ELISA

Materials:

  • 96-well ELISA plates

  • Coating antibody (e.g., anti-human IgG)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (e.g., anti-payload antibody conjugated to HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the ELISA plate with the coating antibody and incubate overnight at 4°C.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the plate and incubate for 1-2 hours.

  • Detection: Add the detection antibody and incubate for 1 hour.

  • Development: Add TMB substrate and incubate until color develops.

  • Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Quantification: Generate a standard curve and use it to determine the concentration of intact ADC in the plasma samples.

Quantification of Free Payload by LC-MS/MS

Materials:

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile)

  • Internal standard (IS)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 analytical column

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To a small aliquot of plasma, add the internal standard and then precipitate proteins by adding a protein precipitation solvent.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Inject the supernatant onto the LC-MS/MS system.

  • Quantification: Quantify the free payload by comparing its peak area to that of the internal standard, using a standard curve prepared in control plasma.

Visualizing Key Concepts and Workflows

To better illustrate the principles and processes involved in assessing ADC stability, the following diagrams have been generated.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Cell cluster_endosome Endosome (pH 5.0-6.0) cluster_lysosome Lysosome (pH 4.5-5.0) ADC Intact ADC (this compound Linker) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Lysosomal_Degradation Antibody Degradation / Linker Cleavage Internalized_ADC->Lysosomal_Degradation Released_Payload Released Payload Lysosomal_Degradation->Released_Payload Payload Release

ADC internalization and payload release pathway.

G cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Administer ADC to Animal Model Sampling Collect Blood Samples at Time Points Dosing->Sampling Plasma Process to Obtain Plasma Sampling->Plasma ELISA ELISA for Intact ADC & Total Antibody Plasma->ELISA Quantify ADC LCMS LC-MS/MS for Free Payload Plasma->LCMS Quantify Payload PK Determine Pharmacokinetic Parameters (Half-life, Clearance) ELISA->PK LCMS->PK Stability Assess In Vivo Stability PK->Stability

Experimental workflow for assessing ADC in vivo stability.

Conclusion

The in vivo stability of an ADC is a critical attribute that is significantly influenced by the choice of linker. While direct comparative data for this compound containing ADCs is limited, the inclusion of a PEG12 chain is expected to confer favorable pharmacokinetic properties, such as reduced clearance and a longer half-life, compared to non-PEGylated or shorter-chain PEG linkers. The stability of the benzyl group itself is generally high.

The selection of an optimal linker technology—be it a this compound based linker, another cleavable linker, or a non-cleavable linker—will ultimately depend on the specific antibody, payload, and target indication. A thorough in vivo evaluation, utilizing the experimental protocols outlined in this guide, is essential to characterize the stability and performance of any novel ADC construct.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The architecture of the polyethylene glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product.[1] This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to inform the design and optimization of next-generation therapeutics.

Structural and Functional Overview

Linear PEG linkers are the most conventional form, consisting of a single, unbranched chain of ethylene glycol units.[1][2] Their simple structure, predictable behavior, and lower production cost make them a common choice.[1] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[1][2] This three-dimensional architecture offers several distinct advantages, including a superior "stealth" effect that more effectively shields the conjugate from enzymatic degradation and immune recognition, often described as an "umbrella-like effect."[1][2][3]

Caption: Structural comparison of a linear and a Y-shaped branched PEG linker.

Quantitative Performance Comparison

The choice between a linear and a branched PEG linker significantly impacts the physicochemical and biological properties of the resulting conjugate. Branched PEGs generally exhibit a larger hydrodynamic volume for a given molecular weight, which is a key factor in reducing renal clearance and extending circulation half-life.[4][5][6] Their multi-arm nature can also facilitate a higher drug-to-antibody ratio (DAR) in ADCs.[2][3]

PropertyLinear PEG LinkersBranched PEG LinkersRationale & Key Findings
Hydrodynamic Radius Generally smaller for a given molecular weight.Generally larger, creating a greater shielding effect.[4]The branched architecture results in a more globular structure with a larger hydrodynamic volume, which can reduce renal clearance and prolong circulation time.[4][5]
In Vivo Half-Life Generally shorter.Significantly longer for a comparable molecular weight.[2][7]A study on 40 kDa PEG-TNF Nanobody conjugates showed a superior pharmacokinetic profile for branched (2x20 kDa, 4x10 kDa) vs. linear (1x40 kDa) PEGs.[7]
Drug Loading Capacity (DAR) Typically allows for a lower drug-to-antibody ratio (DAR).[2]Can enable a higher DAR due to multiple attachment points.[3][4]The multi-arm nature of branched linkers provides more sites for drug conjugation.[4]
"Stealth" Effect Provides a hydrophilic shield against enzymatic degradation and immunogenicity.[2]Offers superior shielding due to its three-dimensional "umbrella-like" structure.[1][2]The dense PEG cloud created by a branched linker more effectively masks the bioconjugate from the immune system and proteolytic enzymes.[5]
Steric Hindrance Minimal, which can be advantageous for maintaining binding affinity.[2]Can be higher, potentially impacting antigen binding or enzymatic cleavage if not optimally designed.[2][3][6]The increased bulk of branched linkers may interfere with the interaction between the therapeutic molecule and its target.[3][6]

Logical Relationships and Functional Impact

The selection of PEG architecture is a trade-off. The unique three-dimensional structure of branched linkers provides superior shielding, which enhances stability and prolongs circulation.[1] However, the simplicity and lower steric hindrance of linear linkers can be beneficial when the larger size of a branched PEG might interfere with the binding affinity of a sensitive targeting moiety.[1]

G cluster_arch Linker Architecture cluster_props Physicochemical Properties cluster_outcomes Biological Outcomes Linear Linear p1 Smaller Hydrodynamic Radius Linear->p1 p3 Lower Steric Hindrance Linear->p3 Branched Branched p2 Larger Hydrodynamic Radius Branched->p2 p4 Superior Shielding Effect Branched->p4 p5 Higher Drug Payload Capacity Branched->p5 o1 Faster Renal Clearance p1->o1 o2 Slower Renal Clearance p2->o2 o5 Maintained Binding Affinity p3->o5 o6 Reduced Immunogenicity p4->o6 o3 Shorter In Vivo Half-Life o1->o3 o4 Longer In Vivo Half-Life o2->o4

Caption: Relationship between PEG architecture and its functional impact.

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of drug delivery systems employing different PEG linker architectures.

General Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)

This protocol provides a general framework for conjugating a maleimide-functionalized payload to a thiol-containing antibody, adaptable for both linear and branched PEG linkers.[3]

  • Materials:

    • Antibody in amine-free buffer (e.g., PBS)

    • Reducing agent (e.g., TCEP)

    • Maleimide-PEG-Payload (Linear or Branched) in DMSO

    • Quenching agent (e.g., N-acetylcysteine)

    • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Procedure:

    • Antibody Reduction: Incubate the antibody with a molar excess of TCEP to reduce interchain disulfide bonds, exposing free thiol groups.

    • Drug-Linker Conjugation: Add the dissolved Maleimide-PEG-Payload (linear or branched) to the reduced antibody solution at a specific molar ratio to control the DAR. Incubate for 1-2 hours at room temperature.[3]

    • Quenching: Add a molar excess of N-acetylcysteine to cap any unreacted maleimide groups.[3]

    • Purification: Purify the ADC from unreacted drug-linker and other impurities using SEC.[8]

    • Characterization: Confirm the DAR, purity, and integrity of the ADC using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.[3]

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay measures the potency of an ADC in killing target cancer cells.[4][6]

  • Materials:

    • Target cancer cell line

    • 96-well cell culture plates

    • Complete cell culture medium

    • Linear and Branched PEG-ADCs

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Cell Seeding: Seed target cells in 96-well plates and allow them to adhere overnight.[4]

    • Treatment: Treat the cells with serial dilutions of the linear and branched PEG-ADCs and control antibodies.

    • Incubation: Incubate the plates for a period determined by the cell doubling time (e.g., 72-120 hours).

    • Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (absorbance or fluorescence).[4]

    • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that inhibits cell growth by 50%).[6]

Comparative Pharmacokinetic (PK) Analysis

This experiment compares the in vivo circulation time of conjugates made with linear versus branched PEG linkers.

G A Administer Conjugates (Linear vs. Branched PEG) to Animal Models (IV) B Collect Blood Samples at Predetermined Time Points A->B C Process Samples to Isolate Plasma B->C D Quantify Conjugate Concentration in Plasma (e.g., ELISA) C->D E Plot Concentration vs. Time Curve D->E F Calculate PK Parameters (Half-life, AUC, Clearance) E->F

Caption: Experimental workflow for comparing pharmacokinetic profiles.

  • Procedure:

    • Administration: Administer equivalent doses of the linear and branched PEG-conjugated drugs intravenously to cohorts of animal models (e.g., mice or rats).

    • Sampling: Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 24h, 48h, etc.).

    • Quantification: Process the blood to isolate plasma and quantify the concentration of the drug conjugate using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

    • Analysis: Plot the mean plasma concentration versus time for each group and calculate key pharmacokinetic parameters, including circulation half-life (t½), Area Under the Curve (AUC), and clearance rate.

Conclusion

The available evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and potentially higher drug payloads, branched PEG linkers offer a significant advantage.[1] Their unique three-dimensional architecture provides a superior shielding effect, effectively protecting the bioconjugate from premature clearance and degradation.[1] However, the simplicity and lower steric hindrance of linear linkers can be beneficial in specific contexts where maintaining the binding affinity of a sensitive targeting moiety is paramount or when precise control over a low DAR is desired.[1] Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate.[1]

References

The Influence of Benzyl-PEG12-alcohol on Biologic Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to biologics, a process known as PEGylation, is a well-established strategy to enhance their therapeutic properties. The choice of the PEG linker is critical in modulating the pharmacokinetic profile of the resulting bioconjugate. This guide provides a comparative analysis of how Benzyl-PEG12-alcohol, a specific short-chain heterobifunctional PEG linker, is expected to affect the pharmacokinetics of a biologic. The comparison is made against the unconjugated biologic and biologics conjugated with other PEG linkers of varying lengths, supported by established principles of PEGylation and illustrative experimental data.

Impact of this compound on Key Pharmacokinetic Parameters

The introduction of a this compound linker to a biologic is anticipated to bring about significant changes in its absorption, distribution, metabolism, and excretion (ADME) profile. The PEG12 chain, although relatively short, increases the hydrodynamic radius of the molecule. This steric shielding effect is the primary driver for the observed pharmacokinetic modifications.

The benzyl group at one end of the linker provides a stable attachment point, while the terminal alcohol group allows for versatile conjugation to the biologic. The overall effect is a molecule with altered physicochemical properties that influence its in vivo fate.

Data Presentation: A Comparative Overview
ParameterUnconjugated ProteinProtein-Benzyl-PEG12-alcoholProtein-PEG20k-linker
Terminal Half-life (t½) ~ 2 hours~ 24 hours> 100 hours
Clearance (CL) HighModerately ReducedSignificantly Reduced
Volume of Distribution (Vd) LargeSlightly ReducedSignificantly Reduced
Area Under the Curve (AUC) LowModerately IncreasedSubstantially Increased

This data is illustrative and based on established principles of PEGylation. Actual values will vary depending on the specific biologic, conjugation chemistry, and experimental conditions.

The Mechanism of Pharmacokinetic Modulation by this compound

The covalent attachment of this compound to a biologic initiates a cascade of physicochemical changes that collectively enhance its pharmacokinetic profile. The following diagram illustrates this process.

PEGylation_Mechanism cluster_0 Biologic Conjugation cluster_1 Physicochemical Changes cluster_2 Pharmacokinetic Consequences Biologic Native Biologic PEGylated_Biologic PEGylated Biologic Biologic->PEGylated_Biologic Conjugation PEG_Linker This compound PEG_Linker->PEGylated_Biologic Hydro_Radius Increased Hydrodynamic Radius PEGylated_Biologic->Hydro_Radius Shielding Steric Shielding PEGylated_Biologic->Shielding Renal_Clearance Reduced Renal Clearance Hydro_Radius->Renal_Clearance Proteolysis Decreased Proteolytic Degradation Shielding->Proteolysis Immunogenicity Reduced Immunogenicity Shielding->Immunogenicity Half_Life Increased Circulating Half-life Renal_Clearance->Half_Life Proteolysis->Half_Life

Caption: Mechanism of pharmacokinetic enhancement by this compound conjugation.

Experimental Protocols for Pharmacokinetic Evaluation

To empirically determine the effect of this compound on a biologic's pharmacokinetics, a series of well-defined in vivo studies are necessary. The following protocols provide a detailed methodology for conducting such an evaluation.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the plasma concentration-time profiles and key pharmacokinetic parameters (t½, CL, Vd, AUC) of the unconjugated biologic and the this compound conjugate.

Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model)

  • Weight: 250-300 g

  • Housing: Controlled environment with ad libitum access to food and water.

Experimental Groups:

  • Group A: Unconjugated Biologic (intravenous administration)

  • Group B: Biologic-Benzyl-PEG12-alcohol Conjugate (intravenous administration)

Procedure:

  • Dosing: Administer a single intravenous (IV) bolus dose of the test articles to each animal group via the tail vein.

  • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.

  • Bioanalysis: Quantify the concentration of the biologic in plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to calculate the key pharmacokinetic parameters.

Biodistribution Study

Objective: To compare the tissue distribution of the unconjugated biologic and the this compound conjugate.

Procedure:

  • Radiolabeling (Optional but Recommended): For enhanced sensitivity and ease of quantification, the biologics can be radiolabeled (e.g., with Iodine-125 or Indium-111).

  • Administration: Administer the labeled or unlabeled biologics to the respective animal groups as described in the pharmacokinetic study.

  • Tissue Harvesting: At selected time points (e.g., 1, 4, 24, and 48 hours post-dose), euthanize the animals and harvest major organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).

  • Quantification:

    • For radiolabeled compounds, measure the radioactivity in each tissue using a gamma counter.

    • For unlabeled compounds, homogenize the tissues and determine the drug concentration using a validated bioanalytical method.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

The following diagram illustrates a typical experimental workflow for these studies.

Experimental_Workflow cluster_0 Pre-clinical Evaluation cluster_1 Sample Analysis cluster_2 Data Interpretation Animal_Model Select Animal Model (e.g., Rats) Dosing Administer Test Articles (IV Bolus) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (for Biodistribution) Dosing->Tissue_Harvesting Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Tissue_Quant Tissue Quantification Tissue_Harvesting->Tissue_Quant Bioanalysis Bioanalysis (ELISA or LC-MS) Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (t½, CL, Vd, AUC) Bioanalysis->PK_Analysis BD_Analysis Biodistribution Analysis (%ID/g) Tissue_Quant->BD_Analysis Comparison Comparative Assessment PK_Analysis->Comparison BD_Analysis->Comparison

Caption: Experimental workflow for pharmacokinetic and biodistribution studies.

Conclusion

The use of this compound as a linker for biologics represents a strategic approach to moderately extend their in vivo half-life and improve their overall pharmacokinetic profile. While not providing the dramatic half-life extension seen with very large PEG chains, this shorter linker may offer a favorable balance by minimizing potential reductions in biological activity due to steric hindrance. The provided experimental protocols offer a robust framework for the empirical evaluation and comparison of biologics conjugated with this compound, enabling data-driven decisions in the development of next-generation biotherapeutics.

Evaluating the Efficiency of Benzyl-PEG12-alcohol in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker and the optimization of reaction conditions are critical for the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Benzyl-PEG12-alcohol is a versatile PEG linker that enhances the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2] However, its efficiency in bioconjugation is highly dependent on the choice of buffer system. This guide provides an objective comparison of the performance of this compound in different buffer systems and against alternative linkers, supported by experimental data and detailed protocols.

Impact of Buffer Systems on this compound Conjugation Efficiency

The terminal hydroxyl group of this compound is not directly reactive with common functional groups on biomolecules like proteins. Therefore, it must first be "activated" to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester or a tosylate, to facilitate conjugation to primary amines such as the lysine residues on a protein.[3][4] The choice of buffer is critical during the conjugation step, as it significantly influences the reaction's efficiency and specificity.

The efficiency of the conjugation reaction is a balance between the reactivity of the activated linker towards the target amine and its hydrolysis in the aqueous buffer. Different buffer systems, with their varying pH and chemical composition, can dramatically shift this balance.

Data Presentation: Comparison of Activated this compound Conjugation in Different Buffers

The following table summarizes the expected efficiency of Benzyl-PEG12-NHS ester conjugation to a model protein in three common buffer systems: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and Sodium Citrate buffer. The data is illustrative, based on the known principles of NHS ester chemistry.[5][6]

Buffer SystemTypical pHIllustrative Conjugation Yield (%)Remarks
Phosphate-Buffered Saline (PBS) 7.470-85%PBS is a widely used, non-amine-containing buffer that provides a stable pH environment conducive to NHS ester conjugation. The reaction rate is moderate, allowing for controlled conjugation.[7]
Borate Buffer 8.585-95%The slightly alkaline pH of borate buffer increases the nucleophilicity of primary amines, leading to a higher reaction rate and potentially higher yields compared to PBS. However, the rate of NHS ester hydrolysis is also increased.[8][9]
Tris-Buffered Saline (TBS) 7.4 - 8.0< 10%Tris contains primary amines that compete with the target protein for the NHS ester, leading to significantly reduced conjugation efficiency. It is generally considered incompatible with NHS ester chemistry but can be used to quench the reaction.[7]
Sodium Citrate Buffer 6.020-40%The acidic pH of citrate buffer protonates primary amines, reducing their nucleophilicity and significantly slowing down the conjugation reaction. While hydrolysis is also slower, the overall yield is generally low.[10]

Note: Yields are illustrative and can vary depending on reaction time, temperature, and protein concentration.

Comparison with Alternative Linkers

While PEG linkers like this compound are widely used, alternative linker technologies are emerging to address potential limitations such as immunogenicity and non-biodegradability.[11] This section compares this compound with two common alternatives: alkyl linkers and polysarcosine (PSar) linkers, particularly in the context of PROTACs and ADCs.

Data Presentation: Performance Comparison of Linkers

The following tables provide a comparative overview of the performance of different linker types based on published studies.

Table 2: Comparison of PEG12 vs. Alkyl Linkers in PROTACs [2][12][13]

ParameterPEG12 LinkerAlkyl Linker
Degradation Potency (DC₅₀) Often more potent (e.g., 8.5 nM for a BCR-ABL PROTAC)Can be less potent or inactive in some systems
Maximal Degradation (Dₘₐₓ) Frequently achieves >95% degradationHighly variable, can be lower than PEG linkers
Aqueous Solubility Generally improves solubility of the PROTAC moleculeCan decrease solubility due to hydrophobicity
Cell Permeability Can have complex effects; flexibility may aid permeabilityHigher hydrophobicity can increase passive diffusion

Table 3: Comparison of PEG12 vs. Polysarcosine (PSar) Linkers in ADCs [1][14]

ParameterPEG12 LinkerPolysarcosine (PSar) Linker
In Vivo Clearance Standard benchmarkPSar can exhibit lower clearance rates
In Vitro Potency High potencyComparable or slightly higher potency
Immunogenicity Potential for anti-PEG antibodiesConsidered to have lower immunogenic potential
Biodegradability Non-biodegradableBiodegradable

Experimental Protocols

Activation of this compound to Benzyl-PEG12-NHS Ester

This protocol describes the conversion of the terminal hydroxyl group of this compound to an amine-reactive NHS ester.[3]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere.

  • Add DSC (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, concentrate the mixture under reduced pressure.

  • Precipitate the activated product by adding the concentrated solution dropwise into ice-cold diethyl ether while stirring.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Dry the final product, Benzyl-PEG12-NHS, under vacuum.

Conjugation of Activated Benzyl-PEG12-NHS to a Protein

This protocol outlines the general procedure for conjugating the activated PEG linker to a protein.[15][16]

Materials:

  • Benzyl-PEG12-NHS ester

  • Protein of interest

  • Reaction Buffer (e.g., 0.1 M PBS, pH 7.4 or 0.1 M Borate buffer, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Dissolve the protein in the chosen reaction buffer to a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the Benzyl-PEG12-NHS ester in a small amount of anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution with gentle mixing.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the PEGylated protein using a desalting column to remove unreacted PEG and quenching buffer.

Quantification of PEGylation Yield by HPLC

This protocol provides a general method for determining the extent of PEGylation using High-Performance Liquid Chromatography (HPLC).[][18]

Materials:

  • Purified PEGylated protein

  • Unmodified protein standard

  • HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)

  • Appropriate mobile phases

Procedure:

  • Prepare a calibration curve using known concentrations of the unmodified protein.

  • Inject the purified PEGylated protein sample into the HPLC system.

  • Monitor the elution profile (e.g., at 280 nm). PEGylated proteins will typically have a different retention time than the unmodified protein.

  • Integrate the peak areas corresponding to the unmodified and PEGylated protein.

  • Calculate the percentage of PEGylated protein relative to the total protein amount to determine the conjugation yield.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_purification Purification & Analysis start This compound reagents DSC, Pyridine in DCM reaction_activation Stir at RT, 24h reagents->reaction_activation Add product_activation Activated Benzyl-PEG12-NHS reaction_activation->product_activation activated_peg Activated Benzyl-PEG12-NHS product_activation->activated_peg protein Protein in Buffer (e.g., PBS) reaction_conjugation Incubate at RT, 1-2h protein->reaction_conjugation activated_peg->reaction_conjugation Add quench Add Tris Buffer reaction_conjugation->quench product_conjugation PEGylated Protein (Crude) quench->product_conjugation crude_product PEGylated Protein (Crude) product_conjugation->crude_product purification Size-Exclusion Chromatography crude_product->purification final_product Purified PEGylated Protein purification->final_product analysis HPLC for Yield Mass Spec for Characterization final_product->analysis

Workflow for the activation and conjugation of this compound.

buffer_comparison_logic start Choose Buffer for NHS Ester Conjugation ph_check Is buffer pH between 7.2 and 8.5? start->ph_check amine_check Does the buffer contain primary amines? ph_check->amine_check Yes citrate Suboptimal Buffer: Citrate (pH < 7) ph_check->citrate No pbs_borate Compatible Buffers: PBS, Borate amine_check->pbs_borate No tris Incompatible Buffer: Tris amine_check->tris Yes

Logic diagram for selecting a compatible buffer for NHS ester reactions.

Conclusion

The efficiency of bioconjugation reactions using this compound is critically dependent on the reaction conditions, particularly the buffer system. For activated forms like NHS esters, amine-free buffers such as PBS and borate at a pH between 7.2 and 8.5 are essential for achieving high conjugation yields. Buffers containing primary amines, like Tris, are incompatible and should be avoided, while acidic buffers like citrate are suboptimal due to the reduced nucleophilicity of the target amines.

When compared to alternative linkers, this compound offers a good balance of properties, particularly in enhancing the solubility and pharmacokinetic profiles of the resulting bioconjugates. However, for applications where immunogenicity and biodegradability are major concerns, emerging alternatives like polysarcosine linkers present a promising option. Ultimately, the choice of linker and buffer system must be empirically optimized for each specific application to achieve the desired performance characteristics of the final bioconjugate.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Benzyl-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Disposal Information

The following table summarizes critical safety and disposal parameters, compiled from data on benzyl alcohol and similar PEGylated compounds.

ParameterInformationCitations
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2]
Spill Containment Soak up with inert absorbent material (e.g., sand, diatomaceous earth).[1][2]
Environmental Precautions Prevent from entering drains, surface water, and ground water.[1][2][3]
Personal Protective Equipment (PPE) Wear protective gloves, and eye/face protection.[2][4][5][6]
Incompatible Materials Strong oxidizing agents.[1][2][4]

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe disposal of Benzyl-PEG12-alcohol. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.

Waste Collection and Segregation
  • Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.

  • Solutions: If the this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain.[3] Collect the solution in a labeled, sealed container.

  • Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated.[1] Collect these materials in a designated, labeled, and sealed waste container.[7]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[2]

  • Containment: Use an inert absorbent material like sand or diatomaceous earth to soak up the spill.[2]

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[2][7]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.[2]

Interim Storage of Waste
  • Store waste containers in a cool, dry, and well-ventilated area.[4]

  • Ensure containers are tightly sealed to prevent leaks or evaporation.[1]

  • Store waste away from incompatible materials, particularly strong oxidizing agents.[1][4]

Final Disposal
  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.

  • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3]

  • Always adhere to your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste for Disposal decision_pure Is the waste pure or in a known solvent? start->decision_pure decision_spill Is this a spill or contaminated material? decision_pure->decision_spill No collect_liquid Collect in a designated, labeled, and sealed waste container. decision_pure->collect_liquid Yes absorb_spill Absorb with inert material (e.g., sand, earth). decision_spill->absorb_spill Yes storage Store waste in a cool, dry, well-ventilated area away from incompatible materials. collect_liquid->storage collect_solid Collect contaminated material in a labeled, sealed waste container. absorb_spill->collect_solid collect_solid->storage ehs_pickup Arrange for pickup by EHS or a licensed waste disposal contractor. storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.